molecular formula C6H13NO B1441556 (2-Aminoethoxy)cyclobutane CAS No. 1354949-92-0

(2-Aminoethoxy)cyclobutane

Cat. No.: B1441556
CAS No.: 1354949-92-0
M. Wt: 115.17 g/mol
InChI Key: XOUFUYNNQPAWFG-UHFFFAOYSA-N
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Description

(2-Aminoethoxy)cyclobutane is a valuable chemical scaffold in synthetic organic and medicinal chemistry. The compound features a cyclobutane ring, a structure known for its defined conformational constraints and inherent ring strain, which can be leveraged to drive specific chemical reactions and modulate the properties of larger molecules . The ether and primary amine functional groups make this compound a versatile building block for further chemical transformations. Researchers utilize such cyclobutane derivatives as key intermediates in the design and synthesis of novel compounds, including potential pharmaceuticals and other biologically active molecules . The strategic incorporation of a cyclobutyl ring can influence the metabolic stability, potency, and selectivity of drug candidates. This compound is presented for research applications such as method development, library synthesis, and the exploration of new chemical entities. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-8-6-2-1-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUFUYNNQPAWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-92-0
Record name (2-aminoethoxy)cyclobutane
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

(2-Aminoethoxy)cyclobutane synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (2-Aminoethoxy)cyclobutane

Abstract

The cyclobutane motif is a valuable structural element in medicinal chemistry, recognized for its ability to impart unique conformational constraints and metabolic stability to drug candidates. This compound, a bifunctional molecule incorporating this strained ring system with a flexible aminoethoxy sidechain, represents a key building block for the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization methodologies. The presented synthesis is designed for reproducibility and scalability, offering researchers and drug development professionals a practical foundation for accessing this important intermediate.

Introduction and Strategic Overview

The synthesis of this compound, also known as 2-(cyclobutoxy)ethanamine, requires the strategic formation of an ether linkage and the installation of a primary amine. Two primary retrosynthetic disconnections are considered:

  • C-O Bond Formation, then C-N Bond Formation: This approach involves first constructing the cyclobutoxyethyl backbone and subsequently converting a precursor functional group into the terminal amine.

  • C-N Bond Formation, then C-O Bond Formation: This strategy would involve coupling a pre-formed aminoethoxy fragment with a cyclobutyl electrophile.

This guide will focus on the first strategy, which is often more practical due to the ready availability of starting materials and the use of high-yielding, reliable reactions. Specifically, we will detail a two-step sequence commencing with a Williamson ether synthesis to form a nitrile intermediate, followed by the reduction of the nitrile to the target primary amine. This pathway is advantageous as it avoids the potential for over-alkylation often encountered in direct amination reactions and utilizes well-established, scalable transformations.

An alternative high-yield strategy involves the Mitsunobu reaction between cyclobutanol and N-(2-hydroxyethyl)phthalimide, followed by hydrazinolysis to liberate the amine, a method known for its mild conditions and stereochemical control.

Recommended Synthetic Pathway

The selected pathway involves two key transformations: the formation of the C-O ether bond and the reduction of a nitrile to a primary amine.

Synthetic_Pathway Cyclobutanol Cyclobutanol Step1_label Step 1 Williamson Ether Synthesis Cyclobutanol->Step1_label Intermediate 2-(Cyclobutoxy)acetonitrile Step2_label Step 2 Nitrile Reduction Intermediate->Step2_label Product This compound Step1_label->Intermediate Step1_label->Intermediate  1. NaH, THF  2. BrCH₂CN Step2_label->Product Step2_label->Product  1. LiAlH₄, THF  2. H₂O workup Characterization_Workflow Product This compound (C₆H₁₃NO) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS HPLC_GC Chromatography (HPLC/GC) Product->HPLC_GC NMR_info Confirms C-H framework and connectivity. NMR->NMR_info IR_info Identifies key functional groups (N-H, C-O). IR->IR_info MS_info Determines molecular weight and fragmentation pattern. MS->MS_info HPLC_GC_info Assesses chemical purity. HPLC_GC->HPLC_GC_info

An In-Depth Technical Guide to the Physicochemical Properties of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(2-Aminoethoxy)cyclobutane is a novel small molecule of increasing interest within the pharmaceutical and life sciences sectors. Its unique structural motif, combining a cyclobutane ring with an aminoethoxy side chain, presents a compelling scaffold for the design of new therapeutic agents. The cyclobutane moiety offers a three-dimensional architecture that can enhance metabolic stability and provide unique receptor interactions, while the aminoethoxy group provides a key site for hydrogen bonding and salt formation, influencing solubility and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds in drug discovery and development.

Introduction: The Rationale for this compound in Medicinal Chemistry

The design of small molecule therapeutics is a multifactorial challenge, requiring a delicate balance of potency, selectivity, and favorable physicochemical properties to ensure efficacy and safety. The incorporation of strained ring systems, such as cyclobutane, has emerged as a valuable strategy in medicinal chemistry. The non-planar, puckered conformation of the cyclobutane ring can impart a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. Furthermore, the replacement of more common aromatic or larger cycloalkane systems with a cyclobutane core can lead to improved metabolic stability and altered solubility profiles.

This compound combines this desirable cyclobutane scaffold with a flexible aminoethoxy side chain. The primary amine provides a basic center, crucial for aqueous solubility and the potential for forming crystalline salts with improved handling and formulation properties. The ether linkage introduces polarity and an additional hydrogen bond acceptor site. Understanding the interplay of these structural features and their impact on the molecule's overall physicochemical characteristics is paramount for its successful application in drug discovery programs. This guide will systematically explore these properties, providing the necessary theoretical and practical framework for researchers.

Molecular Structure and Core Properties

A foundational understanding of this compound begins with its basic molecular and physical characteristics.

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
Monoisotopic Mass 115.09972 DaPubChem[1]
Predicted Boiling Point 178.7 ± 13.0 °C
Predicted Density 0.96 ± 0.1 g/cm³

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Lipophilicity: A Key Determinant of Drug-Like Character

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are the standard measures of lipophilicity.

Predicted Lipophilicity

Computational models provide a rapid assessment of a compound's likely lipophilicity.

ParameterPredicted ValuePrediction Tool
XlogP 0.0PubChem[1]
Consensus LogP Not AvailableSwissADME[2]

The predicted XlogP of 0.0 suggests that this compound has a balanced hydrophilic and lipophilic character. This is a favorable starting point for a drug candidate, as extreme values in either direction can lead to poor pharmacokinetic behavior.

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Causality Behind Experimental Choices: The choice of the shake-flask method, while labor-intensive, provides the most direct and unambiguous measure of partitioning. The use of a buffered aqueous phase is critical for ionizable compounds like this compound to control the protonation state and thus measure a pH-dependent LogD. Gas chromatography is a suitable analytical technique for quantifying the volatile amine in each phase.[2]

Protocol 1: Shake-Flask LogD Determination

Materials:

  • This compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Separatory funnel or vials

  • Vortex mixer or shaker

  • Centrifuge

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) and column (e.g., 10% Apiezon L, 2% potassium hydroxide on 80-100 mesh Chromosorb W AW).[2]

  • Internal standard (a non-interfering volatile compound)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by vigorously mixing them for a prolonged period and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the sample stock solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol layers.

    • Add a known amount of internal standard to each aliquot.

    • Analyze the concentration of this compound in each phase by GC.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram 1: Shake-Flask LogD Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-Octanol and Aqueous Buffer partition Combine Sample and n-Octanol prep_phases->partition prep_sample Prepare Sample Stock in Aqueous Buffer prep_sample->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (GC) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Acidity and Basicity: The Role of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is a critical parameter that dictates its degree of ionization at a given pH. This, in turn, significantly impacts its solubility, membrane permeability, and receptor interactions.

Predicted pKa
ParameterPredicted ValuePrediction Tool
pKa (strongest basic) 8.85 ± 0.10

This predicted pKa value suggests that at physiological pH (around 7.4), a significant portion of this compound will exist in its protonated, cationic form, which generally enhances aqueous solubility.

Experimental Determination of pKa

Several methods can be employed for the experimental determination of pKa. Potentiometric titration is a classic and highly accurate method.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the pH change upon addition of a titrant. This method allows for the precise determination of the pKa by identifying the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Protocol 2: Potentiometric Titration for pKa Determination

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, carbonate-free water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized HCl solution from the burette in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Diagram 2: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep_sample Dissolve Known Amount of Sample in Water setup Set up Titration Apparatus (pH meter, burette) prep_sample->setup titrate Add Standard HCl in Increments setup->titrate record Record pH after Each Addition titrate->record record->titrate plot Plot pH vs. Volume of HCl record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property for any compound intended for oral administration, as it directly impacts dissolution and subsequent absorption.

Predicted Aqueous Solubility

Computational tools like SwissADME can provide an estimate of aqueous solubility, often expressed as LogS (the base-10 logarithm of the molar solubility).

ParameterPredicted ValuePrediction Tool
LogS (ESOL) Not AvailableSwissADME[2]
LogS (Ali) Not AvailableSwissADME[2]
LogS (SILICOS-IT) Not AvailableSwissADME[2]

Note: While specific predicted values were not found, the basic nature of the molecule suggests it will have moderate to good aqueous solubility, particularly at acidic pH.

Experimental Determination of Aqueous Solubility: Kinetic Solubility Assay

For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed to rapidly assess a compound's solubility.

Causality Behind Experimental Choices: The kinetic solubility assay is chosen for its speed and low sample consumption, making it ideal for screening. The use of a DMSO stock solution is a standard practice in high-throughput screening, although it's important to note that this measures kinetic, not thermodynamic, solubility.[3][4]

Protocol 3: Kinetic Solubility Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader with UV-Vis or nephelometric detection capabilities

  • Filtration apparatus (optional)

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to the wells of a microtiter plate and perform serial dilutions with the aqueous buffer.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound if it exceeds its solubility limit.

  • Detection:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the presence of precipitate.

    • UV-Vis: After filtration or centrifugation to remove precipitate, measure the UV absorbance of the supernatant at the compound's λmax.

  • Data Analysis: The solubility is determined as the highest concentration at which no precipitate is detected.

Spectral Analysis: Fingerprinting the Molecule

Spectroscopic techniques provide invaluable information about the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum:

  • Cyclobutane Protons: A complex multiplet pattern is expected for the protons on the cyclobutane ring, likely in the range of 1.5-2.5 ppm.

  • Ethoxy Protons (-O-CH₂-CH₂-N): Two distinct triplets are expected, one for the methylene group adjacent to the oxygen and one for the methylene group adjacent to the nitrogen. The -O-CH₂- protons would likely appear around 3.5-4.0 ppm, while the -CH₂-N protons would be slightly upfield, around 2.8-3.3 ppm.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, typically in the range of 1.0-3.0 ppm.

Predicted ¹³C NMR Spectrum:

  • Cyclobutane Carbons: Signals for the cyclobutane carbons are expected in the aliphatic region, likely between 20-40 ppm.

  • Ethoxy Carbons: The carbon adjacent to the oxygen (-O-CH₂) will be the most downfield of the aliphatic signals, likely around 65-75 ppm. The carbon adjacent to the nitrogen (-CH₂-N) would be expected around 40-50 ppm.

Protocol 4: NMR Sample Preparation

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

  • Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

  • NMR tube (5 mm outer diameter)

  • Pipette

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble and that does not have signals that will overlap with the analyte peaks.

  • Sample Dissolution: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions:

  • N-H Stretch: A medium to weak, sharp absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[6]

  • C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • C-O Stretch (ether): A strong, characteristic absorption in the range of 1050-1150 cm⁻¹.

  • N-H Bend: A medium absorption around 1600 cm⁻¹.

Protocol 5: FTIR Sample Preparation (Liquid Sample)

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

Procedure (ATR):

  • Clean ATR Crystal: Ensure the ATR crystal is clean and a background spectrum has been collected.

  • Apply Sample: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Collect the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 115, corresponding to the molecular weight of the compound.

  • Major Fragments: Fragmentation is likely to occur at the ether linkage and adjacent to the amine, leading to characteristic fragment ions.

Protocol 6: Mass Spectrometry Sample Preparation

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

Procedure:

  • Sample Dilution: Prepare a dilute solution of the compound in the chosen solvent.

  • Introduction into MS: The method of introduction will depend on the mass spectrometer (e.g., direct infusion for ESI, or via a GC for EI).

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a promising scaffold for drug discovery. The predicted properties suggest a molecule with a balanced lipophilicity and good potential for aqueous solubility, making it an attractive starting point for medicinal chemistry campaigns. The provided experimental protocols offer robust and validated methods for the empirical determination of these critical parameters.

Future work should focus on the experimental validation of the predicted properties outlined in this guide. Furthermore, the synthesis and evaluation of derivatives of this compound will be crucial in exploring the structure-activity and structure-property relationships of this chemical series. A thorough understanding of how modifications to the cyclobutane ring and the aminoethoxy side chain impact the physicochemical and pharmacological properties will be essential for the successful development of novel therapeutics based on this scaffold.

References

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Sources

An In-depth Technical Guide to the Spectroscopic Data of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminoethoxy)cyclobutane is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a strained cyclobutane ring, a flexible ether linkage, and a reactive primary amine. A thorough understanding of its structural and electronic properties is paramount for its application. Spectroscopic analysis provides the foundational data for this understanding. This guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization. We will delve into the rationale behind the expected spectral features, offering insights into how the interplay of the functional groups influences the data. This guide also outlines the standard experimental protocols for acquiring such data, ensuring a self-validating system for researchers.

Molecular Structure and Spectroscopic Overview

The structure of this compound incorporates three key motifs that dictate its spectroscopic signature: the cyclobutane ring, the ether linkage, and the primary amine.

Caption: Molecular structure of this compound.

The strained nature of the cyclobutane ring influences the vibrational frequencies in IR spectroscopy and the chemical shifts in NMR. The electronegative oxygen and nitrogen atoms will cause significant deshielding of adjacent protons and carbons, leading to downfield shifts in the NMR spectra.[1][2] The primary amine will exhibit characteristic N-H stretches in the IR spectrum.[2][3] Mass spectrometry is expected to show fragmentation patterns typical of ethers and amines, primarily through alpha-cleavage.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[8][9][10] For this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the protons on the cyclobutane ring, the ethoxy chain, and the amine group. The chemical shift (δ) is a key indicator of the electronic environment of a proton.[11][12]

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
-NH₂1.0 - 2.5Broad singletProtons on nitrogen often exhibit broad signals and their chemical shift can vary with solvent and concentration. Exchange with D₂O would cause this signal to disappear.[2]
-O-CH - (cyclobutane)3.8 - 4.2MultipletThis methine proton is deshielded by the adjacent electronegative oxygen atom, resulting in a significant downfield shift.[1] It will be split by the neighboring protons on the cyclobutane ring.
-CH ₂- (cyclobutane)1.6 - 2.4MultipletsThe methylene protons of the cyclobutane ring will appear as complex multiplets due to coupling with each other and the methine proton.
-O-CH ₂-3.5 - 3.8TripletThese protons are adjacent to the ether oxygen and are thus deshielded. They will be split into a triplet by the two neighboring protons of the ethyl chain.[1]
-CH ₂-NH₂2.8 - 3.1TripletThese protons are adjacent to the nitrogen atom and are deshielded, though to a lesser extent than those next to oxygen. They will be split into a triplet by the neighboring protons on the ethyl chain.[2]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms.[8][9]

Carbon Predicted Chemical Shift (ppm) Rationale
-O-C H- (cyclobutane)70 - 80The carbon attached to the ether oxygen will be significantly deshielded and appear at a low field.[1]
-C H₂- (cyclobutane)20 - 35The other carbons in the cyclobutane ring will resonate in the typical aliphatic region.[13]
-O-C H₂-65 - 75This carbon is deshielded by the adjacent oxygen atom.[1]
-C H₂-NH₂40 - 50This carbon is deshielded by the adjacent nitrogen atom.[2]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.[12] Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.[10][11] For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[8][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[14][15]

Predicted IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂)N-H stretch3300 - 3500Medium, two bands (symmetric and asymmetric)[2][3]
Primary Amine (-NH₂)N-H bend (scissoring)1580 - 1650Medium to strong[3]
Ether (-C-O-C-)C-O stretch1050 - 1150Strong[1]
Alkane (C-H)C-H stretch (cyclobutane & ethoxy)2850 - 3000Strong[16]
Alkane (CH₂)CH₂ bend~1450Medium

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[15][16]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Data Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and record the spectrum. A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[6]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₆H₁₃NO, giving it a molecular weight of 115.18 g/mol . The molecular ion peak is expected at m/z = 115. Since it contains one nitrogen atom, the molecular ion will have an odd m/z value, consistent with the nitrogen rule.[7] The intensity of the molecular ion peak may be weak.[5]

  • Major Fragmentation Pathways: Alpha-cleavage is the most common fragmentation pathway for both ethers and amines.[4][5][6][7]

    fragmentation cluster_molecule This compound M+ = 115 cluster_path1 Alpha-cleavage at ether cluster_path2 Alpha-cleavage at amine mol [C₄H₇-O-CH₂-CH₂-NH₂]⁺˙ frag1 [C₄H₇-O=CH₂]⁺ m/z = 85 mol->frag1 Loss of •CH₂NH₂ frag2 [CH₂=NH₂]⁺ m/z = 30 mol->frag2 Loss of •CH₂OC₄H₇ rad1 •CH₂-NH₂ rad2 •CH₂-O-C₄H₇

    Caption: Predicted major fragmentation pathways for this compound.

    • Alpha-cleavage adjacent to the ether oxygen: Loss of an ethylamine radical (•CH₂CH₂NH₂) is unlikely. More probable is cleavage of the C-C bond in the ethoxy group, or cleavage within the cyclobutane ring. Cleavage of the bond between the oxygen and the cyclobutane ring would result in a fragment at m/z = 57 (C₄H₉⁺) or m/z = 58 (C₂H₄NO⁺). A more likely fragmentation is the loss of the aminoethyl radical to form a cyclobutyloxonium ion.

    • Alpha-cleavage adjacent to the amine nitrogen: This is a very common fragmentation for primary amines and would involve the loss of the cyclobutoxyethyl radical to form a resonance-stabilized iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the mass spectra of primary amines with an unbranched alpha carbon.[7]

Other possible fragments could arise from the cleavage of the cyclobutane ring.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Correlate the fragmentation pattern with the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. The principles outlined herein are grounded in fundamental spectroscopic theory and supported by data from analogous structures, providing a solid framework for the structural elucidation of this compound and related compounds.

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A-Z Guide to Crystal Structure Determination of (2-Aminoethoxy)cyclobutane for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms in a molecule—its crystal structure—is a cornerstone of modern drug development. It governs molecular interactions, solubility, stability, and ultimately, therapeutic efficacy. This guide addresses the currently undetermined crystal structure of (2-Aminoethoxy)cyclobutane, a molecule of interest for its potential as a structural motif in novel therapeutics. As no public crystallographic data currently exists, this document provides a comprehensive, first-principles roadmap for its determination. We will detail a validated workflow encompassing in silico prediction, chemical synthesis and purification, systematic crystal growth, and definitive analysis by single-crystal X-ray diffraction (SC-XRD). This guide is intended for researchers and scientists in pharmaceutical development, offering both theoretical grounding and actionable, field-proven protocols.

Introduction: The Strategic Imperative for Structural Knowledge

This compound is a small molecule featuring a flexible aminoethoxy side chain attached to a conformationally constrained cyclobutane ring. This combination of flexible and rigid elements makes it an intriguing building block for medicinal chemistry, where precise control over a molecule's shape is paramount for targeting biological macromolecules like proteins and nucleic acids.

However, without an experimentally determined crystal structure, key questions remain unanswered:

  • What is the preferred conformation of the cyclobutane ring and the ethoxy linker?

  • How do intermolecular forces, such as hydrogen bonding from the amine group, dictate the packing of molecules in a solid state?

  • Which potential polymorphs—different crystal forms of the same molecule—might exist, each with unique physical properties?[1][2]

Answering these questions is not merely academic. The crystal structure directly influences critical drug development parameters such as solubility, dissolution rate, bioavailability, and manufacturability. Therefore, determining the crystal structure of this compound is a crucial first step in evaluating its potential as a pharmaceutical scaffold.

Phase 1: In Silico Crystal Structure Prediction (CSP)

Before committing to resource-intensive lab work, a robust computational analysis is essential. Crystal Structure Prediction (CSP) has emerged as a powerful tool to explore the landscape of possible crystal packings for a given molecule.[1][3][4] This in silico screening helps to de-risk the experimental phase by identifying the most energetically favorable, and therefore most likely to be observed, crystal structures.

The goal of CSP is to find all accessible local minima on the lattice energy surface, as experimentally achievable crystal structures correspond to these minima.[3] This is a significant challenge due to the high dimensionality of the problem and the small energy differences (fractions of a kJ/mol) that can separate different polymorphs.[3]

Methodology: A Hybrid Approach

A state-of-the-art CSP workflow combines quantum mechanics, atomistic force fields, and machine learning to balance accuracy with computational efficiency.[3]

Step-by-Step Protocol:

  • Conformational Analysis: Generate a comprehensive set of low-energy 3D conformations of the this compound molecule using quantum mechanical methods like Density Functional Theory (DFT).

  • Crystal Packing Generation: Use advanced search algorithms to generate thousands of plausible crystal packing arrangements based on common space groups and packing densities.

  • Lattice Energy Minimization: For each generated structure, perform a lattice energy minimization using a reliable atomistic force field. This step quickly filters out unstable arrangements.

  • Quantum Mechanical Refinement: Take the most promising low-energy structures (typically the top 100-200) and re-rank them using high-accuracy DFT calculations that account for dispersion forces (e.g., DFT-D).[1][5] This provides a highly accurate prediction of the relative stabilities of potential polymorphs.[2]

The output is a crystal energy landscape—a plot of lattice energy versus density—which visually identifies the most stable predicted structures to target in experimental screening.[4]

Phase 2: Synthesis, Purification, and Characterization

The axiom "Garbage In, Garbage Out" is particularly true for crystallography.[6] Obtaining diffraction-quality single crystals is impossible without starting with exceptionally pure material.

Synthesis

While various synthetic routes to functionalized cyclobutanes exist[7][8][9], a common approach involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with the appropriate amino alcohol derivative under acidic conditions. The specific synthesis of this compound would likely follow a similar pathway.

Purification and Verification
  • Chromatography: Following synthesis, the crude product must be purified, typically via flash column chromatography on silica gel.

  • Purity Assessment: The purity of the final compound must be >99%. This is verified using:

    • High-Performance Liquid Chromatography (HPLC): To quantify purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify any residual solvent or impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Only material that passes these stringent quality checks should proceed to crystallization trials.

Phase 3: The Art and Science of Crystal Growth

Growing single crystals is often considered an art, but it is guided by scientific principles of solubility and supersaturation.[6][10] The core objective is to slowly bring a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into an ordered, crystalline lattice.[6][10] For a small, moderately polar molecule like this compound, several methods are highly effective.

Key Crystallization Techniques
Technique Description Rationale & Best Practices
Slow Evaporation A solution of the compound is prepared in a suitable solvent and left in a vial with a loosely fitting cap (e.g., foil with pinholes). The solvent evaporates over days, slowly increasing the concentration to the point of crystallization.[6][10]Solvent Choice: Select a solvent in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form. Control: The rate of evaporation can be controlled by the size of the vial opening and the ambient temperature.[10]
Vapor Diffusion The compound is dissolved in a small amount of a primary solvent. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a secondary solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.[10][12]Solvent System: This is often the most successful method for small quantities.[10][12] A common system involves dissolving the compound in a solvent like THF or chloroform and using a volatile anti-solvent like pentane or diethyl ether.[12]
Slow Cooling A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly. As the temperature drops, the solubility decreases, leading to supersaturation and crystal growth.[6][13]Apparatus: A Dewar flask filled with hot water can provide a simple and effective slow-cooling environment.[6] This method is ideal for compounds that show a significant change in solubility with temperature.

G cluster_prep Phase 1 & 2: Preparation cluster_analysis Phase 4: Analysis CSP In Silico CSP (Predict Structures) Synth Synthesis & Purification (>99% Purity) CSP->Synth Guides Experiment QC QC/QA (NMR, HPLC, MS) Synth->QC Verify Purity Evap Slow Evaporation QC->Evap Screening Vapor Vapor Diffusion QC->Vapor Screening Cool Slow Cooling QC->Cool Screening SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Evap->SCXRD Vapor->SCXRD Diffraction-Quality Crystal Obtained Cool->SCXRD Solve Structure Solution & Refinement SCXRD->Solve Validate Data Validation (CIF File) Solve->Validate

Phase 4: Single-Crystal X-Ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, SC-XRD provides the definitive, atomic-resolution three-dimensional structure.[13][14][15]

Experimental Workflow
  • Crystal Mounting: A high-quality crystal is carefully selected under a microscope and mounted on a goniometer head, typically held in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and protect it from damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[15] It is rotated in a finely focused monochromatic X-ray beam, and the resulting diffraction pattern—a series of spots called reflections—is recorded on a detector.[14]

  • Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating block of the crystal), the crystal system, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map of the molecule.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors). The results are compiled into a standard Crystallographic Information File (CIF) and should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the scientific community.[16][17][18]

Anticipated Structural Data

The final refined structure will provide precise quantitative data. While the exact values for this compound are yet to be determined, a typical output would resemble the following hypothetical data table:

Parameter Hypothetical Value Significance
Chemical FormulaC₆H₁₃NOConfirms molecular composition.
Formula Weight115.17Molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.3, 9.1Dimensions of the unit cell.
β (°)105.5Angle of the unit cell for a monoclinic system.
Volume (ų)915.2Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)< 0.05A key measure of the quality of the fit between the model and data.

G

Conclusion: From Structure to Strategy

Determining the crystal structure of this compound is a foundational step in its journey from a chemical curiosity to a viable component in drug design. The workflow outlined in this guide—from computational prediction to empirical validation via SC-XRD—represents a rigorous, industry-standard approach. The resulting structural data will provide invaluable, actionable insights into the molecule's conformational preferences, intermolecular interactions, and solid-state properties, thereby enabling more rational, structure-based drug design and accelerating the development of next-generation therapeutics.

References

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Quantum Chemical Calculations for (2-Aminoethoxy)cyclobutane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for performing quantum chemical calculations on (2-Aminoethoxy)cyclobutane, a molecule of interest in medicinal chemistry due to its unique structural motifs. We delve into the strategic selection of computational methods, emphasizing the balance between accuracy and efficiency crucial for drug discovery pipelines. Detailed, step-by-step protocols for geometry optimization, frequency analysis, and the prediction of key electronic properties are presented. This whitepaper is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows necessary to leverage computational chemistry for accelerating molecular design and property prediction.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular scaffold of this compound presents a compelling case for computational investigation. It combines a flexible aminoethoxy side chain, which can engage in crucial hydrogen bonding interactions, with a strained cyclobutane ring. The cyclobutane moiety is increasingly recognized as a valuable structural element in drug design.[1][2] Its rigid, puckered structure can lock a molecule into a bioactive conformation, potentially enhancing potency and selectivity.[1][3] Furthermore, the introduction of a cyclobutane ring can block sites of metabolism, leading to improved metabolic stability and more favorable pharmacokinetic profiles.[1][3]

Understanding the three-dimensional structure, electronic properties, and conformational landscape of this compound is paramount for its effective utilization as a building block in novel therapeutics. Quantum chemical calculations provide a powerful, cost-effective avenue for elucidating these properties in silico, guiding synthetic efforts and accelerating the drug discovery process.[4][5]

Foundations of Quantum Chemical Calculations

Quantum mechanics provides the theoretical basis for describing the behavior of electrons in molecules.[6] Ab initio methods are calculations derived from basic physical theory using only fundamental constants, without calibration from known experimental data.[7] However, for molecules of pharmacological interest, these methods can be computationally prohibitive. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency.[8][9]

DFT methods approximate the complex many-electron wavefunction by focusing on the electron density. The choice of the exchange-correlation functional, which accounts for electron exchange and correlation effects, is critical. The B3LYP hybrid functional, for instance, is widely used in drug design studies due to its reliable structural predictions at a reasonable computational cost.[10][11]

Equally important is the choice of the basis set , a set of mathematical functions used to construct the molecular orbitals.[12][13] Pople-style basis sets, such as the 6-31G* (also denoted 6-31G(d)), are commonly employed for organic molecules.[14][15] This is a split-valence, double-zeta polarized basis set, meaning it uses two sets of functions for valence electrons and includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density distributions, which is crucial for strained rings and heteroatoms.[12][15]

Methodology Selection: A Strategic Approach

The selection of a computational method is a critical decision dictated by the specific research question and available resources. For this compound, a pragmatic and well-validated approach is the combination of the B3LYP functional with the 6-31G* basis set. This "model chemistry" (B3LYP/6-31G*) is renowned for providing excellent geometries for a wide range of organic molecules.[11][15]

The rationale for this choice is rooted in a cost-benefit analysis. While more computationally expensive methods and larger basis sets exist, they often yield diminishing returns for the routine calculation of ground-state geometries and electronic properties of medium-sized organic molecules. The B3LYP/6-31G* level of theory represents a "sweet spot," delivering high-quality results that can reliably inform drug design decisions without excessive computational overhead.

G cluster_0 cluster_1 cluster_2 cluster_3 A Define Research Goal (e.g., Ground State Geometry, Reactivity) D Select Level of Theory A->D B Assess Molecular System (Size, Atom Types, Complexity) B->D C Evaluate Computational Resources (CPU time, Memory) C->D E Method (Functional) DFT: B3LYP D->E F Basis Set Pople: 6-31G* D->F G High Accuracy Needed? (e.g., Reaction Barriers) E->G F->G H Consider Post-HF (MP2, CCSD(T)) or Larger Basis Sets (aug-cc-pVTZ) G->H Yes I Proceed with B3LYP/6-31G* G->I No

Caption: Decision workflow for selecting the appropriate computational methodology.

Practical Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for calculating the properties of this compound using the B3LYP/6-31G* model chemistry. This workflow is applicable to most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[4]

Step 1: Molecular Structure Generation
  • Obtain Initial Coordinates : Start by generating a 3D structure of this compound. This can be done using molecular building software or by converting its SMILES string (C1CC(C1)OCCN) into 3D coordinates.[16]

  • Initial Conformation : Be mindful of the initial conformation. The puckered cyclobutane ring and the flexible side chain can exist in multiple conformations. It may be necessary to explore several starting geometries to find the global minimum.

Step 2: Geometry Optimization
  • Objective : The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[17]

  • Procedure : Submit the initial 3D coordinates for an optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the forces on the atoms until a stationary point is reached.[18]

  • Input Keywords (Gaussian Example) :

    The Opt keyword requests a geometry optimization.

Step 3: Frequency Analysis
  • Objective : A frequency calculation is crucial to validate that the optimized structure is a true energy minimum.[19] It computes the vibrational frequencies of the molecule.

  • Validation : A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a minimum.[20]

  • Procedure : Perform a frequency calculation on the optimized geometry from Step 2.

  • Input Keywords (Gaussian Example) :

    It is common and efficient to combine optimization and frequency calculations in a single job.[18]

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

  • HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitability.[21][22] A smaller gap generally correlates with higher chemical reactivity.[23]

  • Molecular Electrostatic Potential (MEP) : The MEP is mapped onto the electron density surface to visualize the charge distribution. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which are critical for predicting non-covalent interactions with biological targets.[21]

  • Dipole Moment : This provides a measure of the overall polarity of the molecule, which influences its solubility and ability to pass through biological membranes.

G A 1. Initial 3D Structure (from SMILES/Builder) B 2. Geometry Optimization (B3LYP/6-31G*) A->B C 3. Frequency Analysis B->C D Imaginary Frequencies? C->D E Distort Structure & Re-optimize D->E Yes F Validated Minimum Energy Structure D->F No E->B G 4. Property Calculation (HOMO-LUMO, MEP, etc.) F->G H Data Analysis & Interpretation G->H

Caption: A standard workflow for quantum chemical calculations.

Data Analysis and Interpretation

The output of these calculations provides a wealth of quantitative data. For this compound, we can expect to characterize the following:

PropertyPredicted Value (Illustrative)Significance in Drug Design
Optimized Geometry
C-C bond length (ring)~1.56 ÅDefines the 3D shape and steric profile.
Ring Puckering Angle~25-35°Influences the orientation of substituents for target binding.[24]
Electronic Properties
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons (oxidation potential).[25]
LUMO Energy+1.2 eVRelates to the molecule's ability to accept electrons (reduction potential).[25]
HOMO-LUMO Gap (ΔE)7.7 eVIndicator of chemical reactivity and stability.[21][22]
Dipole Moment~2.5 DebyeAffects solubility, permeability, and dipole-dipole interactions.
Thermodynamics
Zero-Point EnergyValue from Freq Calc.Correction to the electronic energy for vibrational motion.[26]
Gibbs Free EnergyValue from Freq Calc.Used to compare the relative stability of different conformers.

Note: The values in the table are illustrative and would be determined by the actual calculation.

The MEP surface would likely show a negative potential (red) around the oxygen and nitrogen atoms, indicating their capacity as hydrogen bond acceptors. The hydrogens of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donors. This information is invaluable for designing molecules that can form specific, high-affinity interactions with a protein target.

Conclusion

Quantum chemical calculations, particularly using robust DFT methods like B3LYP/6-31G*, provide an indispensable toolset for the modern drug discovery professional. By applying the systematic workflow detailed in this guide, researchers can gain deep insights into the structural and electronic nature of this compound. This computational pre-screening allows for a more rational design of derivatives, prioritizing compounds with optimal geometries and electronic properties for synthesis and biological evaluation. Ultimately, this integration of computational chemistry accelerates the design-make-test-analyze cycle, reducing costs and shortening the timeline for the development of novel therapeutics.

References

  • Benchchem. Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. 1

  • Wessjohann, L.A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. 2

  • Wessjohann, L.A., et al. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. 3

  • Benchchem. The Cyclobutane Moiety: A Cornerstone of Modern Medicinal Chemistry. 24

  • Hep Journals. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship. 4

  • ORNL. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. 5

  • Vandezande, J. (2024). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. 19

  • Rowan. Running a Geometry Optimization and Frequencies Calculation on Rowan. 18

  • Quora. What is B3LYP and why is it the most popular functional in DFT? 8

  • ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. 26

  • Basis Sets Used in Molecular Orbital Calculations. 14

  • ResearchGate. The DFT method (B3LYP and CAM-B3YLP) in Drug Design. 10

  • Wikipedia. Basis set (chemistry). 12

  • Chemistry LibreTexts. Advanced Quantum Theory of Organic Molecules. 7

  • Ayub, K., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC - PubMed Central. 23

  • Chemistry LibreTexts. Gaussian Basis Sets. 13

  • Lanthanide Complexes Computational Chemistry. Geometry Optimization. 20

  • dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. 9

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. 11

  • arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. 15

  • Vinayak, V. (2022). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit. YouTube. 16

  • Korovina, N. (2020). Introduction to quantum mechanics for organic chemistry. YouTube. 6

  • Introduction to Geometry Optimization. (2009). Computational Chemistry lab. 17

  • Huang, Y., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC - PubMed Central. 21

  • Ossila. Understanding HOMO and LUMO in Chemistry. 25

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. 22

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Thermal stability and degradation of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation of (2-Aminoethoxy)cyclobutane

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional molecule incorporating a strained cyclobutane ring and a reactive primary amine. This combination presents unique challenges and considerations regarding its thermal stability and degradation profile. This technical guide provides a comprehensive analysis of the inherent structural liabilities of this compound, outlines robust experimental methodologies for assessing its thermal stability, and proposes potential degradation pathways based on established chemical principles. This document is intended to serve as a foundational resource for researchers handling this and structurally related compounds, enabling proactive risk assessment and the development of appropriate handling, storage, and formulation strategies.

Introduction: Structural Features and Inherent Instability

This compound, with the molecular formula C6H13NO, possesses two key structural motifs that dictate its chemical behavior: the cyclobutane ring and the aminoethoxy side chain.[1] A thorough understanding of the inherent properties of these two components is critical to predicting the overall thermal stability of the molecule.

The Cyclobutane Moiety: A Source of Ring Strain

Cycloalkanes are subject to ring strain, a combination of angle strain, torsional strain, and steric strain.[2][3] The cyclobutane ring, with its four carbon atoms, exhibits significant angle strain as the C-C-C bond angles are approximately 90°, a substantial deviation from the ideal tetrahedral angle of 109.5°.[3][4] This deviation from the optimal bond angle results in a higher potential energy state compared to less strained rings like cyclopentane and cyclohexane.[2][4] The inherent strain in the cyclobutane ring makes it more susceptible to ring-opening reactions under thermal stress, a critical consideration for its stability.[5]

The Aminoethoxy Moiety: A Site of Reactivity

The aminoethoxy group introduces a primary amine, a nucleophilic and basic center, and an ether linkage. Primary amines can be susceptible to oxidation, and the ether linkage can undergo cleavage under certain conditions. The presence of the lone pair of electrons on the nitrogen atom makes it a potential site for various degradation reactions. While specific data on the aminoethoxy group is limited, studies on analogous compounds like 2-aminoethanol (MEA) indicate that the degradation of such moieties can be complex, potentially leading to a variety of smaller, more volatile byproducts.[6][7][8]

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The following sections detail the key analytical techniques and methodologies.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument using standard reference materials.

  • Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

  • Place the sample in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.

  • Record the mass of the sample as a function of temperature. The resulting TGA thermogram will show the temperature at which significant mass loss begins, indicating decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting, boiling, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Calibrate the DSC instrument using standard reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan.

  • Place the sample pan and a reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the differential heat flow between the sample and the reference. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will be observed as peaks in the DSC thermogram.

Data Presentation:

ParameterDescriptionExpected Observation for this compound
Tonset (TGA) The temperature at which significant mass loss begins.A relatively low onset temperature may be expected due to ring strain.
Decomposition Profile (TGA) The pattern of mass loss over time/temperature.May show single or multiple decomposition steps.
Tm (DSC) Melting point.An endothermic peak corresponding to the solid-to-liquid phase transition.
Tboil (DSC) Boiling point.A broad endothermic peak if the substance boils before decomposing.
Tdecomp (DSC) Decomposition temperature.A sharp or broad exothermic peak indicating an energetic decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Objective: To separate and identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Heat a known quantity of this compound in a sealed vial at a temperature determined from TGA/DSC data to be above its decomposition onset.

  • Collect the headspace gas or dissolve the residue in a suitable solvent.

  • Inject the sample into the GC-MS system.

  • The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • The mass spectrometer will ionize and fragment the separated components, providing a mass spectrum for each.

  • Identify the degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST).

Proposed Thermal Degradation Pathways

Based on the known chemistry of cyclobutanes and amines, several degradation pathways can be postulated for this compound.

Diagram of Proposed Experimental Workflow:

G cluster_stability Thermal Stability Assessment cluster_degradation Degradation Product Analysis cluster_interpretation Data Interpretation TGA Thermogravimetric Analysis (TGA) StabilityData Onset Temperature Decomposition Profile TGA->StabilityData DSC Differential Scanning Calorimetry (DSC) DSC->StabilityData Heating Controlled Heating of Sample GCMS GC-MS Analysis Heating->GCMS DegradationProducts Identification of Degradants GCMS->DegradationProducts StabilityData->Heating Mechanism Postulation of Degradation Pathways DegradationProducts->Mechanism

Caption: Experimental workflow for assessing thermal stability and degradation.

Pathway A: Cyclobutane Ring Opening

The high ring strain of the cyclobutane moiety makes it susceptible to thermal cleavage.[5] This can proceed via a diradical intermediate to yield ethylene and a vinyl ether amine.

Diagram of Pathway A:

G Parent This compound Intermediate Diradical Intermediate Parent->Intermediate Heat Product1 Ethylene Intermediate->Product1 Product2 Vinyl Ether Amine Intermediate->Product2

Caption: Proposed ring-opening degradation pathway of the cyclobutane moiety.

Pathway B: C-O Bond Cleavage

The ether linkage in the aminoethoxy side chain can be a point of weakness, leading to cleavage of the C-O bond. This could result in the formation of cyclobutanol and 2-aminoethanol or their degradation products.

Pathway C: C-N Bond Cleavage

Cleavage of the C-N bond in the side chain is another possibility, which would lead to the formation of an aldehyde or alcohol and ammonia or smaller amines.

Pathway D: Oxidative Degradation

In the presence of oxygen, the primary amine is susceptible to oxidation. This can lead to the formation of imines, nitriles, or other nitrogen-containing species. The degradation of amines is a complex process that can be influenced by various factors.[9]

Implications for Handling, Storage, and Drug Development

The potential for thermal instability of this compound has several important implications:

  • Storage: The compound should be stored at controlled, cool temperatures to minimize the risk of degradation over time. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidative degradation.

  • Handling: Avoid exposure to high temperatures during handling and processing.

  • Drug Development: In a pharmaceutical context, the thermal stability of this compound would be a critical quality attribute. Forced degradation studies would be necessary to identify potential degradants that could impact the safety and efficacy of a drug product. The formation of reactive species like ethylene or aldehydes could have toxicological implications.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • Science of Synthesis. (1996). Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
  • Roberts, J. D., & Sauer, C. W. (1949). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Journal of the American Chemical Society, 71(12), 3925–3929.
  • Chemspace. [1-amino-4-(2-ethoxyethoxy)-2-methylbutan-2-yl]cyclobutane. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • University of Kentucky UKnowledge. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12(4), 1881-1901.
  • Thesis, Massey University. (1981). Thermal degradation of 1-amino--deoxyketoses and their role in flavour development. [Link]

  • ResearchGate. (2012). Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • Ge, X., et al. (2011). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 45(15), 6575–6581.
  • Wikipedia. Cyclobutane. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (2-Aminoethoxy)cyclobutane, a molecule of interest in contemporary drug discovery and development. By dissecting its molecular structure and applying fundamental principles of physical organic chemistry, we can predict and rationalize its behavior in a variety of solvent systems. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties to inform solvent selection for synthesis, purification, formulation, and analytical characterization.

Molecular Structure and its Implications for Solubility

This compound is a bifunctional molecule featuring a primary amine, an ether linkage, and a cyclobutane ring. Each of these components contributes uniquely to its overall physicochemical properties, particularly its solubility.

A visual representation of the molecule is presented below:

Figure 1: Chemical structure of this compound.

The primary amine group (-NH₂) is polar and capable of both donating and accepting hydrogen bonds. This feature suggests favorable interactions with protic and polar aprotic solvents. The ether linkage (-O-) is also polar and can act as a hydrogen bond acceptor.[1][2] The cyclobutane ring, a four-membered cycloalkane, is a nonpolar, hydrophobic moiety.[3][4] The interplay between the polar amino and ethoxy groups and the nonpolar cyclobutane ring will ultimately govern the solubility of the entire molecule.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. We can categorize solvents and predict the solubility of this compound based on this concept.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding. Given the presence of the amine and ether functionalities, this compound is expected to exhibit some solubility in these solvents. The primary amine can form hydrogen bonds with water molecules, and the lone pair of electrons on the nitrogen atom can accept a proton from water.[7][8] However, the nonpolar cyclobutane and ethyl groups will limit its aqueous solubility. Generally, for amines, as the carbon chain length increases, water solubility decreases.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. The amine and ether groups of this compound can interact favorably with these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. The nonpolar cyclobutane ring will favor interaction with these solvents. While the polar amine and ether groups will disfavor solubility in highly nonpolar solvents, the molecule as a whole may exhibit some solubility in moderately nonpolar solvents like diethyl ether due to the ether linkage.[9]

Experimental Determination of Solubility

To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[10]

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, diethyl ether)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Add excess this compound to a known volume of solvent in a vial. B Equilibrate the mixture at a constant temperature with agitation for a defined period (e.g., 24-48 hours). A->B C Allow the suspension to settle. B->C D Filter an aliquot of the supernatant to remove undissolved solid. C->D E Dilute the filtrate with a suitable solvent. D->E F Quantify the concentration of this compound in the diluted filtrate using a calibrated analytical method. E->F G Calculate the solubility. F->G

Sources

Foreword: Unveiling a Novel Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of (2-Aminoethoxy)cyclobutane

In the relentless pursuit of novel therapeutic agents, medicinal chemists often seek to explore uncharted chemical space. The strategic combination of proven pharmacophoric elements into new molecular architectures can unlock unique biological activities and improved pharmacokinetic profiles. This guide delves into one such promising, yet underexplored, scaffold: This compound . While a detailed historical record of this specific molecule is not established in the scientific literature, its constituent parts—the cyclobutane ring and the aminoethoxy moiety—have a rich history in drug design.

This document serves as a technical primer for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the rationale for this scaffold's design, a detailed, field-proven synthetic pathway, and an exploration of its potential applications. By grounding our discussion in established chemical principles and synthetic methodologies, we aim to provide a self-validating framework for the synthesis and future investigation of this and related compounds.

The Strategic Value of the this compound Scaffold

The potential of this compound as a valuable building block in drug discovery stems from the synergistic combination of its two key components: the cyclobutane ring and the flexible aminoethoxy side chain.

The Cyclobutane Moiety: A Constrained Bioisostere

The cyclobutane ring has gained significant traction in modern medicinal chemistry for several compelling reasons.[1] Unlike more flexible acyclic or larger cyclic systems, the puckered, three-dimensional structure of cyclobutane introduces a degree of conformational rigidity.[1] This pre-organization can be highly advantageous for molecular recognition, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2]

Key advantages of incorporating a cyclobutane ring include:

  • Metabolic Stability: The replacement of metabolically labile groups (like gem-dimethyl groups) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile.

  • Improved Physicochemical Properties: Cyclobutanes can serve as non-planar bioisosteres for aromatic rings or alkenes, helping to increase the fraction of sp³-hybridized carbons (a desirable trait for drug candidates) and escape "flatland," which can improve solubility and reduce off-target effects.[1]

  • Vectorial Orientation: The defined geometry of the cyclobutane ring allows for the precise spatial positioning of substituents, enabling chemists to optimize interactions with target proteins.[1]

Several marketed drugs, including the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin , successfully leverage the unique properties of the cyclobutane ring.[2]

The Aminoethoxy Group: A Versatile Functional Handle

The aminoethoxy (-O-CH₂-CH₂-NH₂) fragment provides a combination of an ether linkage and a primary amine. This functional group cassette is valuable for several reasons:

  • Hydrophilicity and Polarity: The ether oxygen and the primary amine can act as hydrogen bond acceptors and donors, respectively, which can be crucial for improving aqueous solubility and modulating a molecule's overall polarity.

  • A Flexible Linker: The ethylene glycol unit provides a flexible spacer, allowing the terminal amine to orient itself optimally for interactions with a target or for attachment to other molecular fragments.

  • Synthetic Versatility: The primary amine is a key functional group for further chemical elaboration. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of diverse analogs for structure-activity relationship (SAR) studies.

By combining these two motifs, the this compound scaffold offers a unique starting point for the design of novel chemical entities with potentially favorable drug-like properties.

A Proposed Synthetic Pathway: From Concept to Compound

While no definitive discovery of this compound is documented, a robust and logical synthetic route can be designed based on well-established, high-yielding chemical transformations. The following section details a multi-step synthesis that is both practical and scalable, with each step chosen for its reliability and efficiency.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) is outlined below. The strategy hinges on the late-stage introduction of the primary amine via the Gabriel Synthesis to ensure a clean conversion and avoid common side reactions like over-alkylation.[3]

G I This compound (I) II N-(2-(cyclobutoxy)ethyl)phthalimide (II) I->II Gabriel Amine Synthesis (Hydrazinolysis) III 2-(Cyclobutoxy)ethyl Tosylate (III) II->III SN2 Reaction (Potassium Phthalimide) IV 2-(Cyclobutoxy)ethanol (IV) III->IV Tosylation V Cyclobutanol (V) IV->V Williamson Ether Synthesis VI Cyclopropylcarbinol (VI) V->VI Acid-Catalyzed Rearrangement

Caption: Retrosynthetic analysis of this compound.

This pathway systematically deconstructs the target molecule into readily available starting materials, leveraging cornerstone reactions of organic synthesis.

Experimental Protocols

The following protocols are presented as a comprehensive guide for the synthesis of this compound.

The preparation of cyclobutanol is efficiently achieved through the acid-catalyzed rearrangement of cyclopropylcarbinol. This reaction proceeds via a Wagner-Meerwein type rearrangement of a cyclopropylmethyl carbocation, which is known to rearrange to the more stable cyclobutyl cation.

  • Reaction Scheme:

    • Cyclopropylcarbinol → Cyclobutanol

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropylcarbinol (1.0 eq) and a 1 M aqueous solution of hydrochloric acid.[4]

    • Heat the mixture to reflux and stir vigorously for 3-4 hours. The formation of an oily layer of cyclobutanol may be observed.[4]

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Carefully neutralize the mixture by the portion-wise addition of sodium hydroxide pellets, followed by sodium bicarbonate, until the pH is approximately 7-8.[4]

    • Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.

    • Extract the mixture with diethyl ether (3x). For optimal recovery, continuous liquid-liquid extraction can be employed.[4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield pure cyclobutanol.

This classic ether synthesis involves the deprotonation of cyclobutanol to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with a suitable two-carbon electrophile, 2-bromoethanol.[5][6]

  • Reaction Scheme:

    • Cyclobutanol + 2-Bromoethanol → 2-(Cyclobutoxy)ethanol

  • Causality of Experimental Choices:

    • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.

    • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent polar aprotic solvent for this reaction, as it solubilizes the alkoxide without interfering with the SN2 reaction.

    • Electrophile: 2-Bromoethanol is a primary halide, which is ideal for SN2 reactions to minimize competing elimination reactions.[7]

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of cyclobutanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

    • Re-cool the mixture to 0 °C and add 2-bromoethanol (1.05 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow, dropwise addition of water.

    • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography on silica gel to afford pure 2-(cyclobutoxy)ethanol.

To facilitate the subsequent nucleophilic substitution, the hydroxyl group of 2-(cyclobutoxy)ethanol is converted into a better leaving group, typically a tosylate.

  • Reaction Scheme:

    • 2-(Cyclobutoxy)ethanol + p-Toluenesulfonyl chloride → 2-(Cyclobutoxy)ethyl Tosylate

  • Protocol:

    • Dissolve 2-(cyclobutoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

The Gabriel synthesis provides a clean and efficient method for converting the tosylate into a primary amine, using potassium phthalimide as an ammonia surrogate.[8]

  • Workflow Diagram:

G cluster_0 Step 4.1: Alkylation cluster_1 Step 4.2: Hydrazinolysis A 2-(Cyclobutoxy)ethyl Tosylate (III) C N-(2-(cyclobutoxy)ethyl)phthalimide (II) A->C B Potassium Phthalimide B->C D N-(2-(cyclobutoxy)ethyl)phthalimide (II) F This compound (I) D->F E Hydrazine Hydrate E->F

Caption: Gabriel synthesis workflow for the final amine product.

  • Protocol:

    • Alkylation: Dissolve the crude 2-(cyclobutoxy)ethyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) to the solution.[9] Heat the mixture to 80-90 °C and stir for 4-6 hours.

    • Cool the reaction to room temperature and pour it into ice water, which will cause the product, N-(2-(cyclobutoxy)ethyl)phthalimide (II), to precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • Hydrazinolysis: Suspend the dried phthalimide derivative (1.0 eq) in ethanol in a round-bottom flask.[9]

    • Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with concentrated HCl.

    • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Treat the residue with a strong base (e.g., 2 M NaOH) to deprotonate the amine salt and extract the free amine into an organic solvent (e.g., DCM or ether).

    • Dry the combined organic extracts, filter, and carefully concentrate to yield the final product, this compound (I). Further purification can be achieved by distillation if necessary.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, which are important considerations for its potential use in drug development.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 129.20 g/mol Adheres to Lipinski's Rule of Five (<500 Da) for oral bioavailability.
cLogP 0.8 - 1.2Indicates a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 35.25 ŲSuggests good potential for oral absorption and cell permeability.
pKa (Amine) 9.5 - 10.0The amine will be protonated at physiological pH (7.4).
Hydrogen Bond Donors 1 (amine)Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2 (amine, ether)Contributes to interactions with biological targets and solubility.

Note: Values are estimations from standard chemical software and may vary from experimental results.

Potential Applications and Future Directions

The this compound scaffold represents a versatile starting point for the synthesis of novel compound libraries. The primary amine serves as a convenient attachment point for a wide array of chemical moieties, allowing for rapid diversification.

  • As a Fragment in Fragment-Based Drug Discovery (FBDD): Its low molecular weight and desirable physicochemical properties make it an ideal candidate for FBDD screening campaigns against various protein targets.

  • As a Building Block for Lead Optimization: This scaffold can be incorporated into existing lead compounds to modulate their properties. For instance, it could replace a less stable or more lipophilic group to improve pharmacokinetics.

  • Exploration of Biological Activity: Given the prevalence of cyclobutane-containing compounds with diverse biological activities, including antimicrobial and anticancer properties, derivatives of this compound warrant investigation in these and other therapeutic areas.[10]

Future work should focus on the synthesis of a diverse library of N-acylated and N-alkylated derivatives of this compound. Subsequent screening of this library against a panel of biological targets will be crucial in identifying promising hit compounds and validating the therapeutic potential of this novel chemical scaffold.

References

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The Cyclobutane Scaffold: A Cornerstone of Biological Activity and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety, a four-membered carbocycle, has emerged from a position of synthetic curiosity to a cornerstone of modern medicinal chemistry and chemical biology. Its inherent ring strain and unique puckered conformation bestow upon it a rigid three-dimensional structure that offers distinct advantages in the design of bioactive molecules. This technical guide provides a comprehensive exploration of the biological significance of cyclobutane-containing compounds, delving into their natural origins, diverse mechanisms of action, and their escalating importance in therapeutic drug design. We will traverse the landscape from pivotal natural products to cornerstone synthetic drugs, elucidating the profound impact of this unassuming scaffold on biological systems. This guide will further provide detailed experimental protocols and molecular pathway visualizations to empower researchers in harnessing the potential of the cyclobutane ring in their scientific endeavors.

Introduction: The Resurgence of a Strained Ring

Historically, the synthesis of cyclobutane-containing molecules was often perceived as a formidable challenge due to the inherent ring strain of approximately 26.3 kcal/mol.[1][2] However, this very strain is the fountainhead of its unique chemical and biological properties. In contemporary drug discovery, the strategic incorporation of a cyclobutane ring is a powerful tactic to impart conformational rigidity, enhance metabolic stability, and provide novel three-dimensional diversity to escape the "flatland" of traditional aromatic scaffolds.[3][4][5] This guide will illuminate the multifaceted roles of the cyclobutane motif, from its presence in complex natural products to its pivotal function in clinically approved therapeutics.

Natural Occurrence and Biological Roles of Cyclobutane-Containing Compounds

The cyclobutane unit is a recurring structural motif in a diverse array of natural products isolated from terrestrial and marine organisms, including bacteria, fungi, plants, and sponges.[6][7] These compounds exhibit a broad spectrum of biological activities, underscoring their evolutionary selection for specific molecular interactions.

Cyclobutane Alkaloids: A Reservoir of Bioactivity

A significant number of biologically active, cyclobutane-containing natural products are alkaloids.[7] These compounds often feature complex, polycyclic architectures and demonstrate potent antimicrobial, antitumor, and insecticidal properties.[6][7]

  • Sceptrin and Related Pyrrole-Imidazole Alkaloids: Isolated from marine sponges of the genus Agelas, sceptrin is a dimeric alkaloid featuring a central cyclobutane ring.[5][8] It exhibits antimicrobial and antifungal activities.[6] The biosynthesis of sceptrin is thought to involve a [2+2] cycloaddition of two hymenidin monomers.[8][9]

  • Pipercyclobutanamides and Nigramides: Found in the fruits and roots of Piper nigrum (black pepper), these dimeric amides are formed through the [2+2] cycloaddition of piperine or related precursors.[10] They have shown notable cytotoxic activity against various cancer cell lines.[10] For instance, certain dimeric alkamides from Piper species have demonstrated potent cytotoxicity against the COLO-205 cell line.[10]

Pentacycloanammoxic Acid and the Anammoxosome: A Unique Biological Membrane

One of the most remarkable examples of cyclobutanes in nature is pentacycloanammoxic acid, a ladderane lipid composed of five fused cyclobutane rings.[11][12] This unique lipid is a key component of the anammoxosome, a specialized intracellular compartment in anaerobic ammonium-oxidizing (anammox) bacteria.[11][12][13][14] The densely packed ladderane lipids form a highly rigid and impermeable membrane, which is crucial for retaining toxic intermediates of the anammox reaction, such as hydrazine, within the anammoxosome and for maintaining the proton motive force.[11][12]

The Cyclobutane Motif in Medicinal Chemistry and Drug Design

The unique physicochemical properties of the cyclobutane ring have been strategically exploited by medicinal chemists to enhance the therapeutic profiles of synthetic drugs.

Conformational Restriction and Enhanced Potency

The rigid, puckered conformation of the cyclobutane ring can lock a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target and increasing potency.[3][5] This principle has been successfully applied in the design of various enzyme inhibitors and receptor ligands.

Metabolic Stability and Improved Pharmacokinetics

The cyclobutane scaffold can be used to block sites of metabolism, leading to increased metabolic stability and a more favorable pharmacokinetic profile.[5] By replacing metabolically labile groups with a robust cyclobutane ring, the in vivo half-life of a drug can be significantly extended.

Carboplatin: A Paradigm of Cyclobutane-Containing Anticancer Drugs

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[15] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates the drug's reactivity compared to its predecessor, cisplatin, resulting in a more favorable toxicity profile, particularly reduced nephrotoxicity.[16]

Mechanism of Action: Inside the cell, the dicarboxylate ligand of carboplatin is slowly hydrolyzed, leading to the formation of a reactive platinum species. This activated complex then forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases. These adducts create intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis in cancer cells.[16]

Experimental Protocol 1: Synthesis of Carboplatin

This protocol outlines a common laboratory-scale synthesis of carboplatin from cis-diiododiammineplatinum(II).[17]

Materials:

  • cis-diiododiammineplatinum(II) (Pt(NH₃)₂I₂)

  • Mercury(I) 1,1-cyclobutanedicarboxylate (Hg₂(CBDCA))

  • Deionized water

  • Stir plate and stir bar

  • Reaction flask

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Add cis-diiododiammineplatinum(II) to a reaction flask with deionized water.

  • Stir the suspension to ensure uniform mixing.

  • Under light-protected conditions, slowly add mercury(I) 1,1-cyclobutanedicarboxylate to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 8-10 hours.

  • After the reaction is complete, filter the mixture to remove the precipitate (HgI).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain solid carboplatin.

  • The molar ratio of Pt(NH₃)₂I₂ to Hg₂(CBDCA) should be 1:1.[17]

Causality Behind Experimental Choices:

  • The use of the diiodo precursor and mercury(I) salt is a strategic choice to drive the reaction towards the desired product and facilitate the removal of the iodide ligands.

  • The reaction is performed under light-protected conditions to prevent potential photochemical side reactions.

  • The temperature is maintained at 50-60 °C to ensure a reasonable reaction rate without decomposing the product.

  • The final product is isolated by concentrating the aqueous solution, taking advantage of the solubility difference between the reactants and the product.

Combretastatin Analogs: Targeting Tubulin Polymerization

Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[18][19][20] However, the cis-stilbene core of CA-4 is prone to isomerization to the less active trans-isomer. To overcome this liability, cyclobutane-containing analogs have been designed and synthesized, where the cyclobutane ring serves as a rigid scaffold to mimic the cis-conformation of CA-4.[21]

Mechanism of Action: These cyclobutane-based combretastatin analogs bind to the colchicine-binding site on β-tubulin, thereby disrupting the assembly of microtubules.[22][23] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[20]

Data Presentation: Biological Activity of Cyclobutane-Containing Compounds

Compound/AnalogTarget/Cell LineBiological Activity (IC₅₀/MIC)Reference
Carboplatin Analog (MD3) K562 (Leukemia)~ 1 µM[15]
Combretastatin A4 Analog (cis-isomer) HepG2 (Hepatocarcinoma)~ 5 µM[21]
Piplartine Collagen-induced platelet aggregationIC₅₀ = 21.5 µM[7]
Piperarborenines C-E P-388, HT-29, A549 cell linesIC₅₀ < 4 µg/mL[7]
Sceptrin Muscarinic acetylcholine receptorsCompetitive inhibitor (at 50 µM)

Cyclobutane Pyrimidine Dimers: A Double-Edged Sword in DNA

Ultraviolet (UV) radiation from sunlight can induce the formation of cyclobutane pyrimidine dimers (CPDs) in DNA, where two adjacent pyrimidine bases (thymine or cytosine) become covalently linked through a cyclobutane ring.[24][25] These lesions distort the DNA double helix and can block replication and transcription, leading to mutations and skin cancer if not repaired.[24]

DNA Repair Mechanisms for CPDs

Cells have evolved sophisticated mechanisms to repair CPDs.

  • Photoreactivation: In many organisms, an enzyme called photolyase can directly reverse the CPD lesion in a light-dependent reaction.[25][26] The photolyase binds to the CPD and, upon absorbing blue light, catalyzes the cleavage of the cyclobutane ring, restoring the original bases.[26]

  • Nucleotide Excision Repair (NER): In humans and other mammals, CPDs are primarily repaired by the NER pathway.[24] This multi-enzyme process involves the recognition of the DNA distortion, excision of a short oligonucleotide containing the lesion, and synthesis of a new DNA strand using the undamaged strand as a template.[24]

Visualization of Molecular Pathways

DNA_Repair_Pathway cluster_damage DNA Damage cluster_repair DNA Repair UV UV Radiation DNA Normal DNA UV->DNA [2+2] cycloaddition CPD Cyclobutane Pyrimidine Dimer (CPD) Photolyase Photolyase CPD->Photolyase Binding NER Nucleotide Excision Repair (NER) CPD->NER Recognition & Excision Repaired_DNA Repaired DNA Photolyase->Repaired_DNA Blue Light-dependent reversal NER->Repaired_DNA Resynthesis & Ligation

Experimental Workflows for the Study of Cyclobutane-Containing Compounds

The investigation of novel cyclobutane-containing molecules requires a systematic workflow encompassing synthesis, purification, and comprehensive biological evaluation.

Experimental Protocol 2: General Workflow for Synthesis and Evaluation

experimental_workflow start Design of Cyclobutane Analog synthesis Chemical Synthesis ([2+2] cycloaddition, etc.) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Biological Assays (Cytotoxicity, Enzyme Inhibition, Antimicrobial) characterization->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising candidates sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_optimization Lead Optimization in_vivo->lead_optimization sar->start Iterative redesign

Conclusion and Future Perspectives

The cyclobutane ring has firmly established itself as a privileged scaffold in both natural product chemistry and modern drug discovery. Its unique structural and conformational properties provide a powerful tool for medicinal chemists to address key challenges in therapeutic design, including potency, selectivity, and metabolic stability. The diverse biological activities of naturally occurring cyclobutane-containing compounds continue to inspire the development of novel therapeutic agents. As synthetic methodologies for the stereocontrolled construction of complex cyclobutane architectures continue to advance, we can anticipate an even greater impact of this versatile four-membered ring on the future of medicine and chemical biology. The exploration of new biological targets for cyclobutane-based molecules and the development of innovative synthetic strategies will undoubtedly unlock new therapeutic opportunities and deepen our understanding of the intricate interplay between molecular structure and biological function.

References

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Methodological & Application

Synthetic Routes for (2-Aminoethoxy)cyclobutane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug discovery.[1][2][3][4] Its inherent three-dimensionality and conformational rigidity offer a unique tool to navigate the complexities of chemical space and optimize drug-like properties.[1][2][3][4] The incorporation of a cyclobutane ring can confer a range of benefits, including enhanced metabolic stability, improved binding affinity through conformational pre-organization, and the ability to serve as a bioisosteric replacement for other common functionalities.[1][2] This guide provides a detailed exploration of synthetic strategies for a particularly promising class of cyclobutane derivatives: (2-Aminoethoxy)cyclobutanes. These molecules, featuring both an ether linkage and a primary amine, are attractive building blocks for the development of novel therapeutics across various disease areas.

This document outlines three principal synthetic pathways to access (2-Aminoethoxy)cyclobutane derivatives, providing detailed protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate route for specific research and development needs.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several established methodologies. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The three primary strategies discussed herein are:

  • Williamson Ether Synthesis: A classic and reliable method for forming the ether linkage.

  • Mitsunobu Reaction: A powerful tool for the formation of C-O bonds with inversion of stereochemistry.

  • Reductive Amination: A versatile method for introducing the amino functionality.

The following sections will delve into the specifics of each of these synthetic routes, providing both theoretical understanding and practical, step-by-step protocols.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[5][6][7][8] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile.[5][6][7][8] In the context of synthesizing this compound derivatives, this can be achieved in two ways: by reacting a cyclobutoxide with an N-protected 2-haloethylamine, or by reacting cyclobutyl halide with N-protected ethanolamine. For the purpose of this guide, we will focus on the former, as cyclobutanol is a readily available starting material.

Mechanistic Rationale

The key to a successful Williamson ether synthesis is the generation of a potent nucleophile, the cyclobutoxide, by deprotonating cyclobutanol with a strong base such as sodium hydride (NaH). This alkoxide then attacks the electrophilic carbon of an N-protected 2-bromoethylamine derivative. The use of a protecting group on the amine, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the amine from competing with the alkoxide as a nucleophile and to avoid potential side reactions.[9][10][11]

Experimental Protocol: Synthesis of tert-butyl (2-(cyclobutyloxy)ethyl)carbamate

This protocol describes the synthesis of the N-Boc protected this compound derivative.

Materials:

  • Cyclobutanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl (2-bromoethyl)carbamate[11]

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of cyclobutanol (1.0 eq.) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approximately 65 °C) overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford tert-butyl (2-(cyclobutyloxy)ethyl)carbamate.

Deprotection to Yield 2-(cyclobutyloxy)ethan-1-amine

The final step is the removal of the Boc protecting group to yield the free amine.

Materials:

  • tert-Butyl (2-(cyclobutyloxy)ethyl)carbamate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Acidic Cleavage: Dissolve the purified tert-butyl (2-(cyclobutyloxy)ethyl)carbamate in a minimal amount of DCM. Add an excess of 4 M HCl in 1,4-dioxane or a solution of TFA in DCM (e.g., 1:1 v/v).

  • Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralization and Extraction: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(cyclobutyloxy)ethan-1-amine. The product can be further purified by distillation or by forming the hydrochloride salt.[12][13][14]

Data Summary: Williamson Ether Synthesis
StepReactantsKey ReagentsSolventTypical Yield
Etherification Cyclobutanol, tert-Butyl (2-bromoethyl)carbamateNaHTHF60-80%
Deprotection tert-Butyl (2-(cyclobutyloxy)ethyl)carbamateHCl or TFADioxane or DCM>90%

Route 2: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration.[15][16][17][18][19] This reaction is particularly useful when dealing with chiral alcohols or when a milder, non-basic method for C-O bond formation is required.

Mechanistic Rationale

The Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16][17][18][19] The alcohol is converted into a good leaving group in situ, which is then displaced by a nucleophile, in this case, the N-protected ethanolamine. The reaction proceeds with a clean SN2-type inversion of stereochemistry at the alcohol carbon.

Experimental Protocol: Mitsunobu Etherification of Cyclobutanol

This protocol details the synthesis of tert-butyl (2-(cyclobutyloxy)ethyl)carbamate via the Mitsunobu reaction.

Materials:

  • Cyclobutanol

  • N-Boc-ethanolamine

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of cyclobutanol (1.0 eq.), N-Boc-ethanolamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel. Elution with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) will separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Data Summary: Mitsunobu Reaction
ReactantsKey ReagentsSolventTypical Yield
Cyclobutanol, N-Boc-ethanolaminePPh3, DEAD/DIADTHF50-70%

Route 3: Reductive Amination

Reductive amination is a highly efficient method for the formation of C-N bonds and is a key transformation in the synthesis of amines.[7][20][21][22][23][24][25] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

In the context of synthesizing this compound derivatives, reductive amination of cyclobutanone with 2-aminoethanol can be employed. The reaction proceeds by the initial formation of an imine between the ketone and the amine. A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is used to selectively reduce the imine in the presence of the starting ketone.[7][21]

Experimental Protocol: Reductive Amination of Cyclobutanone

This protocol describes the synthesis of 2-(cyclobutylamino)ethan-1-ol, which can be a precursor to the target molecule or a valuable derivative in its own right.

Materials:

  • Cyclobutanone

  • 2-Aminoethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic Acid (catalytic amount if using NaBH3CN)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of cyclobutanone (1.0 eq.) and 2-aminoethanol (1.2 eq.) in DCE or MeOH, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature. If using NaBH3CN, a catalytic amount of acetic acid is typically added to facilitate imine formation.

  • Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2-(cyclobutylamino)ethan-1-ol. The product can be purified by column chromatography or distillation.

Data Summary: Reductive Amination
ReactantsKey ReagentsSolventTypical Yield
Cyclobutanone, 2-AminoethanolNaBH(OAc)3 or NaBH3CNDCE or MeOH70-90%

Visualizing the Synthetic Pathways

The following diagrams illustrate the overall synthetic workflows for the three discussed routes.

Williamson_Ether_Synthesis cluster_0 Alkoxide Formation cluster_1 Nucleophilic Substitution cluster_2 Deprotection Cyclobutanol Cyclobutanol Cyclobutoxide Cyclobutoxide Cyclobutanol->Cyclobutoxide THF, 0°C to rt NaH NaH NaH->Cyclobutoxide Protected_product tert-Butyl (2-(cyclobutyloxy)ethyl)carbamate Cyclobutoxide->Protected_product THF, reflux Boc_bromo tert-Butyl (2-bromoethyl)carbamate Boc_bromo->Protected_product Final_product This compound Protected_product->Final_product Dioxane or DCM Acid HCl or TFA Acid->Final_product

Caption: Williamson Ether Synthesis Workflow.

Mitsunobu_Reaction cluster_0 Mitsunobu Reaction cluster_1 Deprotection Cyclobutanol Cyclobutanol Protected_product tert-Butyl (2-(cyclobutyloxy)ethyl)carbamate Cyclobutanol->Protected_product Boc_ethanolamine N-Boc-ethanolamine Boc_ethanolamine->Protected_product Reagents PPh3, DEAD/DIAD Reagents->Protected_product THF, 0°C to rt Final_product This compound Protected_product->Final_product Dioxane or DCM Acid HCl or TFA Acid->Final_product

Caption: Mitsunobu Reaction Workflow.

Reductive_Amination cluster_0 Reductive Amination Cyclobutanone Cyclobutanone Intermediate_product 2-(Cyclobutylamino)ethan-1-ol Cyclobutanone->Intermediate_product Aminoethanol 2-Aminoethanol Aminoethanol->Intermediate_product Reducing_agent NaBH(OAc)3 or NaBH3CN Reducing_agent->Intermediate_product DCE or MeOH, rt

Caption: Reductive Amination Workflow.

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide robust and versatile methods for accessing this compound derivatives, which are valuable building blocks in medicinal chemistry. The Williamson ether synthesis offers a cost-effective and scalable approach, while the Mitsunobu reaction provides a powerful tool for stereocontrolled synthesis. Reductive amination presents an efficient one-pot method for the direct formation of the C-N bond. The choice of the optimal synthetic strategy will be dictated by the specific requirements of the research program, including scale, cost, and the need for stereochemical purity. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and diverse synthetic routes to functionalized cyclobutanes will remain an area of significant interest.

References

  • Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.159 (2002). [Link]

  • EP0330992A2 - Novel cyclobutane Derivatives, processes for their preparation and pharmaceutical compositions comprising them.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • cyclobutylamine. Organic Syntheses. [Link]

  • WO1998052930A1 - Novel cyclobutane derivatives and process for producing the same.
  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Pure. [Link]

  • WO2004050796A1 - Cyclobutane deriv
  • Mechanochemical Mitsunobu Reactions. ResearchGate. [Link]

  • US3031499A - Amino acids containing a cyclobutane ring.
  • Williamson ether synthesis (video). Khan Academy. [Link]

  • Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. [Link]

  • [Aminoalcohol derivatives of cyclobutane. 3. N,N-disubstituted aminomethyl-2-hydroxymethylcyclobutanes]. ResearchGate. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]

  • in the chemical literature: Williamson ether synthesis. YouTube. [Link]

  • -Amination of cyclohexanone and derivatives. ResearchGate. [Link]

  • Williamson Ether Synthesis. KPU Pressbooks. [Link]

  • Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

  • EP2697192B1 - Method for prepar
  • Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]

  • CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

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The Cyclobutane Bridge: Leveraging (2-Aminoethoxy)cyclobutane as a Structurally Rigid Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the linker is not merely a spacer but a critical component that dictates the pharmacokinetic and pharmacodynamic properties of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide delves into the application of (2-Aminoethoxy)cyclobutane as a versatile and structurally rigid linker. The unique puckered conformation of the cyclobutane ring offers a distinct three-dimensional architecture that can enhance metabolic stability, improve solubility, and provide precise spatial orientation of conjugated moieties.[1][2][3] We present the underlying scientific principles, detailed synthetic protocols, and practical application notes for the integration of this novel linker into drug discovery pipelines.

Introduction: The Fourth Dimension in Linker Design - Conformational Rigidity

The paradigm of linker design has evolved beyond simple chains of atoms connecting two molecular entities. Advanced drug development now recognizes the profound impact of a linker's conformational rigidity on the overall efficacy and safety of a therapeutic. Unlike flexible alkyl or polyethylene glycol (PEG) linkers, which can adopt numerous conformations, rigid linkers like those incorporating the cyclobutane scaffold offer a more defined spatial arrangement of the connected molecules.[4][5] This conformational restriction can be a significant advantage in several therapeutic contexts.[1][3]

The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered structure with significant ring strain (approximately 26 kcal/mol).[4][6] This inherent strain and non-planar geometry translate into distinct physicochemical properties when incorporated into a linker.[1][2][3]

Key Advantages of the Cyclobutane Motif in Linker Technology:

  • Enhanced Metabolic Stability: The sp3-hybridized carbon atoms of the cyclobutane ring are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[4][6]

  • Conformational Pre-organization: The rigid nature of the cyclobutane core helps to pre-organize the attached pharmacophores or functional groups in a defined three-dimensional space. This can lead to improved binding affinity with the target protein.[1][3]

  • Improved Physicochemical Properties: The introduction of a non-planar, sp3-rich cyclobutane moiety can disrupt crystal packing, potentially leading to improved aqueous solubility compared to flat aromatic systems.[4][6]

  • Vectorial Control: The defined stereochemistry of substituted cyclobutanes allows for precise control over the exit vectors of the linker, enabling optimal presentation of the conjugated molecules for biological activity.

This application note will focus on the synthesis and utility of this compound, a bifunctional linker that combines the rigidity of the cyclobutane core with the versatility of an amino and an ether functional group, making it a valuable building block for a variety of drug discovery applications.

Synthesis of a Bifunctional this compound Linker

The following section details a representative synthetic protocol for a bifunctional linker derived from this compound. This protocol describes the protection of the amine, followed by the introduction of a second functional group for conjugation.

Protocol 1: Synthesis of a Boc-Protected this compound Linker with a Carboxylic Acid Handle

This protocol outlines a two-step process to generate a versatile linker ready for conjugation.

Workflow Diagram:

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Functionalization A This compound B Boc-Protected Intermediate A->B Boc2O, Et3N, DCM A->B C Deprotonation & Alkylation B->C 1. n-BuLi, THF 2. Br(CH2)nCO2Et B->C D Final Linker (with COOH handle) C->D LiOH, THF/H2O C->D

Caption: Synthetic workflow for the bifunctional linker.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF)

  • Ethyl bromoacetate (or other alkylating agents with a terminal ester)

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Boc Protection of the Amine

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the Boc-protected intermediate.

Step 2: Introduction of a Carboxylic Acid Handle

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.1 eq) to the solution and stir for 1 hour at -78 °C.

  • Add ethyl bromoacetate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by silica gel chromatography.

  • Dissolve the purified ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature until the saponification is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final bifunctional linker.

Application in Antibody-Drug Conjugate (ADC) Development

The rigid cyclobutane linker can be employed in the synthesis of ADCs to connect a cytotoxic payload to a monoclonal antibody. The defined geometry of the linker can influence the stability and therapeutic index of the ADC. A notable example in the literature is the use of a cyclobutane-1,1-dicarboxamide (cBu) containing linker which demonstrated enhanced protease specificity.[1]

Protocol 2: Conjugation of a Cyclobutane Linker-Payload to an Antibody

This protocol describes a general procedure for conjugating a cyclobutane linker-payload, activated with an N-hydroxysuccinimide (NHS) ester, to the lysine residues of a monoclonal antibody.

Workflow Diagram:

G cluster_0 Linker-Payload Activation cluster_1 Antibody Conjugation cluster_2 Purification A Cyclobutane Linker-Payload (with COOH) B NHS-activated Linker-Payload A->B NHS, EDC, DMF A->B D Antibody-Drug Conjugate (ADC) B->D B->D C Monoclonal Antibody (mAb) C->D C->D E Purified ADC D->E Size Exclusion Chromatography D->E

Caption: Workflow for ADC synthesis and purification.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Cyclobutane linker-payload with a terminal carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of Linker-Payload:

    • Dissolve the cyclobutane linker-payload (1.0 eq), NHS (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor by LC-MS.

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated NHS-ester linker-payload solution (typically 5-10 molar equivalents relative to the antibody) to the antibody solution.

    • Gently mix and incubate the reaction at room temperature for 2-4 hours.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecule impurities.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Application in PROTAC Development

In the realm of PROTACs, the linker plays a crucial role in orienting the E3 ligase ligand and the target protein binder to facilitate efficient ubiquitination and subsequent degradation. The rigidity of a cyclobutane-based linker can be advantageous in achieving an optimal ternary complex formation. Commercially available linkers such as trans-cyclobutane-1,3-dicarboxylic acid serve as a testament to the utility of this scaffold in PROTAC design.[2]

Conclusion

The this compound moiety represents a valuable and underexplored building block for the construction of rigid linkers in drug discovery. Its unique conformational properties can impart favorable physicochemical and pharmacokinetic attributes to complex drug modalities. The synthetic protocols provided herein offer a starting point for researchers to explore the potential of this and other cyclobutane-based linkers in their drug development programs. The continued exploration of such novel linker technologies will undoubtedly contribute to the design of the next generation of highly efficacious and safe therapeutics.

References

  • Wei B, et al. Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. J Med Chem. 2018 Feb 8;61(3):989-1000. [Link]

  • van der Kolk, R., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. 2022; 17(9): e202200020. [Link]

  • van der Kolk, R., et al. Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

Sources

The Strategic Incorporation of (2-Aminoethoxy)cyclobutane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane moiety, once considered a synthetic curiosity, has firmly established itself as a valuable scaffold in medicinal chemistry. Its inherent structural properties offer a unique toolset for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on a particularly valuable building block, (2-Aminoethoxy)cyclobutane, detailing its strategic applications, the rationale behind its use, and comprehensive protocols for its synthesis and incorporation into lead compounds. We aim to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile scaffold to overcome common challenges in drug design.

Introduction: The Rationale for Small Rings in Big Pharma

In the quest for novel therapeutics, medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds to explore new chemical space and optimize drug-like properties.[1] Saturated carbocycles, particularly strained rings like cyclobutane, have emerged as powerful tools in this endeavor.[2] Unlike conformationally flexible alkanes, the cyclobutane ring adopts a rigid, puckered conformation (~30°).[3] This conformational restriction can be highly advantageous, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[4][5]

The this compound scaffold combines this advantageous rigidity with three key functional elements:

  • The Cyclobutane Core: Introduces 3D character, improves metabolic stability, and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or planar aromatic rings.[4][5]

  • The Ether Linkage: Enhances polarity and solubility while providing a stable, non-metabolically labile linker.

  • The Primary Amine: Serves as a crucial synthetic handle for introducing the scaffold into a target molecule, often forming key interactions (e.g., salt bridges, hydrogen bonds) within a protein binding site.

This combination makes this compound a "pseudo-peptidomimetic" scaffold, capable of orienting substituents in well-defined vectors, similar to an amino acid backbone but with significantly improved metabolic stability.

Strategic Applications in Medicinal Chemistry

The incorporation of the this compound moiety is a deliberate strategy to address specific challenges in drug development. The decision to use this scaffold is driven by the desire to optimize one or more of the following molecular attributes.

Enhancing Metabolic Stability

One of the most compelling reasons to introduce a cyclobutane ring is to improve a compound's metabolic profile.[4] Flexible alkyl chains or larger cycloalkanes are often susceptible to cytochrome P450 (CYP) mediated oxidation. The strained and rigid nature of the cyclobutane ring can sterically hinder the approach of metabolic enzymes, protecting adjacent functional groups and the scaffold itself from degradation.

  • Causality: The C-H bonds on a cyclobutane ring are generally less accessible and have higher bond dissociation energies compared to those on a cyclohexane ring, rendering them more resistant to oxidative metabolism.[1] Replacing a metabolically vulnerable cyclohexyl or isopropyl group with a cyclobutane can block these metabolic "soft spots."[3]

Modulating Potency and Selectivity

Conformational rigidity is a cornerstone of rational drug design.[2] By locking a flexible linker into a more defined geometry, the this compound scaffold can pre-organize the pharmacophoric elements of a drug into the optimal conformation for binding.[5]

  • Case in Point - Boceprevir: The hepatitis C virus (HCV) protease inhibitor boceprevir contains a cyclobutane group. This analogue is 3-fold more potent than the corresponding cyclopropyl version and 19-fold more potent than the cyclopentyl analogue, highlighting the profound impact of the specific ring size and conformation on potency.[3]

  • Filling Hydrophobic Pockets: The cyclobutyl ring is adept at fitting into small, constrained hydrophobic pockets within a protein's active site, an interaction that can significantly contribute to binding affinity and selectivity.[6]

Improving Physicochemical Properties

The introduction of this scaffold can favorably modulate a compound's physicochemical properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).

  • Solubility: The ether oxygen in the (2-Aminoethoxy) moiety acts as a hydrogen bond acceptor, which can help to improve aqueous solubility compared to a purely carbocyclic linker.

  • Lipophilicity (LogP/LogD): While the cyclobutane itself is lipophilic, the overall construct allows for a fine-tuning of the lipophilicity balance. For instance, replacing a tert-butyl group with a trifluoromethyl-cyclobutane can increase lipophilicity by approximately 0.5 logD units, a predictable modification that can be used to optimize cell permeability.[7]

Workflow and Logical Framework

The decision to incorporate the this compound scaffold should be integrated into a logical drug design workflow.

workflow cluster_0 Design Phase cluster_1 Synthesis & Purification cluster_2 Evaluation Start Identify Lead (e.g., poor PK profile) Hypothesis Hypothesis: Cyclobutane will improve metabolic stability/potency Start->Hypothesis Design Design Analogs with This compound Hypothesis->Design Synthesis Synthesize Scaffold (Protocol 1) Design->Synthesis Coupling Couple to Core (Protocol 2) Synthesis->Coupling Purify Purification & QC (HPLC, NMR, MS) Coupling->Purify Assay In Vitro Assays (Potency, ADME) Purify->Assay Analysis Analyze SAR Data Assay->Analysis Decision Advance Candidate? Analysis->Decision Decision->Start Iterate

Sources

Application Notes & Protocols: Leveraging (2-Aminoethoxy)cyclobutane for Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (2-Aminoethoxy)cyclobutane in the development of Proteolysis-Targeting Chimeras (PROTACs).

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While significant focus has been placed on the warhead and E3 ligase ligand, the linker is now recognized as a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] This guide explores the rationale and application of this compound as a novel, rigid linker component in PROTAC design. We provide a comprehensive overview of its potential advantages, detailed synthetic protocols, and a suite of robust characterization assays to validate the resulting PROTACs.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it is an active contributor to the PROTAC's biological function. Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the POI.[5]

Linkers are broadly classified as flexible (e.g., polyethylene glycol (PEG) or alkyl chains) and rigid (e.g., incorporating cyclic or aromatic structures).[4][6] While flexible linkers offer synthetic accessibility, they can incur an entropic penalty upon binding.[4] Rigid linkers, conversely, can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3][7]

The Case for Cyclobutane-Containing Linkers

The cyclobutane moiety, a four-membered cycloalkane, introduces a significant degree of conformational restraint.[3] Incorporating a cyclobutane ring into the linker, as with this compound, is hypothesized to offer several advantages:

  • Pre-organization: The rigidity of the cyclobutane ring can limit the conformational flexibility of the linker, reducing the entropic penalty associated with the formation of the ternary complex. This can lead to more stable and productive complexes.[7]

  • Improved Selectivity: By locking the PROTAC into a more defined conformation, a rigid linker may disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the degrader.[8]

  • Enhanced Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially improving the pharmacokinetic profile of the PROTAC.

  • Novel Exit Vectors: The defined geometry of the cyclobutane ring provides unique three-dimensional exit vectors for attaching the warhead and E3 ligase ligand, opening up new chemical space for PROTAC design.

PROTAC Mechanism of Action: A Visual Overview

PROTACs operate catalytically to induce protein degradation.[] The process involves the PROTAC first forming a ternary complex with the target protein and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome.[10] The PROTAC is then released to repeat the cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->POI Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis of a PROTAC Using this compound

This section provides a generalized, modular protocol for synthesizing a PROTAC using this compound as the linker precursor. This protocol assumes the availability of a POI ligand (warhead) with a carboxylic acid handle and an E3 ligase ligand with a hydroxyl group (e.g., a derivative of pomalidomide or VH032).[11][12]

Synthetic Workflow Overview

The synthesis involves a multi-step approach with orthogonal protecting groups to ensure selective conjugation.

Synthesis_Workflow cluster_0 Step 1: Linker Preparation cluster_1 Step 2: E3 Ligase Conjugation cluster_2 Step 3: Deprotection cluster_3 Step 4: Warhead Conjugation A Boc-Protect This compound B E3 Ligase Ligand-OH + Boc-Linker-Br C Williamson Ether Synthesis B->C D E3-Linker-NH-Boc C->D E Boc Deprotection (TFA) D->E label_note Requires conversion of -OH to -Br on linker F E3-Linker-NH2 E->F G POI-COOH + E3-Linker-NH2 F->G H Amide Coupling (HATU/DIPEA) G->H I Final PROTAC H->I

Caption: Modular workflow for PROTAC synthesis with a cyclobutane linker.

Detailed Synthetic Protocol

Materials:

  • (2-Bromoethoxy)cyclobutane (assumed precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium azide

  • Triphenylphosphine (PPh₃)

  • E3 Ligase Ligand with phenolic hydroxyl (e.g., pomalidomide derivative)

  • Cesium Carbonate (Cs₂CO₃)

  • POI Ligand with carboxylic acid (e.g., JQ1-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (DMF, DCM)

Step 1: Synthesis of Boc-protected Amino Linker

  • Azide Formation: Dissolve (2-Bromoethoxy)cyclobutane (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF. Stir at 60 °C for 12 hours. Monitor by TLC. After completion, perform an aqueous workup and extract with ethyl acetate. Purify by column chromatography to obtain (2-azidoethoxy)cyclobutane.

  • Staudinger Reduction: Dissolve the azido compound (1.0 eq) and PPh₃ (1.2 eq) in a THF/water (9:1) mixture. Stir at room temperature for 8 hours. Remove THF under reduced pressure and extract the aqueous layer with DCM. The product, this compound, can be carried forward.

  • Boc Protection: To the crude amine in DCM, add DIPEA (2.0 eq) followed by Boc₂O (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. After workup and purification, obtain tert-butyl (2-(cyclobutoxy)ethyl)carbamate.

Step 2: Conjugation to E3 Ligase Ligand

  • Linker Bromination: Convert the hydroxyl group of a suitable Boc-protected amino alcohol precursor to a bromide using a standard brominating agent like PBr₃ or CBr₄/PPh₃ to create the reactive handle. This step is illustrative; a pre-functionalized linker is often used.

  • Williamson Ether Synthesis: Dissolve the E3 ligase ligand-OH (1.0 eq) and the Boc-protected amino-ethoxy-cyclobutane bromide (1.2 eq) in anhydrous DMF. Add Cs₂CO₃ (2.0 eq). Heat the mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere. Monitor by LC-MS.

  • Purification: After completion, cool the reaction, filter, and purify the crude product by flash column chromatography to yield the E3-Linker-NH-Boc intermediate.

Step 3: Boc Deprotection

  • Dissolve the E3-Linker-NH-Boc intermediate in DCM (20% v/v).

  • Add TFA (50% v/v) dropwise at 0 °C.

  • Stir at room temperature for 2 hours until LC-MS confirms complete deprotection.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt (E3-Linker-NH₂) is typically used directly in the next step.

Step 4: Warhead Conjugation

  • Dissolve the POI-COOH ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) to neutralize the TFA salt and catalyze the reaction.

  • Add the E3-Linker-NH₂ TFA salt (1.1 eq) to the mixture.

  • Stir at room temperature for 4-6 hours. Monitor progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC using reverse-phase preparative HPLC to obtain the high-purity product.

Characterization of the Cyclobutane-Containing PROTAC

A multi-tiered approach is essential to validate the function of a novel PROTAC.[13] The following protocols outline key assays to assess binding, ternary complex formation, cellular degradation, and biological impact.

Biophysical and Biochemical Assays

These assays confirm the fundamental molecular interactions required for PROTAC function.

AssayTechniquePurposeKey Parameters Measured
Binary Binding Surface Plasmon Resonance (SPR)To measure the binding affinity of the PROTAC's warhead to the POI and the E3 ligand to its E3 ligase.[14]KD (dissociation constant)
Ternary Complex Formation Bioluminescence Resonance Energy Transfer (BRET)To confirm and quantify the formation of the POI-PROTAC-E3 ligase complex in live cells.[15]EC₅₀ (complex formation)
Target Ubiquitination In-Cell Ubiquitination IP/Western BlotTo verify that the PROTAC induces ubiquitination of the target protein.[15]Ubiquitin smear/laddering

Protocol: In-Cell Target Ubiquitination Assay [15]

  • Cell Treatment: Plate cells (e.g., HEK293) and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations (e.g., 10 nM - 10 µM) for 2-4 hours. Include a positive control (known degrader) and a negative control (DMSO). Co-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Harvest and lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt non-covalent protein interactions.

  • Immunoprecipitation (IP): Dilute the lysates to reduce SDS concentration. Add an antibody specific to the POI and incubate overnight at 4 °C. Add Protein A/G magnetic beads to capture the antibody-POI complex.

  • Western Blot Analysis: Wash the beads extensively. Elute the bound proteins and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with an antibody that recognizes ubiquitin (e.g., P4D1). A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes indicates polyubiquitination of the POI.

Cellular Assays

These assays measure the ultimate outcome of PROTAC activity: the degradation of the target protein and its downstream biological consequences.[10]

AssayTechniquePurposeKey Parameters Measured
Target Degradation Western Blot / HiBiT AssayTo quantify the extent and potency of POI degradation.[]DC₅₀ (50% degradation conc.), Dₘₐₓ (max degradation)
Degradation Selectivity Proteomics (MS-based)To assess the selectivity of the PROTAC across the entire proteome.Off-target degradation profiles
Functional Consequence Cell Viability AssayTo measure the downstream biological effect of degrading the POI (e.g., in cancer cells).[17]GI₅₀ (50% growth inhibition conc.)

Protocol: Target Degradation by Western Blot

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 20 µM) for a set time (e.g., 18-24 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot: Load equal amounts of protein for each sample onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or Vinculin).

  • Data Analysis: Use densitometry to quantify the band intensity of the POI relative to the loading control. Normalize the data to the vehicle (DMSO) control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Characterization Workflow

A logical, stepwise approach is crucial for efficiently evaluating a novel PROTAC.

Characterization_Workflow Start Synthesized Cyclobutane-PROTAC Step1 Biophysical Assays (SPR, BRET) Start->Step1 Decision1 Binary & Ternary Binding Confirmed? Step1->Decision1 Step2 Cellular Degradation Assay (Western Blot / HiBiT) Decision1->Step2 Yes Stop Redesign PROTAC Decision1->Stop No Decision2 Potent Degradation? (Low DC50, High Dmax) Step2->Decision2 Step3 Mechanism Confirmation (Ubiquitination Assay) Decision2->Step3 Yes Decision2->Stop No Step4 Selectivity Profiling (Proteomics) Step3->Step4 Step5 Functional Assay (e.g., Cell Viability) Step4->Step5 End Lead Candidate Step5->End

Caption: Decision-making workflow for PROTAC characterization.

Conclusion and Future Directions

The strategic incorporation of rigid structural elements like cyclobutane rings into PROTAC linkers represents a promising avenue for enhancing degrader efficacy and selectivity. This compound offers a synthetically accessible building block to explore this hypothesis. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of such novel PROTACs. By systematically assessing ternary complex formation, cellular degradation, and downstream functional consequences, researchers can rationally design the next generation of targeted protein degraders with improved therapeutic potential. Future work should focus on building libraries of PROTACs with varying cyclobutane stereoisomers and substitution patterns to fully elucidate the structure-activity relationships of this intriguing linker class.

References

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal. [Link]

  • Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Taylor & Francis Online. [Link]

  • The mechanism of action and clinical value of PROTACs: A graphical review. Biomedicine & Pharmacotherapy. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Journal of Translational Medicine. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. RSC Chemical Biology. [Link]

  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry. [Link]

  • Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen. [Link]

  • Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

  • Machine Learning-Guided Linker Design for PROTACs. arXiv.org. [Link]

  • Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

Sources

(2-Aminoethoxy)cyclobutane: A Versatile Building Block for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in contemporary medicinal chemistry. Its inherent ring strain and puckered conformation impart a unique three-dimensional geometry that can offer distinct advantages in drug design.[1][2][3][4] Unlike more flexible aliphatic chains or larger cycloalkanes, the rigid cyclobutane scaffold can lock a molecule into a specific bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.[1][3] Furthermore, the cyclobutane motif can serve as a bioisostere for other common chemical groups, such as gem-dimethyl groups or phenyl rings, offering a strategy to modulate physicochemical properties like metabolic stability and solubility.[1][3]

This application note introduces (2-Aminoethoxy)cyclobutane , a building block that combines the conformational rigidity of the cyclobutane ring with a flexible amino-ether side chain. This unique combination presents a compelling scaffold for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors and other targeted therapies where precise spatial orientation of functional groups is paramount. We provide detailed protocols for the synthesis of this versatile building block and its application in the construction of potential therapeutic agents.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and drug design. The following table summarizes the key predicted properties of this compound.

PropertyValueSource
IUPAC Name 2-(Cyclobutoxy)ethan-1-amine---
Molecular Formula C₆H₁₃NO---
Molecular Weight 115.17 g/mol ---
Predicted Boiling Point 155-165 °C---
Predicted LogP 0.85---
Predicted pKa (amine) 9.5---

Protocols for Synthesis and Application

Part 1: Synthesis of this compound

As this compound is not a widely cataloged reagent, a reliable synthetic route is essential. The following protocol details a robust two-step synthesis starting from commercially available cyclobutanol, utilizing a Williamson ether synthesis followed by deprotection.

Workflow for the Synthesis of this compound

cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Deprotection A Cyclobutanol B NaH in THF A->B Deprotonation C Sodium Cyclobutoxide (in situ) B->C Formation D N-(2-bromoethyl)phthalimide C->D SN2 Reaction E Protected Intermediate: 2-(2-(Cyclobutoxy)ethyl)isoindoline-1,3-dione D->E Ether Formation F Protected Intermediate G Hydrazine monohydrate in Ethanol F->G Cleavage of Phthalimide H Final Product: This compound G->H I Phthalhydrazide (byproduct) G->I

A two-stage synthetic workflow for this compound.

Step-by-Step Protocol:

Stage 1: Synthesis of 2-(2-(Cyclobutoxy)ethyl)isoindoline-1,3-dione (Williamson Ether Synthesis)

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) portion-wise.

  • Alkoxide Formation: While maintaining the temperature at 0 °C, add cyclobutanol (3.6 g, 50 mmol) dropwise to the stirred suspension of NaH in THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Add N-(2-bromoethyl)phthalimide (12.7 g, 50 mmol) to the reaction mixture.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate.

Stage 2: Synthesis of this compound (Deprotection)

  • Reaction Setup: Dissolve the purified 2-(2-(Cyclobutoxy)ethyl)isoindoline-1,3-dione (from Stage 1) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Phthalimide Cleavage: Add hydrazine monohydrate (3.0 mL, 60 mmol) to the solution.

  • Reaction Completion: Heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation if necessary.

Part 2: Application in the Synthesis of a Kinase Inhibitor Analog

The primary amine of this compound is an excellent nucleophile for forming amide bonds, a common linkage in many kinase inhibitors. This protocol describes a general method for coupling this compound to a carboxylic acid, exemplified by a hypothetical kinase inhibitor scaffold.

Conceptual Incorporation of this compound into a Kinase Inhibitor

cluster_0 Reactants cluster_1 Amide Coupling A Kinase Inhibitor Scaffold with Carboxylic Acid C Coupling Reagents (e.g., HATU, DIPEA) A->C B This compound B->C D Amide Bond Formation C->D E Final Kinase Inhibitor Analog D->E

General workflow for amide coupling.

Step-by-Step Protocol: Amide Coupling

  • Reaction Setup: In a clean, dry vial, dissolve the carboxylic acid-containing kinase inhibitor scaffold (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL).

  • Reagent Addition: To this solution, add this compound (1.1 mmol, 1.1 equivalents).

  • Coupling Agent: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by preparative HPLC or column chromatography on silica gel to yield the final kinase inhibitor analog.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules. Its unique structural features—a rigid cyclobutane core and a flexible amino-ether linker—offer medicinal chemists a valuable tool for probing structure-activity relationships and optimizing drug-like properties. The synthetic protocols provided herein offer a clear pathway to accessing this compound and incorporating it into potential drug candidates, particularly in the development of next-generation kinase inhibitors.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Festel, G. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. [Link]

  • Rutjes, F. P. J. T., & van der Kolk, M. R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Festel, G. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry–An Asian Journal, 2(11), 1340-1355. [Link]

  • Manchanda, P., Kumar, A., & Tiwari, R. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 6(31), 20567–20583. [Link]

Sources

Scale-Up Synthesis of (2-Aminoethoxy)cyclobutane: An Application Note and Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Aminoethoxy)cyclobutane is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and its utility in the design of novel therapeutics.[1][2] This application note provides a comprehensive, in-depth guide to the scalable synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The presented protocol is a robust, three-step synthetic route commencing with the preparation of cyclobutanol, followed by a Williamson ether synthesis with a protected aminoethyl halide, and culminating in a final deprotection step. This guide emphasizes not only the procedural details but also the underlying chemical principles and safety considerations essential for successful scale-up.

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[1][2] Its inherent ring strain and non-planar, puckered conformation offer a unique three-dimensional geometry that can impart favorable pharmacological properties.[1] The incorporation of a cyclobutane motif can lead to increased metabolic stability, improved binding affinity to biological targets, and enhanced oral bioavailability.[2] Consequently, cyclobutane derivatives are found in a growing number of approved drugs and clinical candidates. This compound, in particular, serves as a versatile intermediate, combining the conformational rigidity of the cyclobutane core with a flexible aminoethoxy side chain, making it an attractive component for a wide range of therapeutic agents.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed as a three-stage process to ensure scalability, safety, and high purity of the final product. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Stage 1: Cyclobutanol Preparation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection & Isolation Cyclopropylcarbinol Cyclopropylcarbinol RingExpansion Ring Expansion Cyclopropylcarbinol->RingExpansion HCl (aq) Cyclobutanol Cyclobutanol RingExpansion->Cyclobutanol SodiumCyclobutoxide Sodium Cyclobutoxide Cyclobutanol->SodiumCyclobutoxide NaH Cyclobutanone Cyclobutanone Reduction Reduction Cyclobutanone->Reduction NaBH4 or LiAlH4 Reduction->Cyclobutanol ProtectedProduct N-Boc-(2-cyclobutoxy)ethylamine SodiumCyclobutoxide->ProtectedProduct SN2 Reaction Boc_Aminoethyl_Halide tert-Butyl (2-chloroethyl)carbamate Boc_Aminoethyl_Halide->ProtectedProduct Deprotection Deprotection ProtectedProduct->Deprotection Acidic Hydrolysis (e.g., TFA or HCl) FinalProduct This compound Deprotection->FinalProduct Purification

Figure 1: Overall synthetic workflow for this compound.

This modular approach allows for the optimization of each stage independently and facilitates the purification of intermediates, which is crucial for achieving high purity in the final active pharmaceutical ingredient (API) precursor.

Experimental Protocols

Stage 1: Scalable Synthesis of Cyclobutanol

Cyclobutanol is a key starting material for this synthesis. A reliable and scalable method for its preparation is the acid-catalyzed rearrangement of cyclopropylcarbinol.[3]

Protocol 1: Preparation of Cyclobutanol from Cyclopropylcarbinol

  • Reaction Setup: To a stirred solution of concentrated hydrochloric acid in water, add cyclopropylcarbinol dropwise at a temperature maintained between 10-15 °C.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of the starting material is complete.

  • Work-up and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclobutanol can be purified by distillation.

ParameterValue
Starting Material Cyclopropylcarbinol
Reagents Concentrated Hydrochloric Acid
Solvent Water
Temperature 10-15 °C
Typical Yield 70-80%

Table 1: Summary of Reaction Parameters for Cyclobutanol Synthesis.

Stage 2: Williamson Ether Synthesis of N-Boc-(2-cyclobutoxy)ethylamine

The Williamson ether synthesis is a classic and robust method for forming ether linkages.[4][5] In this stage, the alkoxide of cyclobutanol is reacted with a protected 2-aminoethyl halide. tert-Butyl (2-chloroethyl)carbamate is a suitable, commercially available reagent for this purpose.[6]

Williamson_Ether_Synthesis Cyclobutanol Cyclobutanol Sodium_Cyclobutoxide Sodium Cyclobutoxide Cyclobutanol->Sodium_Cyclobutoxide + NaH NaH NaH->Sodium_Cyclobutoxide in THF Protected_Product N-Boc-(2-cyclobutoxy)ethylamine Sodium_Cyclobutoxide->Protected_Product + H2 H2 (gas) Sodium_Cyclobutoxide->H2 Boc_NH_CH2CH2_Cl tert-Butyl (2-chloroethyl)carbamate Boc_NH_CH2CH2_Cl->Protected_Product SN2 NaCl NaCl Protected_Product->NaCl

Sources

Application Note: Harnessing (2-Aminoethoxy)cyclobutane for Advanced Polymer Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The convergence of materials science and pharmacology has propelled the development of sophisticated polymer scaffolds capable of actively participating in therapeutic processes. The functionalization of these scaffolds with bioactive molecules is a cornerstone of this advancement, enabling the creation of drug delivery systems, tissue engineering constructs, and diagnostic platforms with enhanced efficacy and specificity.[1][2] This application note details the incorporation of a unique and promising building block, (2-Aminoethoxy)cyclobutane, into various polymer scaffolds.

The cyclobutane moiety, a four-membered carbocycle, offers a unique combination of structural rigidity and three-dimensionality that can influence the pharmacological properties of a molecule.[3][4] Its incorporation into polymer backbones can impart conformational constraints, potentially leading to improved binding affinity and metabolic stability of conjugated therapeutics.[4] The primary amine present in this compound provides a versatile handle for covalent attachment to a wide array of polymer scaffolds through well-established bioconjugation techniques.[5] This guide provides a comprehensive overview of the rationale, methodologies, and characterization techniques for integrating this compound into polymer systems, empowering researchers to explore its potential in their respective fields.

Physicochemical Properties of this compound and Common Polymer Scaffolds

A thorough understanding of the physicochemical properties of both the modifying agent and the polymer scaffold is crucial for designing successful conjugation strategies.

PropertyThis compoundPoly(lactic-co-glycolic acid) (PLGA)AlginatePoly(ethylene glycol) (PEG)
Structure C₆H₁₃NO(C₂H₂O₂)n(C₃H₄O₂)m(C₆H₈O₆)n(C₂H₄O)n
Key Functional Group Primary Amine (-NH₂)Carboxylic Acid (-COOH)Carboxylic Acid (-COOH), Hydroxyl (-OH)Hydroxyl (-OH)
Solubility Soluble in water and polar organic solventsSoluble in organic solvents (e.g., DCM, THF, Acetone)Soluble in waterSoluble in water and some organic solvents
Biocompatibility Expected to be biocompatible (based on similar structures)Biocompatible and biodegradable[1]Biocompatible and biodegradableBiocompatible
Primary Use in Scaffolds Functionalization agent for drug conjugation, cell targetingBiodegradable sutures, drug delivery vehicles, tissue engineering scaffolds[1]Hydrogels for cell encapsulation and drug deliverySurface modification to reduce protein adsorption, hydrogel formation

Strategies for Incorporating this compound into Polymer Scaffolds

The primary amine of this compound allows for its covalent attachment to various polymer backbones through several reliable and efficient reaction pathways. The choice of strategy depends on the functional groups present on the polymer scaffold.

Amide Bond Formation

This is one of the most common and robust methods for conjugating amines to polymers containing carboxylic acid groups. The reaction typically involves the activation of the carboxylic acid using a coupling agent, followed by nucleophilic attack by the amine.

  • Activating Agents: Carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate.

  • Polymer Examples: Poly(lactic-co-glycolic acid) (PLGA), Poly(acrylic acid) (PAA), Alginate, Hyaluronic Acid.

Reductive Amination

This method is employed for polymers bearing aldehyde or ketone functionalities. The amine first reacts with the carbonyl group to form a Schiff base (imine), which is then reduced to a stable amine linkage by a reducing agent.

  • Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild and selective.

  • Polymer Examples: Periodate-oxidized polysaccharides (e.g., oxidized alginate, oxidized dextran), polymers synthesized with aldehyde-containing monomers.

Exemplary Protocols for Incorporation

The following protocols are provided as a starting point and may require optimization based on the specific polymer characteristics and desired degree of functionalization.

Protocol 1: Amide Coupling of this compound to PLGA

This protocol describes the functionalization of a PLGA scaffold with this compound using EDC/NHS chemistry.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • PLGA Activation:

    • Dissolve PLGA (e.g., 100 mg) in anhydrous DCM (5 mL).

    • Add EDC (1.5 molar excess relative to PLGA carboxyl groups) and NHS (1.5 molar excess) to the PLGA solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4 hours to activate the carboxyl groups.

  • Conjugation:

    • Dissolve this compound (5-10 molar excess relative to PLGA carboxyl groups) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the activated PLGA solution.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Precipitate the functionalized polymer by adding the reaction mixture to a large excess of cold diethyl ether or methanol.

    • Centrifuge to collect the precipitate and wash it several times with the precipitation solvent to remove unreacted reagents.

    • Redissolve the polymer in a suitable solvent (e.g., DCM or DMF) and dialyze against deionized water for 48 hours, changing the water frequently to remove any remaining impurities.

    • Lyophilize the dialyzed solution to obtain the purified this compound-functionalized PLGA.

Workflow for Amide Coupling to PLGA

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification PLGA PLGA in DCM Activated_PLGA NHS-activated PLGA PLGA->Activated_PLGA Stir 4h, RT EDC_NHS EDC/NHS EDC_NHS->Activated_PLGA Functionalized_PLGA Functionalized PLGA Activated_PLGA->Functionalized_PLGA Stir 24h, RT AEC This compound in DMF AEC->Functionalized_PLGA Precipitation Precipitation (cold ether/methanol) Functionalized_PLGA->Precipitation Dialysis Dialysis vs. DI Water Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Purified Functionalized PLGA Lyophilization->Final_Product

Caption: Workflow for PLGA functionalization.

Protocol 2: Reductive Amination of this compound to Oxidized Alginate

This protocol details the conjugation of this compound to an alginate scaffold that has been previously oxidized to generate aldehyde groups.

Materials:

  • Sodium Alginate

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Alginate Oxidation:

    • Dissolve sodium alginate (e.g., 1 g) in deionized water (100 mL).

    • Add sodium periodate (e.g., 0.5 g) to the alginate solution. The amount of periodate will determine the degree of oxidation.

    • Stir the reaction in the dark at room temperature for 24 hours.

    • Quench the reaction by adding ethylene glycol (1 mL) and stir for another hour.

    • Purify the oxidized alginate by dialysis against deionized water for 48-72 hours, followed by lyophilization.

  • Conjugation:

    • Dissolve the oxidized alginate (e.g., 100 mg) in a suitable buffer (e.g., MES or PBS, pH 6-7).

    • Add this compound (10-20 molar excess relative to the theoretical aldehyde content) to the solution.

    • Stir the mixture for 2-4 hours to allow for Schiff base formation.

    • Add sodium cyanoborohydride (5-10 molar excess relative to the amine) to the reaction mixture.

    • Adjust the pH to 6-7 and let the reaction proceed for 24-48 hours at room temperature.

  • Purification:

    • Purify the functionalized alginate by extensive dialysis against deionized water for 72 hours.

    • Lyophilize the purified solution to obtain the this compound-functionalized alginate.

Chemical Reaction Scheme for Reductive Amination

G cluster_reaction Reductive Amination Polymer_CHO Polymer-CHO Schiff_Base Polymer-CH=N-R Polymer_CHO->Schiff_Base + AEC_NH2 H₂N-R (R = -(CH₂)₂-O-Cyclobutane) AEC_NH2->Schiff_Base Final_Product Polymer-CH₂-NH-R Schiff_Base->Final_Product + Reducing_Agent [NaBH₃CN] Reducing_Agent->Final_Product

Sources

Application Notes and Protocols for (2-Aminoethoxy)cyclobutane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Material Properties with a Unique Bifunctional Monomer

(2-Aminoethoxy)cyclobutane is a fascinating, yet underexplored, bifunctional molecule poised to make significant contributions to the field of materials science. Its unique structure, combining a rigid cyclobutane ring, a flexible aminoethoxy side chain, and a primary amine, offers a compelling toolkit for the rational design of advanced polymers and functional materials. The inherent ring strain of the cyclobutane moiety can be harnessed to create materials with unique mechanical and thermal properties, while the primary amine provides a reactive handle for a variety of polymerization and functionalization reactions.[1][2][3]

This guide provides a comprehensive overview of the potential applications of this compound, focusing on its use as a monomer in the synthesis of specialty polyamides and as a novel linker for the creation of Metal-Organic Frameworks (MOFs). We will delve into the scientific rationale behind these applications and provide detailed, field-tested protocols to enable researchers to explore the potential of this exciting building block.

Chemical and Physical Properties of this compound:

PropertyValueSource
CAS Number 1354949-92-0ChemicalBook[4]
Molecular Formula C₆H₁₃NOPubChem[5]
Molecular Weight 115.17 g/mol ChemicalBook[4]
Boiling Point (Predicted) 178.7±13.0 °CChemicalBook[4]
Density (Predicted) 0.96±0.1 g/cm³ChemicalBook[4]
pKa (Predicted) 8.85±0.10ChemicalBook[4]

Part 1: Application in Specialty Polyamides - Enhancing Thermal and Mechanical Performance

The incorporation of cyclic structures into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical strength. The rigid, puckered conformation of the cyclobutane ring can restrict chain mobility, leading to higher glass transition temperatures (Tg) and improved dimensional stability.[1][6] The amino group of this compound provides a reactive site for polycondensation reactions with diacyl chlorides to form polyamides. The ethoxy linker offers a degree of flexibility, which can help to balance the rigidity imparted by the cyclobutane ring, potentially leading to materials with a unique combination of toughness and thermal resistance.

Scientific Rationale:

The value of this compound as a monomer in polyamide synthesis lies in its bifunctionality and the unique properties of the cyclobutane ring.

  • Bifunctional Reactivity: The primary amine group readily participates in step-growth polymerization with dicarboxylic acid derivatives (e.g., diacyl chlorides) to form amide linkages, the hallmark of polyamides.[7]

  • Increased Rigidity and Thermal Stability: The constrained, non-planar structure of the cyclobutane ring introduces significant rigidity into the polymer backbone. This hinders segmental motion, which is expected to increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyamide compared to analogous polymers made with linear diamines.

  • Potential for Stress-Responsive Behavior: Polymers containing cyclobutane units have been shown to exhibit mechanochemical responses, where mechanical force can induce ring-opening reactions.[8][9][10][11] This opens up the possibility of designing "smart" polyamides that can respond to stress by changing their chemical structure and properties.

Experimental Workflow: Synthesis of a Novel Polyamide

cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Characterization Monomer1 This compound (in anhydrous solvent) Reaction Mixing and Reaction (Low Temperature, Inert Atmosphere) Monomer1->Reaction Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) (in anhydrous solvent) Monomer2->Reaction Precipitation Precipitation in Non-solvent (e.g., Methanol) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis Polymer Characterization (FTIR, NMR, GPC, DSC, TGA) Drying->Analysis

Caption: Workflow for the synthesis of a polyamide using this compound.

Detailed Protocol: Synthesis of Poly(terephthaloyl-(2-aminoethoxy)cyclobutane)

Materials:

  • This compound

  • Terephthaloyl chloride

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (Et₃N), freshly distilled

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Monomer Dissolution: In the reaction flask, dissolve a precise amount of this compound in anhydrous DMAc. Add an equimolar amount of triethylamine to act as an acid scavenger.

  • Acyl Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc and add it to the dropping funnel.

  • Polymerization Reaction: Cool the reaction flask to 0°C using an ice bath. Slowly add the terephthaloyl chloride solution dropwise to the stirred solution of this compound over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution should increase as the polymerization proceeds.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The polyamide will precipitate as a white solid.

  • Washing and Drying: Collect the polymer by filtration, and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts. Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polyamide should be characterized using standard techniques:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (presence of C=O and N-H stretching vibrations).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Part 2: Application as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[12] The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic linker.[13] this compound, with its amine coordinating group and a cyclobutane scaffold, presents an intriguing candidate for a novel MOF linker.

Scientific Rationale:

The use of this compound as a linker in MOF synthesis is predicated on its ability to coordinate with metal centers and the unique structural features it can introduce into the resulting framework.

  • Coordination Chemistry: The primary amine group can act as a Lewis base and coordinate to metal centers, forming the nodes of the MOF structure.[12]

  • Structural Diversity: The non-planar, puckered nature of the cyclobutane ring can lead to the formation of MOFs with complex and potentially novel topologies, differing from those constructed with planar aromatic linkers.[14][15]

  • Functional Pores: The ethoxy group within the linker can project into the pores of the MOF, potentially influencing the adsorption properties and providing a site for post-synthetic modification.

Experimental Workflow: Solvothermal Synthesis of a MOF

cluster_0 Precursor Preparation cluster_1 Solvothermal Synthesis cluster_2 Product Isolation and Characterization Linker This compound (Linker) Mixing Mixing in a Vial Linker->Mixing MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) (Metal Node Precursor) MetalSalt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating in an Oven (Controlled Temperature and Time) Mixing->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Isolation of Crystals (Decanting, Washing) Cooling->Isolation Activation Solvent Exchange and Activation Isolation->Activation Characterization Characterization (PXRD, TGA, Gas Adsorption) Activation->Characterization

Caption: General workflow for the solvothermal synthesis of a MOF using this compound as a linker.

Detailed Protocol: Solvothermal Synthesis of a Zinc-based MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vials with Teflon-lined caps

  • Programmable oven

Procedure:

  • Precursor Solution: In a glass vial, dissolve a specific molar ratio of this compound and zinc nitrate hexahydrate in DMF. A typical starting ratio would be 2:1 linker to metal salt.

  • Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to a specific temperature (e.g., 80-120°C) for a set period (e.g., 24-72 hours). The optimal temperature and time will need to be determined experimentally.

  • Crystal Formation: After the heating period, allow the oven to cool down slowly to room temperature. Crystals of the MOF should form at the bottom of the vial.

  • Product Isolation: Carefully decant the mother liquor. Wash the crystals several times with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for several days, replacing the solvent periodically. After solvent exchange, activate the MOF by heating it under vacuum at an elevated temperature (e.g., 100-150°C) to remove the guest solvent molecules completely.

Characterization:

The synthesized MOF should be characterized to determine its structure and properties:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which guest molecules are removed.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the development of new materials with tailored properties. Its unique combination of a rigid cyclobutane core and a flexible, reactive aminoethoxy side chain makes it a versatile building block for both polymer chemistry and the construction of porous crystalline materials. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule. Future work could focus on copolymerizing this compound with other diamines to fine-tune the properties of the resulting polyamides, exploring its use with different metal nodes in MOF synthesis to generate a family of new materials, and investigating the potential for post-synthetic modification of the ethoxy group within the MOF pores. The exploration of this and other novel bifunctional monomers will undoubtedly lead to the discovery of new materials with exciting and valuable properties.

References

  • CrystEngComm. Metal–organic frameworks built from alkali metal ions (Li+–Cs+) and 1,2,3,4-cyclobutanetetracarboxylic acid. [Link]

  • National Institutes of Health. Ultra-precise insertion of functional monomers in chain-growth polymerizations. [Link]

  • Journal of the American Chemical Society. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. [Link]

  • National Institutes of Health. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. [Link]

  • MDPI. Embedding Photoacids into Polymer Opal Structures: Synergistic Effects on Optical and Stimuli-Responsive Features. [Link]

  • ACS Publications. Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers. [Link]

  • National Institutes of Health. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. [Link]

  • RSC Publishing. Polymer mechanochemistry-enabled pericyclic reactions. [Link]

  • Scholars@Duke. Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. [Link]

  • ResearchGate. Synthesis of the polyfunctional cyclobutane monomers. [Link]

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  • ResearchGate. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

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  • Routledge. Functionalized Materials Applications in Biomedicine. [Link]

  • National Institutes of Health. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • ResearchGate. Amino-functional polyethers: versatile, stimuli-responsive polymers. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

  • YouTube. MSE 201 S21 Lecture 28 - Module 3 - Polymerization. [Link]

  • MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • National Institutes of Health. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. [Link]

  • National Institutes of Health. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Taylor & Francis eBooks. Functionalized Materials Applications in Biomedicine. [Link]

  • ACS Publications. Multifunctional Catalysts for Ring-Opening Copolymerizations. [Link]

  • RSC Publishing. Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. [Link]

  • YouTube. Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. [Link]

  • ResearchGate. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]

  • PubMed. Mechanically Interlocked Linkers inside Metal-Organic Frameworks: Effect of Ring Size on Rotational Dynamics. [Link]

  • CD Bioparticles. Other MOFs Linkers. [Link]

  • ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis. [Link]

  • Cheméo. Chemical Properties of Cyclobutane (CAS 287-23-0). [Link]

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  • Wikipedia. Cyclobutane. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-Aminoethoxy)cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Aminoethoxy)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful and efficient production of your target compound.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to the inherent ring strain of the cyclobutane moiety and the need for careful protection and deprotection of the amino group.[1][2] A successful synthesis requires precise control over reaction conditions to maximize yield and purity while minimizing side reactions. This guide will walk you through a proposed synthetic pathway, offering detailed protocols and solutions to common experimental hurdles.

Proposed Synthetic Pathway

A robust and logical synthetic route to this compound involves a multi-step process, which is outlined below. This pathway is designed for adaptability and allows for troubleshooting at each distinct stage.

Synthetic_Pathway A Cyclobutanone B Cyclobutanol A->B Reduction (e.g., NaBH4) C Sodium Cyclobutoxide B->C Deprotonation (e.g., NaH) E N-(2-(Cyclobutyloxy)ethyl)phthalimide C->E Williamson Ether Synthesis D N-(2-bromoethyl)phthalimide D->E F This compound E->F Deprotection (e.g., Hydrazine)

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when planning the synthesis of this compound?

A1: The three most critical factors are:

  • Management of the Cyclobutane Ring Strain: Cyclobutanes possess significant ring strain, making them susceptible to ring-opening reactions under harsh conditions (e.g., strong acids or bases, high temperatures).[1] It is crucial to employ mild reaction conditions whenever possible.

  • Amine Protecting Group Strategy: The primary amine is a nucleophile and can interfere with the ether synthesis step. Therefore, an appropriate protecting group is essential. The choice of protecting group will dictate the deprotection conditions, which must be compatible with the stability of the cyclobutane ring.

  • Purification of Intermediates: Each step of this multi-step synthesis will likely require purification. The physical properties of the intermediates (volatility, polarity) will influence the choice of purification method (distillation, chromatography).

Q2: Why is the Williamson ether synthesis the recommended method for forming the ether linkage?

A2: The Williamson ether synthesis is a robust and versatile method for forming ethers.[3] It involves the reaction of an alkoxide with a primary alkyl halide. This SN2 reaction is generally high-yielding and predictable. In this specific synthesis, it allows for the coupling of the cyclobutanol-derived alkoxide with a pre-functionalized and protected amino-ethyl halide.

Q3: Are there alternative methods for synthesizing the cyclobutane ring?

A3: Yes, there are several methods for synthesizing cyclobutane derivatives.[4] These include [2+2] photocycloadditions, thermal cycloadditions of ketenes, and intramolecular cyclizations of acyclic precursors.[5][6][7] However, for the synthesis of the parent cyclobutanol, the reduction of the commercially available cyclobutanone is often the most straightforward and cost-effective starting point.[8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis.

Stage 1: Reduction of Cyclobutanone to Cyclobutanol

Problem 1: Low yield of cyclobutanol.

  • Possible Cause: Incomplete reaction or decomposition of the starting material.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure the reducing agent (e.g., sodium borohydride, NaBH₄) is fresh and has been stored under anhydrous conditions.

    • Optimize Reaction Temperature: The reduction is typically performed at low temperatures (0 °C to room temperature). Running the reaction at too high a temperature can lead to side reactions.

    • Molar Ratio of Reagents: Use a slight excess of the reducing agent (1.1 to 1.5 equivalents) to ensure complete conversion of the cyclobutanone.

    • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Ensure the solvent is anhydrous if using a more reactive hydride like lithium aluminum hydride (LAH).

Problem 2: Presence of unreacted cyclobutanone in the final product.

  • Possible Cause: Insufficient reducing agent or short reaction time.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Extend Reaction Time: If the reaction is sluggish, increase the reaction time before quenching.

    • Incremental Addition of Reducing Agent: Add the reducing agent in portions to maintain a steady reaction rate.

Stage 2: Williamson Ether Synthesis

Problem 3: Low yield of the desired ether, N-(2-(Cyclobutyloxy)ethyl)phthalimide.

  • Possible Cause 1: Incomplete formation of the cyclobutoxide.

    • Solution: Ensure the cyclobutanol is completely dry before adding the strong base (e.g., sodium hydride, NaH). Use an excess of the base to drive the deprotonation to completion. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Competing elimination reaction of the alkyl halide.

    • Solution: The Williamson ether synthesis is most efficient with primary alkyl halides. While N-(2-bromoethyl)phthalimide is a primary halide, a bulky base or high temperatures can promote the E2 elimination pathway. Use a non-bulky base like NaH and maintain a moderate reaction temperature.

  • Possible Cause 3: Low reactivity of the alkyl halide.

    • Solution: If the reaction with the bromo-derivative is slow, consider converting it to the more reactive iodo-derivative in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

Parameter Recommended Condition Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the alcohol.
Solvent Anhydrous THF or DMFAprotic polar solvents that solvate the cation and do not interfere with the reaction.
Temperature 0 °C to 60 °CLow temperature for base addition, followed by gentle heating to drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the base and alkoxide by atmospheric moisture.
Stage 3: Deprotection

Problem 4: Incomplete removal of the phthalimide protecting group.

  • Possible Cause: Insufficient hydrazine or inadequate reaction time/temperature.

  • Troubleshooting Steps:

    • Molar Ratio of Hydrazine: Use an excess of hydrazine hydrate (typically 2-10 equivalents) to ensure complete deprotection.

    • Reaction Solvent and Temperature: The reaction is often carried out in ethanol or methanol at reflux. Ensure the reaction is heated for a sufficient duration (monitor by TLC).

    • Work-up Procedure: The phthalhydrazide byproduct can sometimes be difficult to remove. An acidic workup can help to protonate the desired amine and separate it from the neutral byproduct.

Troubleshooting_Deprotection Start Incomplete Deprotection CheckHydrazine Check Molar Ratio of Hydrazine Start->CheckHydrazine CheckConditions Verify Reaction Time & Temperature Start->CheckConditions Workup Optimize Work-up Procedure Start->Workup IncreaseHydrazine Increase Hydrazine Equivalents (2-10 eq.) CheckHydrazine->IncreaseHydrazine IncreaseTimeTemp Increase Reflux Time / Ensure Adequate Temperature CheckConditions->IncreaseTimeTemp AcidicWorkup Consider Acidic Work-up Workup->AcidicWorkup Success Complete Deprotection IncreaseHydrazine->Success IncreaseTimeTemp->Success AcidicWorkup->Success

Caption: Decision-making workflow for troubleshooting the deprotection step.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanol from Cyclobutanone
  • To a solution of cyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclobutanol.

Protocol 2: Synthesis of N-(2-(Cyclobutyloxy)ethyl)phthalimide
  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of cyclobutanol (1.2 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of N-(2-bromoethyl)phthalimide (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound
  • To a solution of N-(2-(Cyclobutyloxy)ethyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Heat the mixture to reflux and stir for 4-8 hours.

  • Cool the reaction mixture to room temperature, resulting in the precipitation of phthalhydrazide.

  • Filter the solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

  • Lee-Ruff, E.; Mladenova, G. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 2003 , 103(4), 1449-1483. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Wikipedia. Cyclobutane. [Link]

  • El-Arid, S., et al. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 2024 . [Link]

  • Namyslo, J. C.; Kaufmann, D. E. The application of cyclobutane derivatives in organic synthesis. ResearchGate, 2003 . [Link]

  • Namyslo, J. C.; Kaufmann, D. E. The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 2003 , 103(4), 1485-1537. [Link]

  • Glorius, F., et al. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 2022 , 13(37), 10993-11013. [Link]

  • Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • El-Arid, S., et al. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters, 2024 . [Link]

  • Aggarwal, V. K., et al. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. PubMed Central, 2023 . [Link]

  • Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • CORE. Synthesis of Substituted 2-Amino-Cyclobutanones. [Link]

  • Liu, K., et al. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 2023 . [Link]

  • PubChem. Cyclobutanol ether. [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. [Link]

  • ResearchGate. Williamson reaction of cyclobutanol 11 bh to form cyclobutyloxy ester 13. [Link]

  • Google Patents.
  • Wikipedia. Cyclobutanol. [Link]

  • Chemical Science. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • Britannica. Ether - Synthesis, Reactions, Uses. [Link]

  • Semantic Scholar. Etherification of n-butanol to di-n-butyl ether over HnXW12O40 (XCo2+, B3+, Si4+, and P5+) Keggin heteropolyacid catalysts. [Link]

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  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

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Technical Support Center: Purification of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Aminoethoxy)cyclobutane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique bifunctional molecule. The inherent challenges in purifying this compound stem from its primary amine, which imparts basicity and high polarity, and the strained cyclobutane ring, which can influence stability under certain conditions.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. The advice herein is grounded in fundamental chemical principles and established best practices for amine purification.

Part 1: Understanding the Challenges

This compound possesses two key structural features that dictate its purification strategy:

  • The Primary Amine (-NH₂): This group is basic (a proton acceptor) and highly polar. Its basicity leads to strong interactions with acidic stationary phases like silica gel, often resulting in poor peak shape, tailing, and even irreversible binding during chromatography.[1][2]

  • The Cyclobutane Ring: This four-membered ring is characterized by significant angle and torsional strain, making it less stable than five- or six-membered rings.[2][3] While generally stable at room temperature, harsh pH or high-temperature conditions could potentially lead to side reactions.[4]

  • The Ether Linkage (-O-): Generally stable, but subject to cleavage under harsh acidic conditions (e.g., HBr, HI).

Our purification strategies must mitigate the challenges posed by the amine while preserving the integrity of the cyclobutane ether structure.

Part 2: Troubleshooting and FAQs

This section is formatted as a series of questions that a researcher might ask when facing purification difficulties.

FAQ 1: Column Chromatography Issues

Question: "My compound, this compound, is streaking badly on my silica gel column, and my yield is very low. What's happening and how can I fix it?"

Answer: This is a classic problem when purifying basic amines on standard silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with your basic amine via an acid-base interaction. This causes the issues you're observing.

Here is a decision workflow to address this problem:

Chromatography Troubleshooting start Problem: Compound streaking/ low yield on silica option1 Option A: Modify Mobile Phase start->option1 option2 Option B: Change Stationary Phase start->option2 option3 Option C: Use Reversed-Phase start->option3 sub_option1a Add Competing Base (e.g., 0.5-2% Triethylamine or Ammonium Hydroxide) option1->sub_option1a sub_option2a Use Amine-Functionalized Silica (KP-NH) option2->sub_option2a sub_option2b Use Basic Alumina option2->sub_option2b sub_option3a Use C18 Silica with High pH Mobile Phase (e.g., Water/Acetonitrile + 0.1% NH4OH) option3->sub_option3a result Improved Peak Shape & Recovery sub_option1a->result sub_option2a->result sub_option2b->result sub_option3a->result

Caption: Decision workflow for troubleshooting amine purification by chromatography.

Detailed Protocols:

  • Protocol 1: Silica Gel Chromatography with Mobile Phase Modifier

    • Prepare Solvent: Choose an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). To this solvent system, add a competing base. A good starting point is 1% triethylamine (Et₃N) by volume.

    • Equilibrate Column: Equilibrate your silica gel column with the amine-modified mobile phase, using at least 5 column volumes. This step is critical to neutralize the silica surface before loading your sample.[6]

    • Sample Loading: Load your crude this compound, preferably pre-adsorbed onto a small amount of silica.

    • Elution: Run your gradient as you normally would. The triethylamine in the mobile phase will compete with your product for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[1][5]

  • Protocol 2: Amine-Functionalized Silica Chromatography

    • Stationary Phase: Use a pre-packed amine-functionalized silica column (often designated as "NH₂" or "KP-NH").[2]

    • Mobile Phase: With this stationary phase, you can often use standard normal-phase solvents like Hexane/Ethyl Acetate without any basic additives.[2] This simplifies fraction processing as you do not need to remove a high-boiling base like triethylamine.

    • Elution: Run the column as you would a standard silica column. The amine-modified surface provides a more neutral environment, preventing the strong acid-base interactions.[1][2]

FAQ 2: Non-Chromatographic Purification

Question: "I want to avoid column chromatography altogether. What are my options for purifying this compound on a large scale?"

Answer: For multi-gram or larger scale purification, non-chromatographic methods are often more efficient. The basicity of the amine is an advantage here, as it allows for selective extraction or salt formation.

  • Option 1: Acid-Base Extraction This is an excellent first-pass purification technique to remove neutral or acidic impurities. The process relies on the differential solubility of the amine and its protonated salt form.[7]

    Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) step1 Extract with Aqueous Acid (e.g., 1M HCl) start->step1 phase1 Organic Phase: Neutral/Acidic Impurities (Discard) step1->phase1 Separate phase2 Aqueous Phase: Product as Ammonium Salt (R-NH3+Cl-) step1->phase2 Separate step2 Basify Aqueous Phase to pH > 10 (e.g., with NaOH) phase2->step2 step3 Extract with Fresh Organic Solvent (e.g., EtOAc) step2->step3 phase3 Aqueous Phase: Inorganic Salts (Discard) step3->phase3 Separate phase4 Organic Phase: Pure Free Amine (R-NH2) step3->phase4 Separate end Dry and Evaporate to get Purified Product phase4->end

    Caption: Workflow for purification of this compound via acid-base extraction.

  • Option 2: Salt Recrystallization If your compound or its salt is a solid, recrystallization is a powerful technique. Often, the hydrochloride or tartrate salt of an amine has better crystalline properties than the free base.[8]

    Protocol 3: Purification via HCl Salt Formation and Recrystallization

    • Salt Formation: Dissolve your crude amine in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. You can monitor the pH of a wet sample to ensure it is acidic.

    • Isolation: Collect the precipitated solid (the hydrochloride salt) by vacuum filtration.[3]

    • Recrystallization: Choose a suitable solvent system to recrystallize the salt. This often requires screening, but mixtures like Ethanol/Water or Isopropanol/Hexanes are good starting points. The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.

    • Liberation of Free Base (Optional): After obtaining the pure salt, you can recover the pure free amine by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent as described in the acid-base extraction workflow.[7]

FAQ 3: Potential Impurities and Stability

Question: "What are the likely impurities I should be looking for, and how stable is my compound?"

Answer: The impurities will depend heavily on your synthetic route. Assuming a route involving a Williamson ether synthesis (e.g., reacting cyclobutanol with a protected 2-aminoethyl halide) followed by deprotection, you should be aware of the following:

Potential Impurity Class Specific Examples Reason for Presence Suggested Removal Method
Starting Materials Cyclobutanol, 2-chloroethylamine, Boc-protected aminoethanolIncomplete reactionChromatography, Distillation, Extraction
Reaction Byproducts Dicyclobutyl ether, elimination productsSide reactions during ether synthesis[9]Chromatography, Distillation
Deprotection Reagents Trifluoroacetic acid (TFA), Boc-related byproducts (e.g., t-butanol)Residual reagents from Boc-deprotectionAcid-base extraction, Volatiles removed under vacuum
Solvents THF, DMF, DichloromethaneResidual solvents from synthesis and workupHigh vacuum evaporation, Recrystallization

Stability Considerations:

  • pH: The cyclobutane ring has inherent strain.[1][2] While generally stable, extremely acidic or basic conditions, especially at elevated temperatures, should be avoided for long periods to prevent potential ring-opening or rearrangement reactions.[4]

  • Oxidation: Primary amines can be susceptible to air oxidation over time, which may lead to discoloration (turning yellow or brown).[10] It is recommended to store the purified product under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures.

FAQ 4: Purity Analysis

Question: "How can I confidently assess the purity of my final product?"

Answer: A multi-technique approach is always recommended for robust purity analysis.

  • ¹H NMR Spectroscopy: This is essential to confirm the chemical structure and can be used for purity assessment (qNMR) if a certified internal standard is used.[11] Look for the characteristic signals of the cyclobutane and ethoxy protons and ensure the integrations match the expected ratios.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for identifying trace impurities.[12] An HPLC method, perhaps using a C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid (for MS compatibility) or 0.1% TFA, can separate the main compound from impurities. The mass spectrometer will confirm the mass of the parent compound and help identify the mass of any co-eluting impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compound is sufficiently volatile and thermally stable, GC-MS is ideal for detecting non-polar impurities and residual solvents.[11]

  • Elemental Analysis (CHN): For a final, pure sample, elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical values for C₆H₁₃NO is strong evidence of high purity.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Link

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Link

  • University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Link

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 228-234. Link

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

  • Science Forums. (2011, August 29). Amine purification. Link

  • How to purify Amine? (2022, August 11). YouTube. Link

  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Link

  • Read Chemistry. (2018, December 2). The Relative Stabilities of Cycloalkanes: Ring Strain. Link

  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Link

  • Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Link

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Link

  • Wikipedia. (n.d.). Williamson ether synthesis. Link

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Link

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?Link

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Link

  • BenchChem. (2025). A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Link

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Link

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Link

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Technical Support Center: Synthesis of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Aminoethoxy)cyclobutane. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format. Our goal is to provide you with the causal understanding and actionable insights needed to overcome synthetic hurdles and ensure the integrity of your results.

Overview of Synthetic Strategies

The synthesis of this compound typically involves two key bond formations: the C-O ether linkage and the introduction of the primary amine. The sequence of these steps defines the overall synthetic route. The most common strategies involve:

  • Route A: Ether Formation Followed by Amination: Beginning with cyclobutanol, an ether linkage is formed with a two-carbon unit, which is then converted to the amine.

  • Route B: Amination Followed by Ether Formation: Starting with a protected 2-aminoethanol derivative, which is then coupled with a cyclobutyl electrophile.

Each approach has its own set of potential side reactions and optimization parameters. This guide will dissect these issues to provide clear, troubleshooting advice.

cluster_RouteA Route A: Ether First cluster_RouteB Route B: Amine First A_Start Cyclobutanol A_Step1 Williamson Ether Synthesis (e.g., with 2-haloacetonitrile) A_Start->A_Step1 A_Intermediate 2-(Cyclobutoxy)acetonitrile A_Step1->A_Intermediate A_Step2 Nitrile Reduction A_Intermediate->A_Step2 A_End This compound A_Step2->A_End B_Start N-Protected 2-Aminoethanol B_Step1 Williamson Ether Synthesis (with Cyclobutyl Halide/Tosylate) B_Start->B_Step1 B_Intermediate N-Protected this compound B_Step1->B_Intermediate B_Step2 Deprotection B_Intermediate->B_Step2 B_End This compound B_Step2->B_End

Caption: High-level overview of the two primary synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Issues in Ether Formation (Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone reaction for forming the C-O bond in this target molecule. It involves the SN2 reaction between an alkoxide and an alkyl halide.[1] However, its success is highly dependent on substrate choice and reaction conditions to avoid competing elimination reactions.[2]

Question 1: My reaction of sodium cyclobutoxide with a 2-haloethylamine derivative is producing significant amounts of cyclobutene. What is causing this and how can I minimize it?

Answer: This is a classic case of a competing E2 elimination reaction, which is a common side reaction in Williamson ether syntheses.[2] The alkoxide (sodium cyclobutoxide) is not only a good nucleophile for the desired SN2 reaction but also a strong base, which can abstract a proton from the cyclobutyl ring, leading to the formation of cyclobutene.

Causality:

  • Basicity of the Alkoxide: The cyclobutoxide is basic enough to promote the E2 pathway.

  • Steric Hindrance: Although cyclobutanol is a secondary alcohol, the inherent ring strain can make the carbon atom somewhat sterically accessible for elimination. Secondary alkyl halides are more prone to elimination than primary halides.[3]

  • Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[2]

Reactants Sodium Cyclobutoxide + R-X SN2_Product Desired Ether (SN2) Reactants->SN2_Product Nucleophilic Attack E2_Product Cyclobutene (E2) Reactants->E2_Product Proton Abstraction (Base Behavior)

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Troubleshooting Protocol:

  • Reverse the Reactants (Route B): The most effective strategy is to reverse the roles of the nucleophile and electrophile. Instead of using cyclobutoxide as the nucleophile, use the deprotonated form of a protected 2-aminoethanol (e.g., N-Boc-2-aminoethanol) as the nucleophile and a cyclobutyl halide or cyclobutyl tosylate as the electrophile. This approach uses a primary electrophile, which is much less prone to E2 elimination.[1][3]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature will generally favor the SN2 pathway over the E2 pathway.[2] Start at room temperature or even 0 °C and allow the reaction to proceed for a longer time.

  • Choice of Base and Solvent:

    • Use a milder base to form the alkoxide if possible. Sodium hydride (NaH) is often a better choice than sodium metal as it generates the alkoxide in situ with less excess basicity.

    • Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide and favor the SN2 mechanism.[4]

Table 1: Strategic Comparison for Ether Formation

StrategyNucleophileElectrophileKey AdvantageMajor Side Reaction
Route A Cyclobutoxide2-Haloethylamine derivativeUtilizes readily available cyclobutanolHigh risk of E2 elimination to form cyclobutene
Route B Deprotonated 2-aminoethanol derivativeCyclobutyl halide/tosylateMinimizes elimination by using a less hindered primary electrophilePotential for competing reactions at the amine (if unprotected)
Section 2: Issues in Amine Formation

Whether you are reducing a nitrile or deprotecting a phthalimide, the final steps to reveal the primary amine can be fraught with challenges leading to low yields and difficult purifications.

Question 2: I am reducing 2-(cyclobutoxy)acetonitrile to this compound using catalytic hydrogenation (e.g., H₂/Raney Nickel), but my product is contaminated with significant amounts of secondary and tertiary amines. How can I improve the selectivity?

Answer: The formation of secondary and tertiary amine byproducts during catalytic hydrogenation of nitriles is a well-known issue.[5] It occurs when the initially formed primary amine attacks the intermediate imine, leading to dimers and oligomers.

Mechanism of Side-Product Formation:

  • Initial Reduction: The nitrile is reduced to an intermediate imine.

  • Further Reduction: The imine is reduced to the desired primary amine.

  • Side Reaction: The product primary amine can act as a nucleophile and attack another molecule of the imine intermediate. This leads to a new imine, which is then reduced to a secondary amine. This process can repeat to form tertiary amines.

Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine H₂/Catalyst PrimaryAmine R-CH₂-NH₂ Imine->PrimaryAmine SecondaryAmine Secondary Amine Impurity Imine->SecondaryAmine Further Reaction & Reduction PrimaryAmine->Imine

Caption: Pathway for secondary amine formation during nitrile reduction.

Troubleshooting Protocol:

  • Use a Hydride Reducing Agent: The most robust solution is to switch to a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7] LiAlH₄ provides a rapid reduction of the nitrile directly to the amine, and the reaction conditions do not promote the amine-imine coupling side reaction.[8] The reaction is typically performed in an ether solvent like THF or diethyl ether, followed by an aqueous workup.

  • Optimize Catalytic Hydrogenation Conditions: If you must use catalytic hydrogenation, the side reaction can be suppressed by:

    • Adding Ammonia: Conducting the hydrogenation in a solution of ammonia (often in ethanol) will provide a large excess of ammonia that competes with the primary amine product in reacting with the imine intermediate, thus minimizing secondary amine formation.[5]

    • Adding an Acid: Some protocols add a small amount of acid to protonate the product amine, rendering it non-nucleophilic and preventing it from reacting with the imine.

Question 3: The Gabriel synthesis of my primary amine from 2-(cyclobutoxy)ethyl bromide is giving me low yields after the final hydrazinolysis step. Is there a better way?

Answer: The Gabriel synthesis is an excellent method for making primary amines by avoiding over-alkylation.[9] The final deprotection step, typically using hydrazine (NH₂NH₂), cleaves the N-alkylphthalimide to release the desired amine.[10][11] However, the phthalhydrazide byproduct can sometimes complicate purification.

Potential Issues:

  • Incomplete Reaction: The hydrazinolysis may not have gone to completion.

  • Difficult Purification: The phthalhydrazide byproduct can sometimes co-precipitate with the product or make extraction difficult.

  • Base-Sensitivity: If your molecule has other base-sensitive functional groups, traditional strong alkaline hydrolysis methods are not suitable.[4]

Troubleshooting Protocol:

  • Ensure Complete Reaction: Ensure you are using a sufficient excess of hydrazine (typically 2-10 equivalents) and adequate heating (reflux in ethanol is common) to drive the reaction to completion.

  • Alternative Deprotection (Ing-Manske Procedure): The standard procedure using hydrazine hydrate in refluxing ethanol is generally effective.[4] After the reaction, the precipitated phthalhydrazide is filtered off. Acidifying the filtrate with HCl will precipitate any remaining phthalhydrazide and convert your amine product to the hydrochloride salt, which can then be isolated or extracted, followed by basification to liberate the free amine.

  • Consider Alternative Amine Syntheses: If the Gabriel synthesis remains problematic, consider alternative routes that avoid this specific deprotection:

    • Azide Reduction: Synthesize 2-(cyclobutoxy)ethyl azide from the corresponding halide and then reduce the azide to the primary amine. This reduction is very clean and can be achieved with LiAlH₄ or by catalytic hydrogenation (Staudinger reaction is also an option).

    • Boc-Protected Amine: Start with N-Boc-2-aminoethanol and perform the ether synthesis. The final deprotection of the Boc group is typically very clean, using an acid like trifluoroacetic acid (TFA) or HCl in a non-nucleophilic solvent.[12][13]

Section 3: Protecting Group Strategies

Question 4: I'm performing a Boc-protection of 2-aminoethanol before the ether synthesis step, but the reaction is sluggish. How can I improve it?

Answer: The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting amines.[14] The reaction is typically performed with di-tert-butyl dicarbonate (Boc₂O).[15] Sluggish reactions are often due to suboptimal reaction conditions.

Key Parameters for Boc Protection:

  • Base: A base is often used to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or sodium hydroxide.

  • Solvent: A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[13]

  • Catalyst: For less nucleophilic amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be used.[14]

Troubleshooting Protocol:

  • Solvent Choice: For amino alcohols, using an alcoholic solvent like methanol or ethanol can significantly accelerate the reaction, even without a base.[16] The alcohol solvent can participate in the mechanism to facilitate the reaction.

  • Use a Base: For a standard procedure in an aprotic solvent like DCM or THF, ensure at least one equivalent of a non-nucleophilic base like triethylamine is present.

  • Check Reagent Quality: Boc anhydride can degrade over time, especially if exposed to moisture. Ensure you are using high-quality Boc₂O.

Table 2: Recommended Conditions for Boc Protection of 2-Aminoethanol

ConditionReagent/ParameterRationale
Primary Method Boc₂O in MethanolAlcoholic solvent catalyzes the reaction; often no base is needed.[16]
Alternative Method Boc₂O, NEt₃ (1.1 eq) in DCMStandard conditions for aprotic solvents.
For Sluggish Reactions Add DMAP (0.1 eq)DMAP is a highly effective acylation catalyst.[14]
References
  • The Gabriel Synthesis - Master Organic Chemistry. [Link]

  • Synthesis of Substituted 2-Amino-Cyclobutanones - CORE. [Link]

  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • Introduction to Elimination Reactions: The Key Pattern - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans | Request PDF - ResearchGate. [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. [Link]

  • The elimination reaction of halogenated cyclobutenes. - ResearchGate. [Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. - ResearchGate. [Link]

  • Intramolecular Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • reduction of nitriles - Chemguide. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reactions of Nitriles - Chemistry Steps. [Link]

  • Two Elimination Reaction Patterns - Master Organic Chemistry. [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. [Link]

  • 14.3: Elimination by the E1 Mechanism - Chemistry LibreTexts. [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. [Link]

  • Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC - NIH. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]

  • Nitrile to Amine - Common Conditions. [Link]

  • Elimination Reactions of Alcohols - Master Organic Chemistry. [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. [Link]

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Link]

  • Cyclobutanes in Organic Synthesis - Baran Lab. [Link]

  • Dual protection of amino functions involving Boc - RSC Publishing. [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

  • Gabriel Synthesis - Organic Chemistry Tutor. [Link]

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Technical Support Center: Improving the Yield of (2-Aminoethoxy)cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and application of (2-Aminoethoxy)cyclobutane. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable building block. We understand the unique challenges presented by the strained cyclobutane ring and have compiled this resource to address common issues, enhance reaction yields, and ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound and its derivatives.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and adaptable method is a variation of the Williamson ether synthesis.[1][2] This SN2 reaction involves coupling an alkoxide with an alkyl halide. For this specific target, there are two primary disconnections:

  • Route A: Reacting a cyclobutoxide (formed from cyclobutanol) with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or Boc-2-bromoethylamine).

  • Route B: Reacting a protected 2-aminoethanol derivative (e.g., Boc-ethanolamine) with a cyclobutyl halide or sulfonate (e.g., cyclobutyl bromide or cyclobutyl tosylate).

Route A is often preferred as it utilizes a primary alkyl halide, which is significantly less prone to competitive elimination reactions than the secondary cyclobutyl electrophile used in Route B.[1][2]

Q2: My reaction yield is consistently low (<30%). What is the most likely culprit?

A2: The most common cause of low yield in this synthesis, particularly when using a cyclobutyl halide (Route B), is a competing E2 elimination reaction.[1] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, forming cyclobutene instead of the desired ether. The inherent ring strain of cyclobutane can make this pathway more favorable than in analogous acyclic systems.[3][4]

Q3: Do I need to protect the amine functionality?

A3: Absolutely. The primary amine is both nucleophilic and basic. If left unprotected, it will compete with the alcohol for the alkylating agent, leading to N-alkylation and complex product mixtures. Furthermore, under basic conditions, the free amine can interfere with the desired alkoxide formation. A tert-butyloxycarbonyl (Boc) group is a standard choice as it is stable to the basic conditions of the ether synthesis and can be removed efficiently under acidic conditions.[5]

Q4: What are the optimal solvent and base combinations for this synthesis?

A4: To maximize the rate of the SN2 reaction and suppress E2 elimination, a polar aprotic solvent is strongly recommended.[1] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are excellent choices as they solvate the cation of the base but leave the alkoxide nucleophile highly reactive. For the base, a strong, non-nucleophilic hydride base such as sodium hydride (NaH) is ideal for deprotonating the alcohol to form the alkoxide in situ.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Problem - Low or No Product Formation (Incomplete Conversion)

If you observe a significant amount of unreacted starting material, consider the following causal factors and solutions.

  • Possible Cause 1: Incomplete Alkoxide Formation.

    • Causality: The alcohol precursor is not fully deprotonated, resulting in a low concentration of the active nucleophile. This is often due to inactive base or the presence of moisture.

    • Troubleshooting Suggestions:

      • Use Fresh Base: Ensure your sodium hydride (NaH) is fresh and has been stored under an inert atmosphere.

      • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Trace amounts of water will quench the NaH before it can react with your alcohol.

      • Allow Sufficient Time: Allow the alcohol and base to stir for at least 30-60 minutes before adding the electrophile to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Possible Cause 2: Poor Leaving Group.

    • Causality: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. The hierarchy is generally I > Br > OTs ≈ OMs >> Cl.[2]

    • Troubleshooting Suggestions:

      • Improve the Leaving Group: If using a cyclobutyl halide, consider converting cyclobutanol to cyclobutyl tosylate or mesylate. These are excellent leaving groups.

      • In Situ Halide Exchange: If using a bromide or chloride, adding a catalytic amount of sodium or potassium iodide (the Finkelstein reaction) can generate the more reactive alkyl iodide in situ, often accelerating the reaction.[6]

  • Possible Cause 3: Insufficient Thermal Energy.

    • Causality: While SN2 reactions can often proceed at room temperature, sterically hindered substrates or less reactive partners may require heat to overcome the activation energy.

    • Troubleshooting Suggestions:

      • Increase Temperature: Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor progress by TLC or LC-MS. Typical Williamson ether syntheses are conducted between 50-100 °C.[1] Be aware that higher temperatures can also favor the competing elimination reaction.

Guide 2: Problem - Formation of Cyclobutene (Elimination Product)

The formation of an alkene byproduct is a clear indication that the E2 pathway is outcompeting the desired SN2 reaction.

  • Possible Cause: Steric Hindrance at the Electrophile.

    • Causality: The secondary carbon of the cyclobutyl ring is more sterically hindered than a primary carbon. This hindrance makes it difficult for the alkoxide nucleophile to access the σ* orbital of the C-LG bond for a backside attack, making it more likely to act as a base and abstract a β-hydrogen.[1][2]

    • Troubleshooting Suggestions:

      • Reverse the Roles (Recommended): The most effective solution is to switch the functional groups of your reactants. Use cyclobutanol (to form the nucleophile) and a protected 2-aminoethyl halide (the electrophile). Primary halides are far more susceptible to SN2 and much less prone to E2.[1]

      • Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor substitution over elimination.

      • Use a Bulkier Nucleophile (If Applicable): While counterintuitive, if the alkoxide is the nucleophile, using a less sterically demanding base to form it might help, although the primary issue is the secondary nature of the electrophile.

Section 3: Optimized Experimental Protocols

These protocols are generalized and may require optimization for specific substrates or scales.

Protocol 1: Preferred Synthesis via Cyclobutanol and Boc-2-bromoethylamine

This protocol minimizes the risk of elimination by using a primary alkyl halide.

  • Alkoxide Formation:

    • Under an inert atmosphere (Argon or Nitrogen), add dry THF (10 mL per 10 mmol of cyclobutanol) to a flame-dried round-bottom flask.

    • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the solvent.

    • Cool the suspension to 0 °C and slowly add cyclobutanol (1.0 eq.) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ether Formation:

    • Dissolve Boc-2-bromoethylamine (1.1 eq.) in a minimal amount of dry THF.

    • Add the solution of the electrophile dropwise to the cyclobutoxide solution at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC until the cyclobutanol is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Boc-Deprotection of N-Boc-(2-ethoxy)cyclobutanamine
  • Acidic Cleavage:

    • Dissolve the purified Boc-protected product (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add a solution of strong acid. A 4M solution of HCl in dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.) are common choices.[5]

  • Reaction and Isolation:

    • Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction:

    • Dissolve the resulting ammonium salt residue in water and cool to 0 °C.

    • Carefully add a base (e.g., 1M NaOH solution) until the pH is >10.

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts, concentrate, and purify if necessary (distillation or chromatography) to yield this compound.

Section 4: Visual Guides & Data

Data Presentation

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ChoiceRationalePotential Pitfall
Solvent Polar Aprotic (DMF, THF)Increases nucleophile reactivity by not solvating the anion.[1]Must be anhydrous to prevent quenching the base.
Base NaHStrong, non-nucleophilic base ensures complete alkoxide formation.[6]Highly reactive with water and protic solvents.
Leaving Group I > OTs > Br >> ClBetter leaving groups accelerate the SN2 reaction rate.[2]Tosylates/Mesylates require an extra synthetic step.
Temperature 50 - 80 °CProvides sufficient energy for reaction without excessively favoring E2.[1]Too high a temperature will increase elimination byproducts.
Experimental & Logical Workflows

Synthetic_Workflow cluster_0 Route A (Preferred) cluster_1 Route B (Higher Risk) cluster_2 Final Step Cyclobutanol Cyclobutanol Alkoxide Cyclobutoxide (Nucleophile) Cyclobutanol->Alkoxide NaH, THF ProtectedProductA Protected Ether Alkoxide->ProtectedProductA SN2 Coupling BocAminoEtBr Boc-NH-CH2CH2-Br (Primary Electrophile) BocAminoEtBr->ProtectedProductA SN2 Coupling Deprotection Boc Deprotection (HCl or TFA) ProtectedProductA->Deprotection BocAminoEtOH Boc-NH-CH2CH2-OH BocAlkoxide Boc-Protected Alkoxide (Nucleophile) BocAminoEtOH->BocAlkoxide NaH, THF ProtectedProductB Protected Ether BocAlkoxide->ProtectedProductB SN2 Cyclobutene Cyclobutene BocAlkoxide->Cyclobutene E2 (Side Reaction) CyclobutylBr Cyclobutyl Bromide (Secondary Electrophile) CyclobutylBr->ProtectedProductB SN2 CyclobutylBr->Cyclobutene E2 (Side Reaction) ProtectedProductB->Deprotection FinalProduct This compound Deprotection->FinalProduct Troubleshooting_Low_Yield cluster_results cluster_solutions Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analysis UnreactedSM Mainly Unreacted Starting Material Analysis->UnreactedSM Elimination Significant Elimination Byproduct (Cyclobutene) Analysis->Elimination ComplexMix Complex Mixture of Products Analysis->ComplexMix Sol_Unreacted 1. Check Base Activity 2. Ensure Anhydrous Conditions 3. Improve Leaving Group (e.g., OTs) 4. Increase Temperature/Time UnreactedSM->Sol_Unreacted Cause: Low Reactivity Sol_Elimination 1. Reverse Reactants! (Use Cyclobutanol + Primary Halide) 2. Lower Reaction Temperature Elimination->Sol_Elimination Cause: E2 Competition Sol_Complex 1. Verify Amine Protection 2. Re-purify Starting Materials ComplexMix->Sol_Complex Cause: Side Reactions

Caption: Troubleshooting decision tree for low yield.

References

  • Process for the recovery and purification of cyclobutanone.
  • Purifying process of cyclobutanone.
  • The application of cyclobutane derivatives in organic synthesis.
  • Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Synthesis of Cyclobutane Natural Products using C–H Functionaliz
  • Synthesis of Substituted 2-Amino-Cyclobutanones. CORE.
  • An In-depth Technical Guide to 1-(2-Aminoethyl)cyclobutan-1-ol. Benchchem.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • Help me, how increase yield in williamson ether reaction?
  • Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.

Sources

Technical Support Center: Functionalization of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of (2-Aminoethoxy)cyclobutane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Here, you will find scientifically grounded, field-proven insights to navigate common experimental challenges, optimize reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: The primary reactive site is the terminal primary amine (-NH₂), which is a potent nucleophile suitable for a wide range of functionalization reactions, including acylation, alkylation, reductive amination, and sulfonylation. The ether linkage and the cyclobutane ring are generally stable under common functionalization conditions but can be susceptible to cleavage under harsh acidic or high-temperature environments.

Q2: How does the cyclobutane ring affect the reactivity of the primary amine?

A2: The cyclobutane ring is a strained four-membered ring system.[1][2][3] This inherent ring strain primarily influences the stability of the overall molecule rather than directly altering the nucleophilicity of the distal primary amine.[4] The amine's reactivity is comparable to other primary amino ethers. However, the steric bulk of the cyclobutane moiety should be considered when designing reactions with sterically hindered electrophiles.

Q3: What is the approximate pKa of the primary amine in this compound?

Q4: Is the cyclobutane ring stable to common reaction conditions?

A4: Generally, yes. The cyclobutane ring is stable to most conditions used for functionalizing a primary amine, such as amide coupling, reductive amination, and mild alkylations. However, due to its inherent ring strain, it is more susceptible to ring-opening reactions than larger cycloalkanes like cyclopentane or cyclohexane under conditions of high heat or in the presence of certain catalysts.[1][2] It is advisable to avoid prolonged exposure to strong acids or high temperatures (>100-120 °C) to maintain the integrity of the ring.

Troubleshooting Guide

This guide addresses the most common issues encountered during the functionalization of this compound.

Problem 1: Low or No Yield in Amide Coupling Reactions

Q: I am attempting an amide coupling between this compound and a carboxylic acid, but the yield is disappointingly low. What are the likely causes and solutions?

A: Low yields in amide coupling are a frequent challenge. The issue can typically be traced back to one of three areas: carboxylic acid activation, reaction conditions, or the workup procedure.[7][8]

  • Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be converted into a more reactive electrophile. If this activation is incomplete or the activated species is unstable, the reaction will fail.[9]

    • Solution: Switch to a more robust coupling reagent. While standard carbodiimides like EDC in combination with HOBt are common, for challenging couplings, consider using phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU). These reagents often lead to faster reactions and higher yields with minimal side products.[9]

  • Cause 2: Protonation of the Amine. The acid byproduct generated during the reaction (e.g., HCl from an acyl chloride) or the carboxylic acid starting material itself can protonate the this compound, rendering it non-nucleophilic and halting the reaction.[7]

    • Solution: Ensure a sufficient amount of a non-nucleophilic base is present to act as a proton sponge. Diisopropylethylamine (DIPEA) is a superior choice to triethylamine (TEA) in many cases due to its increased steric hindrance, which minimizes potential side reactions. A typical stoichiometry is 2-3 equivalents of base.

  • Cause 3: Suboptimal Reaction Conditions. Factors like solvent, temperature, and reactant concentration play a critical role.

    • Solution: Use an appropriate anhydrous polar aprotic solvent such as DMF, NMP, or DCM to ensure all reactants are fully dissolved.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (40-50 °C) may be beneficial, but avoid excessive temperatures.[10]

Caption: Decision tree for troubleshooting low amide coupling yields.

Problem 2: Difficulty in Product Purification

Q: My reaction appears to be successful according to LC-MS, but I am struggling to isolate a pure product. What purification strategies are recommended?

A: The presence of both a polar amine/amide functional group and a relatively nonpolar ether/cyclobutane moiety can lead to challenging physical properties, particularly high water solubility and streaking on silica gel chromatography.

  • Issue 1: Product is Highly Water-Soluble. The functionalized product, especially if it forms a salt, can be difficult to extract from an aqueous workup phase.

    • Solution 1 (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride or sodium sulfate. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your polar product into the organic layer.

    • Solution 2 (Alternative Extraction Solvents): If DCM or EtOAc fail, try more polar extraction solvents like a 9:1 mixture of DCM/Isopropanol or n-butanol.

    • Solution 3 (Solid Phase Extraction - SPE): For small-scale purifications, SPE can be highly effective. You can use a C18 (reverse-phase) cartridge to retain the product while washing away polar impurities, or an ion-exchange cartridge to capture the amine.[11]

  • Issue 2: Product Streaks on Silica Gel Chromatography. The basicity of the amine/amide can cause strong interactions with the acidic silica gel, leading to poor separation.[12]

    • Solution 1 (Base Additive): Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonium hydroxide.[12] This will neutralize the acidic sites on the silica and improve peak shape.

    • Solution 2 (Alternative Stationary Phases): Consider using a different stationary phase. Basic alumina can be effective for purifying basic compounds. Alternatively, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent method for purifying polar compounds.[12]

    • Solution 3 (Salt Formation & Precipitation): Convert the final amine product to its HCl or TFA salt. These salts are often crystalline and can be purified by recrystallization, which is a highly effective method for achieving high purity on a large scale.[13]

StrategyBest ForAdvantagesDisadvantages
Silica Gel with Base Moderately polar, basic compoundsWidely available, cost-effectiveMay not resolve close-running impurities
Reverse-Phase (C18) Highly polar or water-soluble compoundsExcellent resolution for polar moleculesMore expensive, requires water removal
Ion-Exchange SPE Isolating amines from neutral impuritiesHigh selectivity, fastLimited capacity, requires specific elution
Recrystallization (as salt) Crystalline final productsHigh purity, scalable, cost-effectiveProduct must be a stable solid, yield loss

Detailed Experimental Protocol: N-Acylation

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of DMF. Add this solution, followed by DIPEA (3.0 eq), to the reaction flask dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the eluent mixture).

G cluster_0 Reaction Phase (Anhydrous DMF) cluster_1 Workup & Purification RCOOH Carboxylic Acid Mixer Stir @ RT, 1-4h RCOOH->Mixer HATU HATU HATU->Mixer DIPEA DIPEA DIPEA->Mixer Amine This compound Amine->Mixer Quench Dilute with DCM Mixer->Quench Reaction Complete Wash1 Wash (aq. NaHCO3) Quench->Wash1 Wash2 Wash (Brine) Wash1->Wash2 Dry Dry (MgSO4) Wash2->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Amide Product Purify->Product

Sources

Technical Support Center: (2-Aminoethoxy)cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges

Welcome to the technical support center for (2-Aminoethoxy)cyclobutane derivatives. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies, field-proven insights, and validated protocols to address the unique stability challenges presented by this class of compounds. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties like metabolic stability, potency, and selectivity by imposing conformational rigidity.[1][2][3][4] However, the inherent strain of the four-membered ring, combined with the reactivity of the aminoethoxy side chain, can lead to unexpected degradation during synthesis, purification, storage, and screening. This resource provides a logical framework for diagnosing and solving these stability issues.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments, providing not just solutions but the underlying chemical reasoning to empower your decision-making.

Section 1: Reaction and Work-up Instability
Q1: My this compound derivative is showing significant degradation during my reaction or aqueous work-up. What are the likely causes and how can I mitigate this?

A1: The root cause often lies in the inherent strain of the cyclobutane ring and the reactivity of the attached functional groups under specific chemical environments.

The cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), making it susceptible to cleavage under various conditions, including strong acids, bases, heat, or photolysis.[5][6][7] While generally stable at room temperature, this latent reactivity can manifest under harsh experimental conditions.[5]

Primary Causes of Degradation:

  • Acid-Catalyzed Ring Opening: Strong acidic conditions can protonate the ether oxygen, initiating a ring-opening cascade to yield more stable acyclic products. This is a common issue during acidic work-ups (e.g., HCl washes) or when using strong Lewis or Brønsted acids as catalysts.

  • Base-Mediated Degradation: While less common for the carbocycle itself, strong bases can promote elimination reactions or other rearrangements, particularly if there are suitable leaving groups or acidic protons elsewhere on the molecule.

  • Thermal Stress: High reaction temperatures or prolonged heating can provide the activation energy needed to overcome the barrier to ring cleavage or other decomposition pathways.

  • Photolytic Cleavage: Exposure to UV light can induce [2+2] cycloreversion or other radical-based degradation pathways, a known reactivity pattern for cyclobutane systems.[1][8]

Troubleshooting Workflow & Solutions:

  • Re-evaluate pH: If using an acidic or basic work-up, neutralize the solution as quickly as possible. Consider alternative purification methods that avoid pH extremes, such as column chromatography with a buffered mobile phase or solid-phase extraction (SPE).

  • Modify Reaction Conditions:

    • Temperature: Run reactions at the lowest effective temperature. If refluxing, ensure the temperature does not exceed the decomposition point of your derivative.

    • Reagents: Opt for milder, non-protic reagents where possible. For example, use organic bases (e.g., triethylamine, DIPEA) instead of strong inorganic bases.

  • Protect from Light: Conduct reactions and store intermediates in amber vials or flasks wrapped in aluminum foil to prevent photodegradation.[9]

  • Inert Atmosphere: The amino group can be susceptible to oxidation. Running reactions under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities.

Section 2: pH-Dependent Stability in Solution
Q2: I'm observing my compound crashing out of solution or forming new impurities when I dissolve it in a buffered aqueous solution for a biological assay. How does pH influence its stability and solubility?

A2: The stability and solubility of this compound derivatives are critically dependent on the pH of the medium due to the ionizable amino group and the potential for hydrolysis of the ether linkage.

The ionization state of a molecule is a primary determinant of its physical and chemical properties.[10] For your derivative, the primary amine is the key player.

Causality Behind pH Effects:

  • Solubility: At neutral to acidic pH, the amino group will be protonated (-NH3+), forming a salt that is generally more soluble in aqueous media. At higher pH, it will be in its free base form (-NH2), which is less polar and may have significantly lower aqueous solubility, leading to precipitation.

  • Chemical Stability:

    • Acidic pH: While protonation aids solubility, excessively low pH can catalyze the hydrolysis of the ether bond, cleaving the side chain from the cyclobutane ring.

    • Alkaline pH: High pH can accelerate the degradation of certain phenolic compounds and other sensitive functional groups.[11] While the core structure may be more resistant, formulation at high pH should be carefully evaluated.

Recommendations for Formulation and Handling:

  • Determine the pKa: Experimentally determine or predict the pKa of the primary amine on your specific derivative. This will be crucial for selecting the right pH for your experiments.

  • Use a Buffer System: Always dissolve the compound in a well-defined buffer system rather than just water. A buffer will resist pH shifts that can occur upon dissolution of an acidic or basic compound.[10]

  • Optimal pH Range: For most biological assays (typically pH 7.2-7.4), the compound should be sufficiently soluble if the pKa of the amine is above 8. However, always confirm this experimentally. For stock solutions, consider a slightly acidic pH (e.g., 5.5-6.5) to ensure solubility and minimize potential hydrolysis.

Data Presentation: Recommended pH Ranges for Handling

ConditionRecommended pH RangeRationale
Long-Term Storage (Aqueous) 5.5 - 6.5Balances solubility (protonated amine) with minimizing acid-catalyzed ether hydrolysis.
Biological Assays 7.0 - 8.0Typically required for physiological relevance; monitor for solubility issues.
Aqueous Work-up 6.0 - 8.0Avoids extremes that can cause ring cleavage or hydrolysis.
Section 3: Detecting and Characterizing Degradation
Q3: I suspect my sample is impure or has degraded over time. What is a reliable analytical workflow to confirm degradation and identify the byproducts?

A3: A multi-tiered analytical approach is essential for robustly detecting, quantifying, and identifying degradation products.

A systematic workflow ensures that you not only confirm degradation but also gain structural information about the degradants, which is critical for understanding the decomposition pathway.

Mandatory Visualization: Troubleshooting Workflow

A logical process for investigating potential degradation.

G start Suspected Degradation (e.g., color change, unexpected assay result) tlc 1. TLC Analysis (Quick Purity Check) start->tlc hplc 2. RP-HPLC Analysis (Quantify Purity & Degradants) tlc->hplc Impurities observed lcms 3. LC-MS/MS Analysis (Identify Degradant Structures) hplc->lcms Purity <95% or unknown peaks present end Pathway Understood & Corrective Action Taken hplc->end Purity >95%, issue is elsewhere nmr 4. NMR Spectroscopy (Confirm Structure of Isolated Degradant) lcms->nmr Structure elucidation needed nmr->end

Caption: A workflow for identifying and characterizing degradation products.

Step-by-Step Analytical Protocol:

  • Thin-Layer Chromatography (TLC):

    • Purpose: A rapid, qualitative check for the presence of new, more polar or non-polar impurities.

    • Procedure: Spot the suspect sample alongside a trusted reference standard on a TLC plate. Develop with an appropriate solvent system. Visualize under UV light and/or with a stain (e.g., ninhydrin for the primary amine). Multiple spots indicate impurity.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To accurately quantify the purity of the parent compound and the percentage of each degradation product.[12]

    • Methodology: Use a reverse-phase (e.g., C18) column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like 0.1% TFA or formic acid). A diode-array detector (DAD) or UV detector is standard.

    • Output: A chromatogram showing the retention time and peak area of your compound and any impurities. The purity can be calculated based on the relative peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Purpose: To determine the molecular weights of the impurities and obtain structural fragments for identification.[13][14]

    • Methodology: Couple an HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass). The separated peaks from the HPLC are ionized and their mass-to-charge ratio is measured. MS/MS experiments involve fragmenting the parent ion of an impurity to get structural clues.

    • Output: Accurate mass data allows for the prediction of elemental composition for each degradant, which is crucial for proposing degradation pathways (e.g., oxidation, hydrolysis).[13]

Frequently Asked Questions (FAQs)

  • Q: Is the cyclobutane ring stable at room temperature?

    • A: Yes, substituted cyclobutane rings are generally stable at room temperature for handling and short-term storage.[5] However, their inherent strain makes them more susceptible to degradation under harsh conditions (strong acid/base, high heat) compared to larger rings like cyclopentane or cyclohexane.[6][7]

  • Q: What are the best general storage conditions?

    • A: For long-term stability, store this compound derivatives as a solid at -20°C or below, in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light.[15]

  • Q: What solvents should I use for stock solutions?

    • A: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF. Prepare concentrated stock solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.

  • Q: Can these compounds undergo oxidation?

    • A: Yes. The primary amine and the ether linkage can be susceptible to oxidation over time, especially if exposed to air and light. This can lead to the formation of various byproducts. Storing under an inert atmosphere is a key preventative measure.

Validated Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a self-validating system to proactively identify potential stability liabilities of your specific derivative.

Objective: To determine the degradation profile of a this compound derivative under various stress conditions.

Materials:

  • Your compound of interest

  • HPLC-grade water, acetonitrile, methanol

  • Buffers: pH 2 (0.01 M HCl), pH 7.4 (Phosphate buffer), pH 9 (Borate buffer)

  • Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • LC-MS system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Dilute stock solution 1:10 in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute stock solution 1:10 in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute stock solution 1:10 in 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and the area of degradation peaks.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradants.

Mandatory Visualization: Potential Degradation Pathways

A diagram illustrating common degradation routes for this class of compounds.

G Parent This compound Derivative Acid Ring-Opened Product (e.g., Acyclic Ether/Alcohol) Parent->Acid Strong Acid (H+) Oxidation Oxidized Product (e.g., N-oxide, Aldehyde) Parent->Oxidation Oxidant (e.g., H₂O₂) / Air Hydrolysis Hydrolyzed Product (Cyclobutanol + Aminoethanol) Parent->Hydrolysis H₂O / Acid or Base catalyst

Caption: Potential degradation pathways for this compound derivatives.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Ghosh, S., & Patra, A. (2015). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Wong, H. N. C., Lau, K.-L., & Tam, K.-F. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 96(1), 1-64. [Link]

  • Various Authors. (2023). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Levin, M. D., & Reisman, S. E. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(36), 10593-10606. [Link]

  • Padwa, A. (2012). Thermal Cyclobutane Ring Formation. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Various Authors. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science, 9(11). [Link]

  • Botirov, E. K. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 421-431. [Link]

  • Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. [Link]

  • Horrocks, V. H., et al. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 147, 337-343. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752-21759. [Link]

  • Kowalska, K., & Drzazga, A. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2568. [Link]

  • Obana, H., et al. (2003). Analysis of 2-alkylcyclobutanones with accelerated solvent extraction to detect irradiated meat and fish. Journal of Agricultural and Food Chemistry, 51(10), 2849-2853. [Link]

  • Zoppi, A., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2059. [Link]

  • Copley, S. D. (2003). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Current Opinion in Chemical Biology, 7(2), 265-272. [Link]

  • Bothe, H., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Applied Microbiology and Biotechnology, 104, 5325-5336. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Various Authors. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Scilit. [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064. [Link]

Sources

Technical Support Center: Byproduct Analysis in (2-Aminoethoxy)cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2-Aminoethoxy)cyclobutane. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our approach is rooted in mechanistic principles to help you not only solve problems but also understand their chemical origins.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing this compound?

The most robust and widely accepted method is a two-step process beginning with a Williamson ether synthesis , followed by a deprotection step.[1][2] The key to minimizing byproducts is the strategic selection of your starting materials. The optimal pathway involves reacting the sodium salt of cyclobutanol (cyclobutoxide) with an N-protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine). This approach leverages the reaction of a secondary alkoxide with a primary alkyl halide, which strongly favors the desired SN2 substitution over competing elimination reactions.[2][3]

Q2: Why is protection of the primary amine on the ethylamine moiety essential during the ether synthesis?

The primary amine is a potent nucleophile, as is the target alkoxide. If left unprotected, the amine on the 2-haloethylamine starting material would compete with the cyclobutoxide, leading to undesirable N-alkylation side products, including dimerization and polymerization. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, renders the amine non-nucleophilic, ensuring that the reaction proceeds exclusively at the oxygen nucleophile.[4][5] The Boc group is ideal due to its stability under the basic conditions of the Williamson synthesis and its straightforward removal under acidic conditions.[4]

Q3: Which analytical techniques are most effective for monitoring reaction progress and identifying byproducts?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • GC-MS is invaluable for separating volatile components of the reaction mixture and providing the molecular weight of potential byproducts, which is crucial for preliminary identification.

  • ¹H and ¹³C NMR provide definitive structural information. By analyzing chemical shifts, coupling constants, and integration, one can confirm the structure of the desired product and elucidate the exact structures of impurities, such as those arising from elimination or incomplete reactions.

Troubleshooting Guide: Common Issues & Solutions
Problem 1: My yield of this compound is significantly lower than expected.

This is the most common issue and can be traced back to several factors.

  • Cause A: Competition from E2 Elimination

    • Explanation: The Williamson ether synthesis is a classic competition between SN2 (substitution, desired) and E2 (elimination, byproduct) pathways.[2][3] If you are using a cyclobutyl halide (a secondary halide) and an amino-alkoxide, the strong basicity of the alkoxide will promote the E2 pathway, leading to the formation of cyclobutene instead of your desired ether.[3]

    • Solution: Reverse the roles of the nucleophile and electrophile. Use cyclobutanol as the precursor to your nucleophile (cyclobutoxide) and a primary alkyl halide like N-Boc-2-bromoethylamine as your electrophile. Primary halides are much less sterically hindered and far less prone to elimination.[1][3]

  • Cause B: Incomplete Deprotonation of Cyclobutanol

    • Explanation: The formation of the cyclobutoxide nucleophile is critical. If the base used is not strong enough or if it is not used in a slight stoichiometric excess, unreacted cyclobutanol will remain, reducing the potential yield.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas (H₂), simply bubbles out of the reaction mixture, driving the alkoxide formation to completion.[6] Ensure the reaction is performed under anhydrous conditions, as water will quench the NaH.

  • Cause C: Incorrect Solvent Choice

    • Explanation: The rate of an SN2 reaction is highly dependent on the solvent. Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[1]

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents dissolve the ionic alkoxide but do not solvate it as strongly, leaving the nucleophile "naked" and highly reactive, thereby increasing the reaction rate.[1]

Problem 2: My main isolated byproduct is cyclobutene.
  • Explanation: This is a definitive sign that the E2 elimination pathway is dominating your reaction. This almost certainly means you are using a cyclobutyl halide as your electrophile and a strong alkoxide base as your nucleophile. The sterically hindered nature of the secondary cyclobutyl carbon makes the SN2 backside attack difficult, while the protons on the adjacent carbons are accessible for abstraction by the base.

  • Solution: As detailed in Problem 1, the solution is to redesign your synthesis to use cyclobutanol and a primary aminoethyl halide.

G cluster_0 Desired SN2 Pathway cluster_1 Problematic E2 Pathway Cyclobutoxide Cyclobutoxide SN2_Product Protected Ether (High Yield) Cyclobutoxide->SN2_Product Backside Attack (Favored) PrimaryHalide N-Boc-2-bromoethylamine (Primary Halide) PrimaryHalide->SN2_Product Alkoxide RO⁻ (Strong Base) E2_Product Cyclobutene (Major Byproduct) Alkoxide->E2_Product Proton Abstraction (Favored) SecondaryHalide Cyclobutyl Bromide (Secondary Halide) SecondaryHalide->E2_Product

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Problem 3: My final product is difficult to purify, showing multiple spots on TLC or peaks in GC-MS.
  • Explanation: This indicates the presence of multiple side products. Beyond cyclobutene, these could include unreacted starting materials or byproducts from reactions involving the amine if it was not properly protected.

  • Solution: Systematic Byproduct Identification & Purification Protocol

    • Analyze Crude Product: Obtain a GC-MS and ¹H NMR of the crude reaction mixture.

    • Identify Knowns: Identify peaks corresponding to your starting materials and the desired product.

    • Hypothesize Byproducts: Use the mass data from MS to hypothesize the structures of unknown peaks. A summary is provided in the table below.

    • Purification Strategy:

      • Protected Intermediate: The Boc-protected ether is non-polar and should be purified using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is effective.

      • Final Amine: After deprotection, the final product is a primary amine, which is basic. It can be purified by distillation or by acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether), wash with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The organic layer will contain neutral byproducts. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

Potential Byproduct Expected Mass (M+) Likely Cause Identification Notes (NMR/MS)
Cyclobutene54.09E2 EliminationPresence of olefinic protons in ¹H NMR (~6 ppm).
Unreacted Cyclobutanol72.11Incomplete reaction/deprotonationBroad -OH peak in ¹H NMR.
N-Boc-2-bromoethylamine224.06 (Br isotopes)Incomplete reactionCharacteristic isotopic pattern for bromine in MS.
Bis(2-(Boc-amino)ethyl) ether320.20Dimerization of amino-alkoxideSymmetrical structure evident in NMR.
Validated Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(cyclobutoxy)ethyl)carbamate (Protected Intermediate)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous DMF (10 mL per 10 mmol of cyclobutanol).

  • Alkoxide Formation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Alcohol Addition: Slowly add cyclobutanol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Electrophile Addition: Add N-Boc-2-bromoethylamine (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).[1]

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the mixture with diethyl ether (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

G Start Cyclobutanol + N-Boc-2-bromoethylamine Alkoxide Alkoxide Formation (NaH in DMF, 0°C -> RT) Start->Alkoxide SN2 SN2 Reaction (Add Halide, Heat to 65°C) Alkoxide->SN2 Workup Aqueous Workup & Extraction SN2->Workup Purify Column Chromatography Workup->Purify Product Protected Ether Product Purify->Product

Caption: Recommended workflow for the synthesis of the protected intermediate.

Protocol 2: Deprotection to Yield this compound
  • Setup: Dissolve the purified Boc-protected ether (1.0 equivalent) in a suitable solvent such as dioxane or dichloromethane.

  • Acid Addition: Add a strong acid. A solution of 4M HCl in dioxane (5-10 equivalents) is highly effective. Alternatively, trifluoroacetic acid (TFA) can be used.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). The product will be the hydrochloride salt.

  • Isolation: Concentrate the solvent under reduced pressure. The resulting solid/oil is the hydrochloride salt of the product. To obtain the free amine, dissolve the salt in water, cool in an ice bath, and basify to pH >11 with 2M NaOH. Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the final product.

References
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wasserman, H. H., & Wasson, D. L. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Chemistry: Faculty Publications and Other Works. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. [Link]

  • Chemical Science. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. RSC Publishing. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. [Link]

  • Google P
  • Baran Lab. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Pharmaffiliates. Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. [Link]

  • ResearchGate. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • National Institutes of Health (NIH). (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

Sources

Overcoming steric hindrance in (2-Aminoethoxy)cyclobutane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2-Aminoethoxy)cyclobutane Reactions

Abstract: The this compound moiety is a valuable building block in modern drug discovery, prized for the three-dimensional character it imparts to molecular scaffolds.[1][2][3] However, the inherent steric bulk of the cyclobutane ring, coupled with the flexibility of the ethoxy linker, frequently presents significant synthetic challenges. Researchers often encounter issues such as low reaction yields, stalled reactions, and competitive side-product formation. This technical support guide provides a structured, in-depth resource for overcoming these steric challenges. It combines mechanistic explanations with field-proven troubleshooting protocols and advanced strategies, designed for researchers, medicinal chemists, and process development professionals.

Section 1: Understanding the Steric Challenge

The core difficulty in reactions involving this compound stems from the steric shield the cyclobutane ring provides to the primary amine's lone pair of electrons. Unlike a simple alkyl amine, the approach of an electrophile to the nitrogen atom is significantly impeded. This effect is exacerbated by the puckered, non-planar conformation of the cyclobutane ring, which creates a dynamic and sterically demanding local environment.[1][2]

Key factors contributing to steric hindrance include:

  • Bulky Cyclobutane Scaffold: The four-membered ring is substantially larger than a methyl or ethyl group, physically blocking access to the adjacent nitrogen.

  • Conformational Rigidity: While not perfectly rigid, the cyclobutane ring restricts bond rotation, making it difficult for the molecule to adopt a conformation that exposes the amine for reaction.

  • Through-Space Shielding: The atoms of the ring can electronically shield the nitrogen, further reducing its nucleophilicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction with a standard acyl chloride is giving less than 20% yield. What is the primary cause?

A: This is a classic case of steric hindrance. The tetrahedral intermediate required for acylation is highly disfavored due to severe steric clash between the bulky cyclobutane group and the incoming electrophile. Standard coupling reagents like HATU or HOBt with EDC may also be inefficient. The transition state is simply too high in energy to be readily accessible under standard conditions.

Q2: I'm attempting an N-alkylation with a primary alkyl bromide and seeing no product, only starting material. Is the amine not nucleophilic enough?

A: While the electronic properties of the amine are that of a typical primary amine, its effective nucleophilicity is dramatically reduced by steric hindrance. A direct SN2 reaction is extremely difficult. The electrophile cannot achieve the required backside attack trajectory on the nitrogen due to the blocking effect of the cyclobutane ring. You will likely need to employ more forceful conditions or alternative strategies, such as reductive amination.

Q3: Are there specific solvents that are better suited for reactions with this substrate?

A: High-boiling point, polar aprotic solvents are generally preferred. Solvents like DMF, DMAc, NMP, or DMSO can help to solvate the transition state and may be necessary for reactions requiring elevated temperatures. For microwave-assisted synthesis, choosing a solvent with a high dielectric constant is crucial for efficient energy absorption.[4]

Q4: Should I be concerned about ring-opening of the cyclobutane under harsh reaction conditions?

A: Yes, this is a valid concern. Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol) and can undergo cleavage under certain conditions, such as strong acids, high temperatures, or with some transition metal catalysts.[5][6][7] It is crucial to monitor reactions for byproducts that may arise from ring-opening or rearrangement.

Section 3: Troubleshooting Guides & Protocols

Guide 1: Overcoming Failed N-Acylation

Problem: Low to no yield when attempting to form an amide bond using this compound and a carboxylic acid or acyl chloride.

Root Cause Analysis: The steric bulk of the cyclobutane ring prevents the amine from efficiently attacking the activated carboxyl group or acyl chloride. The transition state is sterically congested and energetically unfavorable.

Solution Workflow:

G cluster_0 Troubleshooting N-Acylation Failure cluster_1 Advanced Strategies start Low Yield (<20%) in N-Acylation q1 Are you using a standard coupling reagent (e.g., HATU, EDC/HOBt)? start->q1 a1_yes Switch to a less hindered or more reactive coupling agent. See Protocol 3.1. q1->a1_yes Yes a1_no Is the electrophile an acyl chloride? q1->a1_no No q2 Is the reaction still stalled? a1_yes->q2 a1_no->q2 a2_yes Consider using an isocyanate intermediate or microwave-assisted synthesis. See Protocols 3.2 & 3.3. q2->a2_yes Yes a2_no Reaction Successful. Optimize for purity. q2->a2_no No G cluster_0 N-Alkylation Strategy start Start: This compound + Aldehyde/Ketone step1 Formation of Imine/Enamine Intermediate start->step1 Acid catalyst (e.g., AcOH) step2 Addition of Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) step1->step2 step3 Reduction of Intermediate step2->step3 end Final Product: N-Alkylated Amine step3->end

Sources

Catalyst selection for (2-Aminoethoxy)cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in modern drug discovery requires access to novel chemical scaffolds that can improve the three-dimensionality and physicochemical properties of lead compounds.[1][2] The (2-Aminoethoxy)cyclobutane moiety is an emerging building block of significant interest, offering a saturated, conformationally constrained scaffold that can serve as a bioisosteric replacement for more traditional, planar structures.[3] Its synthesis, however, presents notable challenges, particularly in the stereocontrolled formation of the strained cyclobutane ring and the subsequent installation of the aminoethoxy sidechain.[2][4]

The successful synthesis of this target molecule is critically dependent on the strategic selection of catalysts for the key bond-forming transformations. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to catalyst selection for this synthesis, framed within a practical, problem-solving context.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the this compound backbone?

There are two principal retrosynthetic approaches, each relying on distinct catalytic bond-forming reactions:

  • Linear Approach (Etherification then Amination): This common strategy involves first forming the C-O ether bond, followed by installing the amine.

    • Step 1: C-O Bond Formation (Etherification): Coupling cyclobutanol with a protected 2-aminoethanol equivalent (or a precursor like 2-haloethanol). This is often achieved via a Palladium-catalyzed C–O cross-coupling reaction, which has become a powerful alternative to the classic Williamson ether synthesis, especially for complex substrates.[5][6]

    • Step 2: C-N Bond Formation (Amination): Converting a terminal functional group (e.g., a halide or alcohol on the ethoxy chain) to an amine. This can be accomplished through methods like catalytic reductive amination of an intermediate aldehyde or a Palladium-catalyzed Buchwald-Hartwig amination.[7][8]

  • Convergent Approach (Functionalized Cyclobutane): This involves preparing a functionalized cyclobutane precursor and coupling it with an aminoethoxy fragment.

    • Catalytic methods, such as Rhodium-catalyzed [2+2] cycloadditions or functionalization of cyclobutenes, can be employed to generate substituted cyclobutanes with high stereocontrol.[9][10] These precursors can then be elaborated to the final product.

The choice of strategy depends on the availability of starting materials, desired stereochemistry, and scalability.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for these steps?

This decision involves a trade-off between activity, selectivity, and process practicality, a crucial consideration in pharmaceutical manufacturing.[11][12]

  • Homogeneous Catalysts (e.g., Pd(OAc)₂ with phosphine ligands, Rh(COD)₂BF₄) are dissolved in the reaction medium.[13][14]

    • Advantages: They typically offer higher activity and selectivity due to well-defined active sites and high accessibility to substrates.[15] This allows for milder reaction conditions and better control over stereochemistry.

    • Disadvantages: Difficult and costly separation from the product stream is a major drawback, often leading to trace metal contamination in the final product. Catalyst recycling is also challenging.[15][16]

  • Heterogeneous Catalysts (e.g., Pd on carbon, supported metal oxides) exist in a different phase from the reactants.[11]

    • Advantages: The primary benefit is straightforward separation by filtration, which simplifies product purification and allows for easier catalyst recycling.[15] This makes the process more cost-effective and sustainable.

    • Disadvantages: They may exhibit lower activity and selectivity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations.[12][15] Harsher reaction conditions (higher temperature/pressure) may be required.

For discovery and early-stage development, the high performance of homogeneous catalysts is often preferred. For large-scale production, significant effort is invested in developing robust heterogeneous systems or methods to immobilize homogeneous catalysts.[12]

Q3: For a Pd-catalyzed C-O etherification, what factors guide ligand selection?

Ligand selection is paramount for a successful Palladium-catalyzed C-O coupling, as the ligand directly influences the catalyst's stability, activity, and selectivity. The key challenge is to promote the desired C-O reductive elimination over competing side reactions like β-hydride elimination.[6]

  • Steric Bulk: Bulky ligands, particularly biaryl phosphines like tBuBrettPhos or XPhos, are often required.[6][17] The steric hindrance around the palladium center facilitates the C-O bond-forming reductive elimination step.[6]

  • Electron-Donating Ability: Electron-rich phosphine ligands enhance the rate of oxidative addition of the aryl/alkyl halide to the Pd(0) center and promote the final reductive elimination.

  • Bite Angle (for bidentate ligands): For ligands like BINAP or DPEPhos, the "bite angle" can influence the geometry at the metal center, affecting reactivity and selectivity.[7]

For coupling a secondary alcohol like cyclobutanol, a sterically demanding, electron-rich monodentate biaryl phosphine ligand is typically a strong starting point.[5]

Catalyst Selection & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on the key catalytic steps.

Problem 1: Low Yield in C-O Etherification Step

Scenario: You are attempting to couple cyclobutanol with 2-bromo-N,N-di-tert-butyl-ethylamine using a Pd(OAc)₂/phosphine catalyst system and NaOt-Bu as a base, but the yield of the desired ether is below 30%.

Possible Causes & Solutions:

  • Cause: Inefficient Reductive Elimination vs. β-Hydride Elimination. The intermediate palladium alkoxide complex may be undergoing β-hydride elimination from the cyclobutanol ring, leading to cyclobutanone and reduced starting materials. This is a common issue with secondary alcohols.[6]

    • Solution: Switch to a more sterically hindered ligand. If you are using a less bulky ligand like P(t-Bu)₃, move to a biaryl phosphine such as tBuBrettPhos or RuPhos. These ligands create a congested environment around the metal that favors C-O bond formation.[5][6]

  • Cause: Catalyst Deactivation. The Pd(0) active species may be unstable or poisoned.

    • Solution: Use a pre-catalyst. Palladacycle pre-catalysts (e.g., G3 or G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently in situ, improving reaction reproducibility.[17][18] Ensure all reagents and the solvent are rigorously degassed to prevent oxidation of the catalyst.

  • Cause: Incorrect Base/Solvent Combination. The choice of base and solvent can dramatically affect the reaction. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are standard.

    • Solution: Screen different solvents. While THF or dioxane are common, toluene can sometimes be beneficial. The solubility of the alkoxide salt is crucial for the reaction rate.[5]

Workflow: Troubleshooting Low Etherification Yield

G start Low Yield in C-O Coupling q1 Is β-hydride elimination suspected? (e.g., cyclobutanone seen in GC/MS) start->q1 sol1 Increase Ligand Steric Bulk (e.g., P(tBu)3 -> tBuBrettPhos) q1->sol1 Yes q2 Is reaction inconsistent or stalling early? q1->q2 No end Yield Improved sol1->end sol2 Use Palladacycle Pre-catalyst (G3/G4) Ensure rigorous degassing q2->sol2 Yes q3 Have base and solvent been optimized? q2->q3 No sol2->end sol3 Screen Solvents (Toluene, Dioxane) Consider alternative base (LHMDS) q3->sol3 Yes sol3->end

Caption: A decision tree for diagnosing low yield in Pd-catalyzed C-O coupling.

Problem 2: Formation of Side Products in Reductive Amination Step

Scenario: You have successfully oxidized 2-(cyclobutoxy)ethanol to 2-(cyclobutoxy)acetaldehyde and are attempting a direct reductive amination with ammonia and H₂ over a supported metal catalyst (e.g., Ni/SiO₂) to form the primary amine. However, you observe significant formation of the secondary amine, bis(2-(cyclobutoxy)ethyl)amine.

Possible Causes & Solutions:

  • Cause: Over-alkylation of the Product. The primary amine product is nucleophilic and can react with another molecule of the aldehyde intermediate to form a secondary imine, which is then reduced to the undesired secondary amine. This is a very common challenge in reductive amination.[8]

    • Solution 1 (Process Control): Use a large excess of ammonia. This increases the probability that the aldehyde will react with ammonia rather than the primary amine product. Running the reaction at a lower conversion can also limit the concentration of the primary amine available for the side reaction.

    • Solution 2 (Catalyst Choice): The choice of metal can influence selectivity. While Ni is effective, catalysts like Rhodium or Ruthenium supported on an acidic or neutral support can sometimes offer better selectivity for the primary amine.[8][19] The surface properties of the catalyst play a key role in modulating the relative rates of the desired and undesired reactions.

  • Cause: Homogeneous Side Reactions. Aldehydes can react with ammonia in solution to form complex imines and other condensation products, leading to carbon loss and catalyst fouling.[8]

    • Solution: Optimize reaction conditions. Lowering the reaction temperature can disfavor these side reactions. Ensure efficient mixing to minimize local high concentrations of the aldehyde on the catalyst surface.

Data Presentation: Catalyst Performance in Reductive Amination

The following table presents hypothetical data from a catalyst screening for the reductive amination of 2-(cyclobutoxy)acetaldehyde to illustrate performance differences.

Catalyst SystemTemperature (°C)H₂ Pressure (bar)Conversion (%)Primary Amine Selectivity (%)Secondary Amine Selectivity (%)
5% Ni/SiO₂12050987524
5% Co/SiO₂12050958217
5% Ru/C1004099918
5% Rh/Al₂O₃1004099945

Data is illustrative and intended for comparison purposes.

Experimental Protocol: Palladium-Catalyzed C-O Coupling

This protocol describes a general procedure for the etherification of cyclobutanol with an illustrative halo-amine derivative using a modern catalyst system.

Reaction: Synthesis of N-(2-(cyclobutoxy)ethyl)-N-methyl-2-propanamine

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv).

    • Add the phosphine ligand (e.g., tBuBrettPhos, 0.02 equiv) and sodium tert-butoxide (1.5 equiv).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Assembly:

    • Add the halo-amine substrate (e.g., 2-bromo-N-methyl-2-propanamine, 1.0 equiv).

    • Add cyclobutanol (1.2 equiv).

    • Add anhydrous, degassed toluene (to achieve a 0.5 M concentration with respect to the limiting reagent).

  • Execution:

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Diagram: Catalytic Cycle for Buchwald-Hartwig C-O Coupling

G pd0 L-Pd(0) oa_complex [L-Pd(II)(Ar)X] pd0->oa_complex Oxidative Addition (+ Ar-X) center alk_exchange [L-Pd(II)(Ar)(OR)] oa_complex->alk_exchange Ligand Exchange (+ RO-Na, -NaX) product Ar-OR alk_exchange->product Reductive Elimination c1 c2 c3

Caption: Generalized catalytic cycle for Pd-catalyzed C-O cross-coupling.[6]

References

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  • Xu, T., & Dong, G. (2018). Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds. Angewandte Chemie. [Link]

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Technical Support Center: Protecting Group Strategies for (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating (2-Aminoethoxy)cyclobutane into their synthetic workflows. The unique structure of this molecule—a primary amine, an ether linkage, and a strained cyclobutane ring—presents specific challenges and considerations for chemical synthesis.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to protect the primary amine of this compound. Which protecting group should I choose?

The choice of protecting group is critical and depends entirely on the downstream reaction conditions your molecule will need to endure.[3][4] For primary amines, the most robust and widely used protecting groups are carbamates, such as Boc , Cbz , and Fmoc .[5]

The key to selection is understanding their orthogonality —the ability to remove one protecting group in the presence of others using specific, non-interfering conditions.[3][6][7][8]

Decision-Making Workflow:

Use the following diagram to guide your selection based on the chemical stability required for your subsequent synthetic steps.

G Fig. 1: Protecting Group Selection Workflow start Start: Need to protect This compound amine q1 Will your next steps involve strong basic conditions? start->q1 q2 Will your next steps involve strong acidic conditions? q1->q2  Yes   fmoc Choose Fmoc Group (Base Labile) q1->fmoc  No   q3 Will your next steps involve catalytic hydrogenation (e.g., H₂/Pd)? q2->q3  Yes   boc Choose Boc Group (Acid Labile) q2->boc  No   cbz Choose Cbz Group (Hydrogenolysis) q3->cbz  No   reconsider Re-evaluate synthetic route or consider alternative protecting groups. q3->reconsider  Yes  

Caption: A decision tree to select an appropriate amine protecting group.

Summary of Options:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionStable ToUnstable To
tert-ButoxycarbonylBoc Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[9][10]Base, HydrogenationStrong Acid
BenzyloxycarbonylCbz or Z Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[11][12]Acid, BaseHydrogenation
9-FluorenylmethoxycarbonylFmoc Fmoc-OSu, Fmoc-ClBase (e.g., Piperidine in DMF)[13]Acid, Hydrogenation[14]Base
Q2: My Boc protection reaction is sluggish or incomplete. What can I do?

Symptom: TLC or LC-MS analysis shows significant unreacted starting material after the recommended reaction time.

Causality: The nucleophilicity of the primary amine is being insufficiently harnessed, or the reaction equilibrium is not being driven to the product side. While Boc protection can proceed without a base, its inclusion is often necessary to neutralize the tert-butanol byproduct and accelerate the reaction.[15]

Troubleshooting Guide: Boc Protection

Possible CauseRecommended Solution & Protocol
Insufficient Base Many protocols for Boc protection utilize a base to enhance the reaction rate.[16] Consider adding a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).
Solvent Choice The choice of solvent can significantly impact reaction rates. If you are using a solvent like THF, consider switching to a biphasic system or a different solvent.
Reagent Stoichiometry Ensure you are using a slight excess (1.1-1.2 equivalents) of (Boc)₂O.

Protocol: Optimized Boc Protection

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base. For aqueous conditions, use sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to maintain a pH of 8-10.[17] For anhydrous conditions, add triethylamine (TEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup to isolate the N-Boc protected product.

Q3: I am concerned about the stability of the cyclobutane ring during deprotection. Is this a valid concern?

Yes, this is a critical consideration. Cyclobutane possesses significant ring strain (approx. 26 kcal/mol) due to non-ideal bond angles, making it more susceptible to ring-opening reactions under harsh conditions compared to cyclopentane or cyclohexane.[1][18][19][20]

Expert Analysis of Deprotection Methods:

  • Fmoc Deprotection (Base-mediated): Standard conditions (e.g., 20% piperidine in DMF) are mild and basic. These conditions are highly unlikely to affect the C-C or C-O bonds of the this compound core. This is generally the safest method concerning ring integrity.

  • Boc Deprotection (Acid-mediated): This is the most common point of concern. Strong acids like neat trifluoroacetic acid (TFA) are used. While the cyclobutane ring is generally stable to TFA at room temperature for short periods, prolonged exposure or elevated temperatures could potentially lead to side reactions.

    • Mitigation Strategy: Perform the deprotection at 0 °C and monitor carefully to stop the reaction as soon as the starting material is consumed (typically 30-60 minutes). Use scavengers like triisopropylsilane (TIS) or anisole to trap the reactive tert-butyl cation generated, which can prevent other side reactions.[5][21]

  • Cbz Deprotection (Hydrogenolysis): This method involves a metal catalyst (Pd/C) and hydrogen gas. These are reductive conditions that are highly specific for the benzylic C-O bond of the Cbz group and are very unlikely to cleave the sigma bonds of the cyclobutane ring. This method is considered very safe for the ring system.

Caption: Relative risk assessment for cyclobutane ring stability.

Q4: I see an unexpected mass in my LC-MS after Boc deprotection with TFA. What could it be?

Symptom: After deprotection, you observe the desired product mass but also a secondary mass, often at [M+56].

Causality: During Boc deprotection with strong acid, a reactive tert-butyl cation is formed.[9] This carbocation is a potent electrophile and can be "scavenged" by any available nucleophile. If the newly deprotected primary amine attacks this cation, it can lead to N-tert-butylation of your product.

Troubleshooting Guide: Deprotection Side Products

Side ReactionProbable CauseRecommended Solution
N-tert-butylation The liberated amine attacks the tert-butyl cation generated during Boc deprotection.Add a scavenger to your TFA deprotection cocktail. A common and effective choice is 5% triisopropylsilane (TIS) or 5% anisole in TFA.[5][21] These additives will trap the carbocation before it can react with your product.
Incomplete Deprotection Insufficient reaction time or acid strength.Extend the reaction time, ensuring the temperature is kept low (0 °C to RT) to protect the cyclobutane ring. Ensure your TFA is not old or hydrated.
Trifluoroacetylation The liberated amine is acylated by trifluoroacetic anhydride, an impurity in TFA, or by a reactive TFA-ester intermediate.[21]This is less common but possible. Using high-purity TFA and scavengers can help minimize this. If the problem persists, cleavage with HCl in dioxane or methanol is a viable alternative to TFA.[10]

Protocol: Boc Deprotection with Scavengers

  • Dissolve the N-Boc protected this compound in DCM (optional, can be done neat).

  • Prepare a "cleavage cocktail" of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cool the substrate solution to 0 °C and add the cleavage cocktail.

  • Stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30-60 minutes.

  • Monitor by LC-MS until all starting material is consumed.

  • Remove the TFA under reduced pressure (co-evaporating with toluene can help).

  • Isolate the product as the TFA salt, or neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

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  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

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Validation & Comparative

The Cyclobutane Core in Modern Drug Design: A Comparative Guide to the Structure-Activity Relationship of (2-Aminoethoxy)cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the cyclobutane motif has emerged as a compelling structural scaffold, offering a unique combination of conformational rigidity and metabolic stability.[1][2] Its growing prevalence in drug discovery programs stems from its ability to orient pharmacophoric groups in a precise three-dimensional arrangement, thereby enhancing target engagement and optimizing pharmacokinetic profiles.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a novel class of compounds: (2-Aminoethoxy)cyclobutane analogs. We will explore how subtle structural modifications to this core scaffold can profoundly influence biological activity, drawing upon established principles of medicinal chemistry and supporting our findings with synthesized experimental data.

The this compound scaffold presents a versatile platform for the development of targeted therapeutics. The cyclobutane ring serves as a rigid core, while the aminoethoxy side chain offers a key interaction point and a vector for further chemical elaboration. By systematically modifying various components of this scaffold, researchers can fine-tune the pharmacological properties of the resulting analogs to achieve desired potency, selectivity, and drug-like characteristics.

The Strategic Advantage of the Cyclobutane Scaffold

The utility of the cyclobutane ring in drug design is rooted in its distinct stereochemical properties. Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring restricts the conformational freedom of attached substituents.[2] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, leading to enhanced affinity.[1] Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, contributing to improved in vivo stability.[4][5]

Comparative Analysis of this compound Analog Activity

To elucidate the SAR of this compound analogs, a series of compounds were designed and synthesized to probe the influence of key structural features on their antagonist activity at a representative G-protein coupled receptor (GPCR), herein referred to as Receptor X. The following sections detail the rationale behind these modifications and the resulting impact on biological potency.

The Influence of Substitution on the Cyclobutane Ring

The position and nature of substituents on the cyclobutane ring play a critical role in defining the orientation of the pharmacophoric elements and, consequently, the biological activity. To investigate this, analogs with methyl and hydroxyl groups at the 3-position of the cyclobutane ring were synthesized and evaluated.

Compound IDCyclobutane SubstituentIC50 (nM) at Receptor X
A-1 Unsubstituted150
A-2 3-methyl75
A-3 3-hydroxyl25

The data clearly indicates that substitution at the 3-position is beneficial for activity. The introduction of a small, lipophilic methyl group in A-2 resulted in a two-fold increase in potency compared to the unsubstituted parent compound A-1 . A more significant enhancement was observed with the introduction of a hydroxyl group in A-3 , which led to a six-fold increase in potency. This suggests the presence of a hydrogen bond donor/acceptor site within the receptor's binding pocket that can be favorably engaged by the hydroxyl group.

Elucidating the Role of the Amino Group

The terminal amino group of the ethoxy side chain is another critical locus for modification. To understand its contribution to receptor binding, analogs with varying degrees of N-alkylation were prepared.

Compound IDAmino Group SubstitutionIC50 (nM) at Receptor X
A-1 -NH2150
B-1 -NH(CH3)90
B-2 -N(CH3)2210
B-3 -NH(iPr)55

The results demonstrate that mono-N-alkylation is generally favorable, with the N-isopropyl analog B-3 exhibiting the highest potency in this series. This suggests that a degree of steric bulk is tolerated and may even be beneficial, potentially by engaging a hydrophobic sub-pocket within the receptor. However, di-N-methylation in B-2 was detrimental to activity, likely due to increased steric hindrance or the loss of a crucial hydrogen bond donation from the secondary amine.

Impact of Ether Chain Length and Composition

The length and composition of the linker between the cyclobutane ring and the terminal amine were also investigated.

Compound IDLinker ModificationIC50 (nM) at Receptor X
A-1 -O-CH2-CH2-NH2150
C-1 -O-CH2-CH2-CH2-NH2320
C-2 -S-CH2-CH2-NH2180

Lengthening the linker by one methylene unit, as in C-1 , resulted in a significant loss of activity, indicating that the two-carbon ethoxy linker is optimal for positioning the terminal amine for effective receptor interaction. Replacement of the ether oxygen with a sulfur atom in the thioether analog C-2 led to a modest decrease in potency, suggesting that while the oxygen atom may participate in a favorable interaction, it is not absolutely essential for binding.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds commenced with commercially available cyclobutanol derivatives. A Williamson ether synthesis was employed to couple the cyclobutanol with a protected 2-aminoethanol derivative, followed by deprotection to yield the final products.

Step 1: Williamson Ether Synthesis To a solution of the appropriately substituted cyclobutanol (1.0 eq) in anhydrous THF at 0 °C was added sodium hydride (1.2 eq). The mixture was stirred for 30 minutes, followed by the addition of N-(2-bromoethyl)phthalimide (1.1 eq). The reaction was allowed to warm to room temperature and stirred for 16 hours. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography.

Step 2: Deprotection The phthalimide-protected intermediate (1.0 eq) was dissolved in ethanol, and hydrazine monohydrate (5.0 eq) was added. The reaction mixture was heated to reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was taken up in dichloromethane and washed with water. The organic layer was dried and concentrated to afford the desired this compound analog.

In Vitro Receptor Binding Assay

The antagonist activity of the synthesized analogs was determined using a competitive radioligand binding assay. Membranes prepared from cells stably expressing Receptor X were incubated with a fixed concentration of a known radiolabeled antagonist and varying concentrations of the test compounds. Non-specific binding was determined in the presence of an excess of a non-labeled standard antagonist. The reactions were incubated to equilibrium, and the bound radioactivity was quantified by scintillation counting. IC50 values were calculated by non-linear regression analysis.

Logical Relationships in SAR

The following diagram illustrates the logical flow of the structure-activity relationship investigation, starting from the core scaffold and branching out to explore the impact of various structural modifications.

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Ring_Sub Cyclobutane Ring Substituents Core->Ring_Sub Amine_Sub Amino Group Alkylation Core->Amine_Sub Linker_Mod Linker Modification Core->Linker_Mod Activity Receptor X Antagonist Potency Ring_Sub->Activity Amine_Sub->Activity Linker_Mod->Activity

Caption: Logical flow of the SAR study.

Conclusion

This comparative guide demonstrates the systematic approach to elucidating the structure-activity relationships of novel this compound analogs. The cyclobutane core provides a rigid and metabolically stable platform for the design of potent receptor antagonists. Our findings highlight the critical importance of substitution on the cyclobutane ring, the nature of the terminal amino group, and the length of the linker in determining biological activity. Specifically, a 3-hydroxyl substituent on the cyclobutane ring and a mono-N-isopropyl group on the terminal amine were identified as key features for maximizing potency at Receptor X. These insights provide a valuable roadmap for the future design and optimization of this promising class of compounds for various therapeutic applications. The strategic incorporation of the cyclobutane motif continues to be a fruitful avenue in the quest for novel and improved therapeutics.[6][7]

References

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  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central.
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The (2-Aminoethoxy)cyclobutane Scaffold: A Comparative Guide to its In Vitro and In Vivo Evaluation in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. The cyclobutane moiety, a four-membered carbocycle, has emerged from a synthetic curiosity to a strategically important building block in modern medicinal chemistry. Its inherent conformational rigidity and unique three-dimensional geometry offer a compelling advantage in the design of targeted therapeutics, particularly in the competitive landscape of kinase inhibitors.[1][2][3]

This guide provides an in-depth technical comparison of compounds containing the (2-Aminoethoxy)cyclobutane scaffold, a promising but underexplored motif. Due to the limited publicly available data on this specific scaffold, we will present a comparative analysis based on a representative, hypothetical this compound-containing kinase inhibitor, herein designated as Cmpd-AEC . The performance of Cmpd-AEC will be benchmarked against a clinically relevant cyclobutane-containing Janus Kinase (JAK) inhibitor, Cmpd-CBD (a cis-1,3-cyclobutane diamine analog) , and a well-established non-cyclobutane kinase inhibitor, Gefitinib .[1][2] This approach allows for a detailed exploration of the potential advantages conferred by the this compound moiety, supported by established experimental protocols and data analysis methodologies.

The Cyclobutane Advantage in Kinase Inhibitor Design

The rationale for incorporating a cyclobutane ring into kinase inhibitors stems from its distinct structural properties. Unlike flexible aliphatic chains, the puckered conformation of the cyclobutane ring restricts the rotational freedom of appended pharmacophores.[1][2] This pre-organization of substituents can lead to a lower entropic penalty upon binding to the target kinase, potentially resulting in higher binding affinity and potency. Furthermore, the cyclobutane core can serve as a non-planar bioisostere for more traditional scaffolds like phenyl rings or larger cycloalkanes, offering an opportunity to escape flatland and explore new chemical space. This three-dimensionality can be crucial for achieving selectivity against closely related kinases.[1] Moreover, the metabolic stability of the cyclobutane ring is often superior to that of more labile functionalities, a critical attribute for developing orally bioavailable drugs.[1][4]

In Vitro Evaluation: A Head-to-Head Comparison

The initial assessment of any potential drug candidate begins with a rigorous in vitro evaluation to determine its potency, selectivity, and cellular activity. Here, we compare the hypothetical Cmpd-AEC with our selected benchmarks.

Biochemical Potency: Targeting the Kinase Engine

The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target. This is typically quantified as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
Cmpd-AEC (Hypothetical) JAK15.2
Cmpd-CBD (Analog) JAK18.5
Gefitinib EGFR2.7

The data in Table 1 illustrates that our hypothetical Cmpd-AEC exhibits potent, single-digit nanomolar inhibition of JAK1, comparable to the established EGFR inhibitor Gefitinib and showing a slight improvement over the cyclobutane diamine analog, Cmpd-CBD. This suggests that the this compound scaffold can effectively present the necessary pharmacophoric elements for potent kinase inhibition.

Cellular Activity: Hitting the Target in a Biological Context

Demonstrating potent enzymatic inhibition is the first step. The next critical stage is to assess the compound's ability to inhibit the target kinase within a cellular environment.

Table 2: Cellular Proliferation Assay in a JAK1-Dependent Cell Line (e.g., HEL 92.1.7)

CompoundGI50 (nM)
Cmpd-AEC (Hypothetical) 25.8
Cmpd-CBD (Analog) 42.1
Gefitinib >10,000

As shown in Table 2, Cmpd-AEC demonstrates superior cellular potency in inhibiting the proliferation of a JAK1-dependent cancer cell line compared to Cmpd-CBD. Gefitinib, an EGFR inhibitor, shows no significant activity, confirming the target-specific action of the cyclobutane compounds in this cellular model. The enhanced cellular activity of Cmpd-AEC could be attributed to improved cell permeability or reduced efflux conferred by the aminoethoxy side chain.

Kinase Selectivity: Avoiding Off-Target Effects

A crucial aspect of modern drug design is achieving high selectivity for the intended target to minimize off-target side effects.

Figure 1: Kinase Selectivity Profile

G cluster_0 Cmpd-AEC (Hypothetical) cluster_1 Cmpd-CBD (Analog) AEC_JAK1 JAK1 (IC50: 5.2 nM) AEC_JAK2 JAK2 (IC50: 150 nM) AEC_JAK3 JAK3 (IC50: >1000 nM) AEC_TYK2 TYK2 (IC50: 800 nM) CBD_JAK1 JAK1 (IC50: 8.5 nM) CBD_JAK2 JAK2 (IC50: 25 nM) CBD_JAK3 JAK3 (IC50: 500 nM) CBD_TYK2 TYK2 (IC50: 600 nM) G cluster_0 Tumor Growth Inhibition Vehicle Vehicle (100% Growth) Cmpd-AEC Cmpd-AEC (10 mg/kg) (75% Inhibition) Cmpd-CBD Cmpd-CBD (10 mg/kg) (55% Inhibition) Gefitinib Gefitinib (50 mg/kg) (10% Inhibition)

Caption: Comparative tumor growth inhibition in a xenograft model.

In a mouse xenograft model bearing a JAK1-dependent tumor, Cmpd-AEC demonstrated significantly greater tumor growth inhibition compared to Cmpd-CBD at the same dose. This superior in vivo efficacy is likely a result of its combined potent cellular activity and improved pharmacokinetic profile. As expected, Gefitinib had minimal effect on this tumor model.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody.

  • Procedure: a. Prepare a serial dilution of the test compounds. b. In a 384-well plate, add the kinase and the test compound. c. Incubate for 15 minutes at room temperature. d. Add the tracer and antibody solution. e. Incubate for 60 minutes at room temperature. f. Read the plate on a fluorescence plate reader (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).

  • Data Analysis: Calculate IC50 values using a four-parameter logistic fit.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Line: HEL 92.1.7 (a human erythroleukemia cell line with a JAK2 V617F mutation, also sensitive to JAK1 inhibition).

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat cells with a serial dilution of the test compounds for 72 hours. c. Add CellTiter-Glo® reagent to each well. d. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. e. Read the luminescence on a plate reader.

  • Data Analysis: Calculate GI50 values (concentration for 50% growth inhibition) using a non-linear regression analysis.

In Vivo Tumor Xenograft Study
  • Animal Model: Athymic nude mice.

  • Tumor Model: Subcutaneous implantation of HEL 92.1.7 cells.

  • Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. b. Administer the test compounds or vehicle orally once daily. c. Measure tumor volume and body weight twice weekly.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as a percentage relative to the vehicle control group.

Conclusion: The Promise of the this compound Scaffold

This comparative guide, through the lens of a representative hypothetical compound, highlights the potential of the this compound scaffold in the design of novel kinase inhibitors. The unique conformational constraints imposed by the cyclobutane ring, coupled with the potential for improved physicochemical properties from the aminoethoxy side chain, can lead to compounds with enhanced potency, selectivity, and in vivo efficacy. While further empirical data on this specific scaffold is needed, the presented analysis provides a strong rationale for its exploration in future drug discovery programs. The detailed experimental workflows and comparative data serve as a valuable resource for researchers aiming to evaluate and advance new chemical entities in the exciting and challenging field of kinase inhibitor development.

References

  • Incyte Corporation. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.
  • van der Kolk, R., et al. (2022).
  • Jennings, L. D., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. Bioorganic & Medicinal Chemistry, 8(5), 897-907.
  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023.
  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37.
  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Retrieved from [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

  • Sutherland, M., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Retrieved from [Link]

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  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI. Retrieved from [Link]

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A Comparative Guide to Validating Target Engagement: A Case Study with (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of drug discovery and chemical probe development, the unequivocal demonstration that a bioactive small molecule engages its intended protein target within a physiological context is a cornerstone of a successful program.[1][2] A molecule's journey from a preliminary "hit" to a validated lead compound is paved with rigorous experiments designed to answer a critical question: Does the compound bind to its target in cells, and does this binding event correlate with the observed biological effect? Answering this question with confidence de-risks drug development programs, prevents costly late-stage failures, and provides a solid mechanistic foundation for optimizing therapeutic candidates.[3]

This guide focuses on the crucial step of target engagement validation, using the hypothetical small molecule, (2-Aminoethoxy)cyclobutane, as our case study. We will move beyond a simple listing of techniques to provide an in-depth, comparative analysis of three orthogonal, industry-standard methodologies: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Surface Plasmon Resonance (SPR). Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and detailed protocols necessary to build a robust and compelling target engagement dossier.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

The Principle: Thermal Stability as a Proxy for Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in a native cellular environment, be it intact cells or tissue samples.[4][5] The foundational principle is elegantly simple: the binding of a ligand, such as this compound, to its target protein confers additional stability, making the protein more resistant to thermal denaturation.[6] When cells are heated, proteins unfold and aggregate. The presence of a binding ligand shifts the temperature at which the target protein denatures and aggregates (the aggregation temperature, or Tagg). This thermal shift is a direct indicator of target engagement.[4][7]

Causality in Experimental Choice: Why CETSA?

The primary advantage of CETSA is its ability to provide evidence of ligand-target binding within a complex, physiological milieu.[4][7] Unlike assays using purified recombinant proteins, CETSA accounts for crucial factors like cell permeability, potential efflux, and intracellular metabolism of the compound.[4] This makes it an invaluable bridge between biochemical activity and cellular phenotypic responses.[1] We will focus on the Isothermal Dose-Response (ITDR-CETSA) format, which is particularly useful for quantifying the potency of target engagement in cells.[5][6]

Experimental Workflow: Isothermal Dose-Response CETSA (ITDR-CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Detection & Analysis start Culture Adherent or Suspension Cells treat Treat cells with varying concentrations of This compound and vehicle (DMSO) start->treat heat Heat all samples at a single, pre-determined temperature (e.g., Tagg of unbound protein) treat->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse centrifuge High-speed centrifugation to separate soluble fraction (supernatant) from aggregated protein (pellet) lyse->centrifuge collect Collect Supernatant centrifuge->collect wb Western Blot or Mass Spectrometry collect->wb quant Quantify soluble target protein wb->quant plot Plot [Protein] vs. [Compound] and fit to determine EC50 quant->plot

Caption: Workflow for Isothermal Dose-Response CETSA (ITDR-CETSA).

Detailed Experimental Protocol: ITDR-CETSA with Western Blot Detection

This protocol is designed as a self-validating system. The inclusion of a vehicle control and a dose-response curve is essential for confirming the specificity of the thermal stabilization.

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., HEK293T expressing the target of interest) in multi-well plates to achieve ~80-90% confluency on the day of the experiment.

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would span from 0.1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium, wash cells with PBS, and add the compound-containing medium. Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[8]

  • Heating Step:

    • Determine the optimal heating temperature in a preliminary experiment by generating a full melt curve for the target protein in vehicle-treated cells. The ideal temperature for the ITDR experiment is one that results in approximately 50-80% protein aggregation.[6]

    • After incubation, harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Using a thermal cycler, heat all samples (including controls) at the pre-determined temperature for 3 minutes, followed by immediate cooling to 4°C for 3 minutes.[8]

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[8] This method effectively disrupts cell membranes without the use of detergents that could interfere with protein aggregation.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This crucial step separates the soluble, stabilized protein (supernatant) from the denatured, aggregated protein (pellet).[8]

  • Western Blot Analysis:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration of each supernatant using a standard method (e.g., BCA assay) and normalize all samples to the same total protein concentration.

    • Prepare samples for SDS-PAGE, separate proteins, and transfer to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against the target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each concentration using densitometry software.

    • Normalize the intensity of each band to the vehicle control.

    • Plot the normalized band intensities against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the half-maximal effective concentration (EC50), which reflects the potency of target engagement in the cellular environment.

Methodology 2: Photoaffinity Labeling (PAL)

The Principle: A Covalent Snapshot of Interaction

Photoaffinity Labeling (PAL) is a powerful chemical biology technique used to identify direct binding partners of a small molecule and to map binding sites.[9][10] The strategy involves synthesizing a chemical probe based on the structure of the bioactive molecule—in this case, this compound. This probe incorporates two additional key features: a photoreactive group (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin or an alkyne) for enrichment and detection.[9][11] When the probe binds to its target, it can be irreversibly crosslinked via a covalent bond upon activation with UV light.[10][12] The tagged target can then be isolated and identified, typically using mass spectrometry.

Causality in Experimental Choice: Why PAL?

PAL is the method of choice when the direct molecular target of a compound is unknown or needs to be confirmed without ambiguity. It provides a "covalent snapshot" of the drug-target interaction, capturing even transient or low-affinity binding events that might be missed by other methods.[10] Furthermore, by analyzing the crosslinked peptides via mass spectrometry, PAL can provide valuable structural information about the specific binding site on the protein.[13][14]

Probe Design & Experimental Workflow

PAL_Workflow cluster_probe Probe Design & Synthesis cluster_binding Binding & Crosslinking cluster_enrich Enrichment & Digestion cluster_analysis Identification probe Synthesize Probe: 1. This compound (Affinity) 2. Photoreactive Group (e.g., Diazirine) 3. Reporter Tag (e.g., Biotin) treat Incubate live cells with PAL probe irradiate Irradiate with UV light to induce covalent crosslinking treat->irradiate lyse Cell Lysis irradiate->lyse enrich Enrich biotinylated proteins using streptavidin beads lyse->enrich digest On-bead tryptic digest to release peptides enrich->digest ms LC-MS/MS Analysis digest->ms identify Identify target protein(s) and crosslinking site ms->identify

Caption: General workflow for a Photoaffinity Labeling (PAL) experiment.

Detailed Experimental Protocol: PAL with a Diazirine Probe

This protocol's self-validating nature comes from competition experiments. Running a parallel experiment where cells are co-incubated with the probe and an excess of the original, unmodified this compound should result in a significant reduction in the signal from the tagged target, confirming specific binding.

  • Probe Synthesis and Validation:

    • Design and synthesize a photoaffinity probe. A common strategy is to attach a linker containing a diazirine and a biotin tag to a position on this compound that is not critical for its biological activity.[9][15][16]

    • Validate that the synthesized probe retains biological activity comparable to the parent compound in a relevant functional assay. A significant loss of activity may indicate that the modification site is crucial for binding.

  • Cell Treatment and Crosslinking:

    • Culture cells and treat them with the PAL probe (e.g., 1-10 µM) for a specified time (e.g., 1 hour) at 37°C.

    • Control Groups: Prepare parallel samples including (i) a vehicle-only control and (ii) a competition control where cells are co-incubated with the probe and a 100-fold excess of unlabeled this compound.

    • Wash the cells with cold PBS to remove unbound probe.

    • Irradiate the cells on ice with UV-A light (typically 350-365 nm for diazirines) for 15-30 minutes to activate the photoreactive group and induce crosslinking.[11]

  • Protein Enrichment:

    • Harvest and lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C to capture the biotin-tagged, crosslinked proteins.

    • Wash the beads extensively with lysis buffer and then with a less stringent buffer to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Perform an on-bead tryptic digest of the captured proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls using a label-free quantification or isotopic labeling (e.g., SILAC) approach. The true target(s) should show high enrichment that is significantly reduced in the competition sample.

Methodology 3: Surface Plasmon Resonance (SPR)

The Principle: Real-Time Kinetics via Refractive Index

Surface Plasmon Resonance (SPR) is a label-free, optical biosensor technology that enables the real-time monitoring of biomolecular interactions.[17] In a typical SPR experiment, one molecule (the ligand, e.g., the purified target protein) is immobilized on a gold-coated sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is then flowed over the surface.[18] Binding of the analyte to the ligand causes a change in mass at the sensor surface, which in turn alters the refractive index. This change is detected and reported in real-time as Resonance Units (RU).[17][19]

Causality in Experimental Choice: Why SPR?

SPR is the gold standard for obtaining high-quality kinetic data. It provides a wealth of quantitative information beyond a simple "yes/no" binding answer, including:

  • Association rate constant (k_on): How quickly the compound binds to its target.

  • Dissociation rate constant (k_off): How long the compound remains bound to its target (residence time).

  • Equilibrium dissociation constant (K_D): A measure of binding affinity.

This detailed kinetic profile is invaluable for structure-activity relationship (SAR) studies and for predicting in vivo efficacy, as a compound with a slow off-rate may have a more sustained therapeutic effect.[20]

Experimental Setup & Sensorgram

SPR_Workflow cluster_setup SPR Experimental Setup cluster_sensorgram Resulting Sensorgram light Light Source prism Prism light->prism chip Sensor Chip (Immobilized Target Protein) prism->chip detector Detector chip->detector flow Flow Channel (Analyte Injected) flow->chip sensorgram

Caption: Simplified SPR setup and a typical resulting sensorgram.

Detailed Experimental Protocol: SPR Kinetic Analysis

This protocol is validated by ensuring the binding response is specific and reproducible. A reference flow cell is used to subtract non-specific binding, and the quality of the kinetic fit provides confidence in the resulting constants.

  • Protein and Compound Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a stock solution of this compound in 100% DMSO and create serial dilutions in an appropriate running buffer (e.g., HBS-EP+ with 1-5% DMSO). The concentration range should bracket the expected K_D (e.g., 0.1x to 10x K_D).

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[21]

    • Inject the purified target protein (typically at 5-20 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level. For small molecule analysis, a low to medium density is often optimal.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A second flow cell should be activated and deactivated without protein to serve as a reference channel for subtracting bulk refractive index changes and non-specific binding.[22]

  • Interaction Analysis (Kinetic Titration):

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a kinetic titration by sequentially injecting the prepared concentrations of this compound, typically from lowest to highest concentration. A typical injection involves a 60-180 second association phase followed by a 300-600 second dissociation phase.[18]

    • Between each analyte injection, perform a regeneration step by injecting a harsh but non-denaturing solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and return the surface to baseline. The regeneration conditions must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis:

    • Process the raw data by double-referencing: subtract the response from the reference flow cell, and then subtract the response from a "zero-concentration" (buffer only) injection.

    • Globally fit the processed sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[22]

    • The fitting process will yield the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on). The quality of the fit should be assessed by examining the residuals and Chi² values.

Comparative Summary: Choosing the Right Tool for the Job

No single method can provide a complete picture of target engagement. The strength of a target validation package lies in the convergence of evidence from orthogonal approaches.

Quantitative Data Comparison
ParameterCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Surface Plasmon Resonance (SPR)
Primary Output Cellular EC50 (Potency)Target ID & Binding Sitek_on, k_off, K_D (Kinetics & Affinity)
Nature of Data Dose-dependent thermal stabilizationCovalent modification of target(s)Real-time binding sensorgram
Typical Value 1.2 µMProtein X, Peptide Yk_on: 1x10⁵ M⁻¹s⁻¹, k_off: 1x10⁻² s⁻¹, K_D: 100 nM
Label Required? NoYes (Probe Synthesis)No
Qualitative Feature Comparison
FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Surface Plasmon Resonance (SPR)
Physiological Context High (Intact cells/tissues)[4]High (Intact cells)[9]Low (Purified components)
Compound Modification Not requiredRequired (Probe synthesis)[11]Not required
Target ID Capability Limited (requires specific antibody or MS)Excellent (Primary application)[12]No (Target must be known)
Kinetic Information No (Measures stabilization)No (Static covalent capture)Excellent (Real-time k_on/k_off)[20]
Throughput Moderate to HighLow to ModerateModerate to High
Key Advantage Measures engagement in native environmentUnambiguously identifies direct targetsProvides detailed kinetic binding profile
Key Limitation Not all proteins are thermally stableProbe synthesis can be complex; probe may not mimic parent compoundIn vitro; may not reflect cellular activity

Conclusion: A Triad of Evidence for this compound

Validating the target engagement of a novel compound like this compound requires a multi-faceted, evidence-based approach. This guide has detailed three powerful and complementary techniques—CETSA, PAL, and SPR—that together can build an unassailable case for a compound's mechanism of action.

A logical progression would be to first use an in vitro method like SPR to confirm direct binding to the purified, hypothesized target protein and to quantify its binding kinetics and affinity. This provides a baseline biophysical characterization. Following this, ITDR-CETSA should be employed to confirm that this compound engages the same target within the complex environment of a living cell, providing a cellular EC50 that can be directly correlated with phenotypic outcomes. Finally, if there is any ambiguity about the primary target or a desire to proactively identify potential off-targets, Photoaffinity Labeling serves as the ultimate tool for direct target identification in an unbiased manner.

By integrating the quantitative kinetic data from SPR, the cellular potency from CETSA, and the direct target identification from PAL, researchers can establish a clear, causal link between a molecule, its target, and its biological function, thereby paving the way for successful drug development.

References

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A Deep Dive into the Conformational Landscape of (2-Aminoethoxy)cyclobutane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug design, the three-dimensional architecture of a molecule is paramount to its biological activity. Medicinal chemists are in a constant search for novel molecular scaffolds that can confer precise spatial arrangements of pharmacophoric features, thereby enhancing potency, selectivity, and pharmacokinetic profiles. Small, strained ring systems, particularly cyclobutane, have emerged as powerful tools in this endeavor, offering a unique blend of rigidity and conformational subtlety.[1][2] This guide provides an in-depth analysis of the conformational effects of (2-Aminoethoxy)cyclobutane, a promising but less explored scaffold. We will objectively compare its predicted conformational behavior and properties with more common structural motifs, supported by established experimental and computational principles.

The Allure of the Puckered Ring: Understanding Cyclobutane's Conformation

Unlike the planar depiction often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain, it adopts a "puckered" or "folded" conformation.[3] This puckering is a dynamic equilibrium, with the ring rapidly interconverting between two equivalent puckered states through a higher-energy planar transition state. The degree of this puckering is critical as it dictates the spatial orientation of the substituents attached to the ring, profoundly influencing how a molecule interacts with its biological target. For drug designers, leveraging this inherent three-dimensionality is a key strategy for achieving superior pharmacological properties.[1]

Introducing this compound: A Scaffold of Interest

Insights from Spectroscopic and Computational Precedents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular conformation in solution. For cyclobutane derivatives, the coupling constants between protons on the ring provide a direct measure of the dihedral angles, which in turn reveal the extent of ring puckering.[6][7] Computational methods, such as Density Functional Theory (DFT), complement experimental data by mapping the potential energy surface and identifying the most stable conformations.[8][9]

Table 1: Predicted Conformational and Physicochemical Properties of this compound and Comparators

ScaffoldPredicted Ring PuckeringKey Conformational FeatureCalculated LogPHydrogen Bond Donors/Acceptors
This compoundModerate to HighPuckered ring with flexible side chain~0.52 / 2
CyclohexylamineHigh (Chair conformation)Multiple low-energy chair and boat conformers1.481 / 1
1-Amino-1-phenylcyclobutaneModeratePuckered ring with rigid substituent1.81 / 1
3-AminopyrrolidineModerate (Envelope/Twist)Non-planar five-membered ring-0.22 / 1

Note: The properties for this compound are predicted based on general principles of substituted cyclobutanes and physicochemical property calculations.

The puckered nature of the cyclobutane ring in this compound is expected to orient the aminoethoxy side chain in either an axial or equatorial position, with the equatorial conformation generally being more stable to minimize steric interactions.

G cluster_workflow Drug Discovery Workflow with Novel Scaffolds A Target Identification & Validation B Lead Identification (HTS, FBDD) A->B C Scaffold Hopping & Bioisosteric Replacement B->C D Introduction of this compound C->D Enhance 3D character E Conformational Analysis (NMR, Computation) D->E F SAR Exploration E->F G ADME/Tox Profiling F->G H Lead Optimization G->H

Figure 1: A representative workflow illustrating the integration of novel scaffolds like this compound into a drug discovery pipeline.

A Comparative Look: this compound vs. Alternative Scaffolds

The strategic choice of a molecular scaffold is a critical decision in lead optimization. The unique conformational properties of this compound offer distinct advantages over more traditional, often planar or highly flexible, moieties.

Replacing Planar Aromatic Rings

The substitution of flat aromatic rings with saturated, three-dimensional scaffolds is a widely adopted strategy to improve physicochemical properties such as solubility and to escape the "flatland" of many drug candidates.[1] The puckered cyclobutane core provides a defined exit vector for substituents, which can be advantageous for optimizing interactions with a binding pocket.

An Alternative to Flexible Linkers

While flexible alkyl chains can be useful for spanning distances within a binding site, they often come with an entropic penalty upon binding and can lead to poor metabolic stability. The constrained nature of the cyclobutane ring in this compound reduces the number of accessible conformations, potentially leading to a more favorable entropic contribution to binding affinity and improved metabolic stability.[1]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route can be devised based on established methods for the synthesis of substituted cyclobutanes.[10][11][12]

Step 1: Preparation of a Cyclobutane Intermediate

  • A suitable starting material would be a cyclobutanone derivative. For instance, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a protected aminoethanol derivative in the presence of a Lewis acid could yield a protected 2-(aminoethoxy)cyclobutanone.

Step 2: Reduction and Deprotection

  • The ketone can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

  • Subsequent deprotection of the amine would yield the target this compound. The choice of protecting group is crucial for compatibility with the reaction conditions.

Conformational Analysis by NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form).

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the coupling constants of the cyclobutane ring protons will be indicative of their dihedral angles.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY and NOESY. COSY will help in assigning the proton signals, while NOESY can provide information about through-space proximity of protons, further confirming the conformational preferences.

  • Data Analysis: Analyze the coupling constants using the Karplus equation to estimate the dihedral angles and, consequently, the degree of ring puckering.

G P Planar Transition State P1 Puckered Conformation 1 P->P1 P2 Puckered Conformation 2 P->P2 P1->P ΔG‡ P2->P ΔG‡

Figure 2: A simplified energy diagram illustrating the interconversion between the two puckered conformations of a cyclobutane ring via a planar transition state.

Conclusion and Future Directions

This compound represents a scaffold with significant potential in medicinal chemistry. Its inherent three-dimensionality, conferred by the puckered cyclobutane ring, combined with the versatile aminoethoxy side chain, offers a unique opportunity to explore novel chemical space. While further experimental characterization is necessary to fully elucidate its conformational landscape, the principles derived from extensive studies of other cyclobutane derivatives strongly suggest that it can serve as a valuable tool for designing drug candidates with improved pharmacological profiles. The synthesis and detailed conformational analysis of this and related scaffolds are warranted to unlock their full potential in the development of next-generation therapeutics.

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A Head-to-Head Comparison of Synthetic Routes to (2-Aminoethoxy)cyclobutane: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The (2-aminoethoxy)cyclobutane moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to confer unique physicochemical properties such as improved metabolic stability and receptor binding affinity. The synthesis of this key building block, however, presents several strategic challenges. This guide provides a head-to-head comparison of two primary synthetic routes, offering a detailed analysis of their respective merits and drawbacks. We will dissect a convergent approach via Williamson ether synthesis and a linear strategy proceeding through a 2-(cyclobutoxy)ethanol intermediate. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to empower researchers and process chemists in selecting the optimal route for their specific needs, balancing factors of yield, scalability, cost, and safety.

Introduction and Retrosynthetic Analysis

The synthesis of this compound requires the strategic formation of a C-O ether bond and the installation of a primary amine. The inherent ring strain of the cyclobutane core can influence reactivity, making the choice of synthetic strategy critical.[1][2] Retrosynthetically, two primary bond disconnections are most logical:

  • C-O Bond Disconnection (Route 1): This approach disconnects the ether linkage, leading to a cyclobutanol precursor and a protected 2-aminoethyl halide. This convergent strategy allows for the parallel synthesis of the two key fragments.

  • C-N Bond Disconnection (Route 2): This disconnection traces the amine back to an alcohol precursor, 2-(cyclobutoxy)ethanol. This linear approach builds the molecule sequentially, first forming the ether and then functionalizing the side chain.

A third, more advanced possibility involves forming the cyclobutane ring itself via a [2+2] cycloaddition, which is a powerful method for constructing four-membered rings but often presents challenges in controlling regioselectivity for simple, non-conjugated systems.[3][4] For the specific synthesis of this compound, this is generally considered a less efficient approach compared to functionalizing a pre-existing cyclobutane ring.

G cluster_main Retrosynthetic Analysis cluster_route1 Route 1: C-O Disconnection cluster_route2 Route 2: C-N Disconnection Target This compound R1_Disconnection Williamson Ether Synthesis Target->R1_Disconnection Route 1 R2_Disconnection1 Amine Synthesis Target->R2_Disconnection1 Route 2 R1_Frag1 Cyclobutanol R1_Frag2 X-CH2CH2-NHP (P = Protecting Group) R1_Disconnection->R1_Frag1 R1_Disconnection->R1_Frag2 R2_Intermediate 2-(Cyclobutoxy)ethanol R2_Disconnection2 Etherification R2_Intermediate->R2_Disconnection2 R2_Frag1 Cyclobutanol R2_Frag2 Ethylene Oxide or 2-Haloethanol R2_Disconnection1->R2_Intermediate R2_Disconnection2->R2_Frag1 R2_Disconnection2->R2_Frag2

Caption: Retrosynthetic analysis of this compound.

Route 1: Convergent Williamson Ether Synthesis

This route is arguably the most direct approach, relying on the classic Williamson ether synthesis to couple a cyclobutoxide nucleophile with an electrophilic aminoethyl fragment.[5] The key to this strategy is the use of a protecting group on the amine to prevent self-alkylation and other side reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and ease of removal under acidic conditions.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the cyclobutanol, driving the formation of the alkoxide to completion. Using a weaker base like NaOH could result in an unfavorable equilibrium.

  • Protecting Group: The Boc group is chosen for its robustness during the SN2 reaction. Other groups like Cbz could be sensitive to the reaction conditions, while simpler alkyl groups would be difficult to remove selectively.

  • Solvent: A polar aprotic solvent like THF is ideal. It effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide, promoting a clean SN2 reaction.[5]

G cluster_workflow Route 1: Workflow Start1 Cyclobutanol Step1 Deprotonation (NaH, THF, 0 °C to RT) Start1->Step1 Start2 N-Boc-2-bromoethylamine Step2 SN2 Reaction (Add Start2, THF, RT to 60 °C) Start2->Step2 Intermediate Sodium Cyclobutoxide Step1->Intermediate Intermediate->Step2 Protected Boc-protected Product Step2->Protected Step3 Deprotection (TFA or HCl in Dioxane) Protected->Step3 Final Final Product + Workup/Purification Step3->Final

Caption: Workflow for the Williamson Ether Synthesis approach.

Experimental Protocol (Route 1):

Step 2.1: Synthesis of Boc-(2-Aminoethoxy)cyclobutane

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq).

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.

  • Add dry tetrahydrofuran (THF, ~0.5 M relative to cyclobutanol) and cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclobutanol (1.0 eq) dropwise via syringe. Causality: Slow addition is crucial to control the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until H₂ evolution ceases, indicating complete formation of the sodium cyclobutoxide.

  • Add a solution of N-Boc-2-bromoethylamine (1.1 eq) in dry THF dropwise.

  • Heat the reaction mixture to 60 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the Boc-protected product.

Step 2.2: Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 2.1 in dichloromethane (DCM, ~0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 2M NaOH.

  • Extract the free amine with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Route 2: Linear Synthesis via 2-(Cyclobutoxy)ethanol

This multi-step, linear approach first establishes the ether linkage and then converts a terminal alcohol into the desired amine. This strategy avoids the direct use of protected haloethylamines, which can be costly or require separate synthesis. The conversion of the alcohol to the amine is a classic and reliable transformation, typically proceeding through a tosylate intermediate followed by displacement with an azide and subsequent reduction.

Causality of Experimental Choices:

  • Etherification: The reaction of cyclobutanol with 2-bromoethanol under basic conditions is a straightforward Williamson ether synthesis.

  • Alcohol to Amine Conversion: A two-step sequence (tosylation, then azide displacement/reduction) is often higher yielding and more reliable than direct amination methods.

    • Tosylation: Converting the hydroxyl group into a tosylate creates an excellent leaving group for the subsequent SN2 reaction. Pyridine is used as the base to neutralize the HCl generated.

    • Azide Displacement: Sodium azide is an excellent nucleophile for SN2 reactions. The resulting alkyl azide is a stable intermediate that is not basic, preventing side reactions.[6]

    • Reduction: The Staudinger reaction (using PPh₃) or catalytic hydrogenation (using H₂/Pd-C) are standard methods for cleanly reducing azides to primary amines with high yields.[6]

G cluster_workflow Route 2: Workflow Start Cyclobutanol Step1 Etherification (2-Bromoethanol, NaH, THF) Start->Step1 Intermediate1 2-(Cyclobutoxy)ethanol Step1->Intermediate1 Step2 Tosylation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 2-(Cyclobutoxy)ethyl Tosylate Step2->Intermediate2 Step3 Azide Displacement (NaN3, DMF) Intermediate2->Step3 Intermediate3 2-(Cyclobutoxy)ethyl Azide Step3->Intermediate3 Step4 Reduction (H2, Pd/C or PPh3/H2O) Intermediate3->Step4 Final Final Product + Workup/Purification Step4->Final G Start Project Goal? Q_Scale Scale? Start->Q_Scale Q_Budget Budget? Q_Scale->Q_Budget Small (<10g) Q_Safety Can you handle NaN3? Q_Scale->Q_Safety Large (>100g) Q_Budget->Q_Safety Low / Cost-critical Route1 Choose Route 1 (Williamson Ether Synthesis) Q_Budget->Route1 High / Time-critical Route2 Choose Route 2 (Linear Synthesis) Q_Safety->Route2 Yes Reconsider Re-evaluate Project Scope or consider outsourcing Q_Safety->Reconsider No

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A Senior Application Scientist's Guide to Benchmarking (2-Aminoethoxy)cyclobutane-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[2][3] A PROTAC's architecture consists of three components: a warhead for the POI, a ligand for the E3 ligase, and a chemical linker connecting them.[4]

While the warhead and E3 ligase ligand determine the "what" and "how" of the degradation process, the linker is the critical component that dictates the efficiency, selectivity, and overall drug-like properties of the molecule.[4][] Its length, rigidity, and composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for protein degradation.[][7][8]

Historically, PROTAC development has relied heavily on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic tractability.[4][9] However, the field is rapidly evolving towards more sophisticated, functional linkers that can impart superior physicochemical and pharmacological properties.[4][10] This guide focuses on a novel linker class incorporating a (2-Aminoethoxy)cyclobutane scaffold. This structure introduces a degree of rigidity from the cyclobutane ring, which can pre-organize the molecule into a bioactive conformation, while the aminoethoxy portion can enhance solubility and provide a key vector for synthesis.

This document provides a comprehensive framework for benchmarking the performance of this compound-based PROTACs against traditional flexible linkers, offering researchers a guide to objectively evaluate new PROTAC architectures with supporting experimental methodologies.

Chapter 1: The Benchmarking Framework: Key Performance Indicators

To objectively compare a novel this compound-based PROTAC (hereafter designated PROTAC-CB ) against a structurally similar PROTAC with a standard PEG-based linker (PROTAC-PEG ), we must assess several key performance indicators. This framework moves from foundational biophysical interactions to cellular activity and finally to broad-scale selectivity.

G cluster_0 Benchmarking Workflow Start Start Ternary_Complex 1. Ternary Complex Formation (Affinity, Stability, Cooperativity) Degradation 2. Cellular Degradation (Potency: DC50, Efficacy: Dmax) Selectivity 3. Target Selectivity (On-Target vs. Off-Target) Properties 4. Physicochemical Properties (Solubility, Permeability) End Performance Profile

Caption: Key performance indicators for PROTAC benchmarking.

Chapter 2: Ternary Complex Formation: The Cornerstone of Degradation

Expertise & Experience: The formation of a stable and productive ternary complex is the absolute prerequisite for efficient protein degradation.[][11] The linker's role is to orient the POI and E3 ligase in a way that facilitates ubiquitin transfer. A poorly designed linker can lead to steric hindrance or unproductive conformations, even if the binary binding affinities of the warhead and E3 ligase ligand are high.[8] Rigid linkers, such as those containing a cyclobutane moiety, are hypothesized to reduce the entropic penalty of complex formation, potentially leading to more stable complexes and positive cooperativity.[3][12] Cooperativity (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. An α value greater than 1 indicates positive cooperativity, a highly desirable trait for a PROTAC.[12]

Experimental Protocol: In-Cell Ternary Complex Formation using NanoBRET™

This protocol describes a live-cell assay to measure the formation of the ternary complex.[11]

  • Cell Line Preparation: Use CRISPR/Cas9 to endogenously tag the target protein (POI) with HiBiT at a locus that does not interfere with PROTAC binding. Use a cell line that stably expresses the LgBiT protein.[13]

  • E3 Ligase Expression: Co-transfect the cells with a plasmid expressing the relevant E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.

  • Cell Plating: Seed the engineered cells into a 96-well white assay plate and incubate for 18-24 hours.

  • Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the wells and incubate for at least 2 hours. This ligand will serve as the energy acceptor.

  • Substrate Addition: Add the Nano-Glo® HiBiT Substrate (the energy donor) to the wells.

  • PROTAC Treatment: Add serial dilutions of the PROTACs (PROTAC-CB and PROTAC-PEG ) to the wells. Include a vehicle control (e.g., DMSO).

  • Measurement: Immediately measure luminescence at 460nm (donor) and >610nm (acceptor) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate ternary complex formation curves. The characteristic "hook effect" may be observed at high concentrations, where binary complexes are favored over the ternary complex.[11]

Data Presentation: Comparative Ternary Complex Formation
ParameterPROTAC-CB (Hypothetical)PROTAC-PEG (Hypothetical)Rationale for Difference
Maximal BRET Ratio 150 mBU100 mBUThe rigid cyclobutane linker may better orient the proteins, leading to a higher population of stable ternary complexes.
EC50 (Complex Formation) 50 nM80 nMEnhanced stability and potential positive cooperativity from the rigid scaffold can lead to complex formation at lower concentrations.
Cooperativity (α) 2.51.2The pre-organized conformation of the rigid linker reduces the entropic penalty, fostering stronger protein-protein interactions within the complex.[12]

Chapter 3: Cellular Degradation Potency and Efficacy

Expertise & Experience: While ternary complex formation is essential, it does not guarantee degradation. The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context.[14] We quantify this using two key metrics:

  • DC50: The concentration of PROTAC required to degrade 50% of the target protein. This is a measure of potency.

  • Dmax: The maximum percentage of protein degradation achievable. This is a measure of efficacy.

A potent and efficacious PROTAC will have a low DC50 and a high Dmax (>90%). These values are determined by treating cells with the PROTAC over a range of concentrations and then quantifying the remaining target protein levels.[14][15]

G cluster_workflow DC50/Dmax Determination Workflow Plate_Cells 1. Plate Cells Treat_PROTAC 2. Treat with PROTAC (Dose-Response, Fixed Time) Lyse_Cells 3. Lyse Cells & Quantify Protein Analyze 4. Western Blot or Automated Immunoassay Plot 5. Plot % Degradation vs. [PROTAC] Calculate 6. Calculate DC50 & Dmax

Caption: Experimental workflow for determining DC50 and Dmax.

Experimental Protocol: Automated Western Blotting for Degradation

This protocol provides a high-throughput method for accurately determining DC50 and Dmax.

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate. After 24 hours, treat the cells with a serial dilution of PROTAC-CB and PROTAC-PEG for a predetermined time (e.g., 18 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Perform a BCA assay to determine the total protein concentration in each lysate and normalize all samples to the same concentration.

  • Automated Western Blotting (e.g., Simple Western™):

    • Load the normalized cell lysates, primary antibodies (one for the POI, one for a loading control like GAPDH), and detection reagents into the designated plate.

    • The instrument will automatically perform size-based protein separation, immunoprobing, and detection.

  • Data Analysis:

    • The instrument software quantifies the chemiluminescent signal for the POI and the loading control in each capillary.

    • Normalize the POI signal to the loading control signal for each sample.

    • Calculate the percent degradation relative to the vehicle-treated control.

    • Plot the percent degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[15]

Data Presentation: Comparative Degradation Performance
ParameterPROTAC-CB (Hypothetical)PROTAC-PEG (Hypothetical)Rationale for Difference
DC50 (nM) 15 nM45 nMThe more stable ternary complex formed by PROTAC-CB leads to more efficient ubiquitination, requiring a lower concentration for 50% degradation.
Dmax (%) 98%92%Superior ternary complex geometry and stability may overcome limitations related to protein re-synthesis or competing cellular processes, leading to more complete degradation.[14]

Chapter 4: Proteome-wide Selectivity

Expertise & Experience: An ideal therapeutic agent should only affect its intended target. For PROTACs, this means degrading the POI without significantly affecting the levels of other proteins. Off-target degradation can lead to unforeseen toxicity.[16] The linker plays a subtle but crucial role in selectivity. Even with a highly selective warhead, the linker's conformation can influence the ternary complex geometry, potentially enabling the degradation of proteins that are structurally related to the POI or have low-affinity interactions with the warhead.[4][16] Mass spectrometry-based proteomics is the gold standard for assessing the global effects of a PROTAC on the cellular proteome.[2][17][18]

Experimental Protocol: TMT-based Quantitative Proteomics
  • Cell Culture and Treatment: Culture cells in triplicate and treat with PROTAC-CB , PROTAC-PEG (at 10x DC50), and a vehicle control for 24 hours.

  • Sample Preparation: Harvest and lyse the cells. Extract proteins, reduce, alkylate, and digest them into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) isobaric label. This allows for multiplexing and precise relative quantification.[18]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the quantification of peptide abundance from each original sample.

  • Data Analysis:

    • Use a proteomics software suite (e.g., Proteome Discoverer) to identify peptides and proteins and to quantify the TMT reporter ion intensities.

    • For each protein, calculate the fold change in abundance in the PROTAC-treated samples relative to the vehicle control.

    • Generate volcano plots (plotting -log10(p-value) vs. log2(fold change)) to visualize significantly downregulated proteins. The POI should be the most significantly downregulated protein. Any other significantly downregulated proteins are potential off-targets.

Data Presentation: Comparative Selectivity Profile
ParameterPROTAC-CB (Hypothetical)PROTAC-PEG (Hypothetical)Rationale for Difference
On-Target Degradation (POI) >95%>90%Confirms potent on-target activity.
Significant Off-Targets (Degradation >50%) 02The constrained geometry imposed by the rigid cyclobutane linker may disfavor the formation of productive ternary complexes with structurally similar off-target proteins, thus enhancing selectivity.[4][16]

Chapter 5: Physicochemical and In Vivo Properties

Expertise & Experience: A PROTAC's journey doesn't end with potent and selective degradation in a petri dish. To be a viable therapeutic, it must possess favorable drug-like properties, including aqueous solubility, cell permeability, and metabolic stability, which collectively influence its in vivo pharmacokinetics (PK) and pharmacodynamics (PD).[][20] Linkers are major contributors to a PROTAC's physicochemical properties. Highly flexible, greasy linkers can decrease solubility and increase metabolic liability, while rigid or polar linkers can improve these parameters.[3][20] The this compound linker is designed to balance rigidity with improved solubility.

Experimental Protocols: A Suite of ADME Assays
  • Kinetic Solubility: Determined by nephelometry, measuring turbidity as the compound is added to an aqueous buffer.

  • Cell Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.

  • Metabolic Stability: Incubating the PROTAC with liver microsomes and measuring the rate of its disappearance over time.

  • In Vivo Pharmacokinetics: Administering the PROTAC to an animal model (e.g., mouse) and measuring its concentration in plasma over time to determine parameters like half-life (t1/2) and exposure (AUC).[]

  • In Vivo Pharmacodynamics: In a tumor xenograft model, treat animals with the PROTAC and measure the level of the target protein in the tumor tissue over time to confirm in vivo degradation.[][21]

Data Presentation: Comparative Physicochemical & In Vivo Profile
ParameterPROTAC-CB (Hypothetical)PROTAC-PEG (Hypothetical)Rationale for Difference
Kinetic Solubility (µM) 150 µM75 µMThe ether and amine functionalities in the linker can improve aqueous solubility compared to a more hydrophobic PEG chain.[4]
Metabolic Stability (t1/2, mins) >60 min35 minThe cyclobutane scaffold is less prone to oxidative metabolism compared to the ether linkages in a long PEG chain.
In Vivo Tumor Growth Inhibition (%) 70%40%Improved solubility, stability, and cellular potency translate to better in vivo exposure and more sustained target degradation, resulting in superior efficacy.[22]

Chapter 6: Synthesis of this compound-based PROTACs

The synthesis of PROTACs is a modular process.[23] The this compound moiety can be introduced as a bifunctional linker building block. A plausible synthetic route would involve standard amide bond coupling or click chemistry reactions to conjugate the POI ligand and the E3 ligase ligand to the linker.[][25]

G cluster_synthesis Modular PROTAC Synthesis POI_Ligand POI Ligand (with handle, e.g., -COOH) E3_Ligand E3 Ligand (with handle, e.g., -OH) Linker Boc-NH-(2-ethoxy)cyclobutane-COOH (Bifunctional Linker) Step1 1. Amide Coupling (HATU, DIPEA) Step2 2. Boc Deprotection (TFA) Step3 3. Amide Coupling (HATU, DIPEA) Intermediate POI-Linker-NH-Boc Final_PROTAC Final PROTAC-CB

Caption: A plausible synthetic route for PROTAC-CB.

Conclusion

This guide outlines a systematic approach to benchmarking novel PROTACs, using the this compound linker as a case study. The data presented, while hypothetical, is based on established principles of PROTAC design, where linker rigidity and physicochemical properties are key drivers of performance.[4][20] By moving beyond simple PEG and alkyl chains to more functional and rigid scaffolds, the field of targeted protein degradation can develop more potent, selective, and drug-like clinical candidates. The comprehensive evaluation of ternary complex formation, cellular degradation, proteome-wide selectivity, and in vivo pharmacology is essential for the rational design of the next generation of PROTAC therapeutics.

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A Comparative Guide to the Cross-Reactivity of (2-Aminoethoxy)cyclobutane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. Off-target interactions can lead to unforeseen side effects and diminished efficacy, making the characterization of a compound's cross-reactivity profile a critical step in preclinical development. This guide provides an in-depth analysis of the cross-reactivity of (2-Aminoethoxy)cyclobutane derivatives, a promising scaffold in medicinal chemistry, and compares their performance with alternative kinase inhibitors. We will delve into the experimental methodologies used to assess selectivity and present supporting data to guide researchers in their drug development endeavors.

The incorporation of a cyclobutane moiety into drug candidates has been shown to offer several advantages, including improved metabolic stability, conformational rigidity, and the ability to fill hydrophobic pockets within target enzymes.[1][2] These properties can contribute to enhanced potency and selectivity.[2] This guide will explore whether these theoretical advantages translate to a tangible improvement in the cross-reactivity profiles of this compound derivatives.

Understanding Cross-Reactivity in Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a significant focus in pharmaceutical research.[3][4] Cross-reactivity in this context refers to the ability of a kinase inhibitor to bind to and inhibit kinases other than its intended target.[5] Such off-target activity can lead to a range of adverse effects. Therefore, comprehensive kinase selectivity profiling is essential to de-risk drug candidates early in the development process.[5][6]

This guide will focus on a hypothetical case study comparing three this compound derivatives (AEC-1, AEC-2, and AEC-3) with a well-characterized, potent kinase inhibitor, "Compound X," which lacks the cyclobutane scaffold. The primary target for all compounds is Kinase Z.

Comparative Cross-Reactivity Profiles

To assess the cross-reactivity of our lead compounds, a panel of 10 kinases, including the primary target (Kinase Z), was selected based on structural similarity and known off-target liabilities of similar inhibitor classes. The inhibitory activity of each compound was determined using a radiometric kinase activity assay. The results are summarized in the table below as the concentration of inhibitor required to cause 50% inhibition of the enzyme's activity (IC50).

Kinase TargetAEC-1 (IC50, nM)AEC-2 (IC50, nM)AEC-3 (IC50, nM)Compound X (IC50, nM)
Kinase Z (Primary Target) 5 8 3 10
Kinase A500>100080050
Kinase B>1000>1000>1000150
Kinase C25060040030
Kinase D>1000>1000>1000800
Kinase E800>1000950200
Kinase F>1000>1000>1000>1000
Kinase G45090070090
Kinase H>1000>1000>1000500
Kinase I600>1000850120
Kinase J>1000>1000>1000>1000

Interpretation of the Data:

The data clearly indicates that the this compound derivatives (AEC-1, AEC-2, and AEC-3) exhibit a significantly improved selectivity profile compared to Compound X. While all compounds are potent inhibitors of the primary target, Kinase Z, the AEC derivatives show substantially less activity against the panel of off-target kinases. This suggests that the rigid, puckered conformation of the cyclobutane ring may contribute to a more specific fit within the ATP-binding pocket of Kinase Z, reducing interactions with other kinases.[1]

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of cross-reactivity relies on a combination of orthogonal assays. Here, we detail two key experimental protocols that can be employed to generate the type of data presented above.

Radiometric Kinase Activity Assay for Selectivity Profiling

This assay is considered the gold standard for determining kinase inhibition as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4]

Experimental Workflow:

Radiometric_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection Compound_Prep Compound Dilution Series Incubation Incubate Components Compound_Prep->Incubation Kinase_Prep Kinase Solution Kinase_Prep->Incubation Substrate_Prep Substrate & [γ-33P]ATP Mix Substrate_Prep->Incubation Filtration Stop Reaction & Filter Incubation->Filtration Washing Wash to Remove Free ATP Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation

Caption: Workflow for a radiometric kinase activity assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (AEC derivatives and Compound X) in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase, a suitable peptide substrate, and a buffer containing MgCl2 and DTT.

  • Initiation of Reaction: Add [γ-33P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding a solution like phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Detection: After drying the filter plate, add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive ELISA for Off-Target Binding

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable orthogonal method to confirm the findings from the primary activity assay and to assess binding to non-kinase off-targets if specific antibodies are available.[7][8] This assay measures the ability of a test compound to compete with a known ligand (often biotinylated) for binding to an immobilized target protein.

Experimental Workflow:

Competitive_ELISA cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection Coating Coat Plate with Target Protein Blocking Block with BSA Coating->Blocking Competition Add Test Compound & Biotinylated Ligand Blocking->Competition Add_Streptavidin_HRP Add Streptavidin-HRP Competition->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for a competitive ELISA.

Detailed Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with the purified off-target protein. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate to remove unbound protein. Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[9]

  • Competitive Binding: Add a fixed concentration of a biotinylated ligand known to bind the target protein along with varying concentrations of the test compounds. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature. The streptavidin will bind to the biotinylated ligand that is bound to the target protein.

  • Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).

  • Signal Detection: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: A lower absorbance value indicates greater competition by the test compound. Calculate the percent inhibition and determine the IC50 value.

Conclusion

The strategic incorporation of the this compound scaffold presents a promising avenue for the development of highly selective kinase inhibitors. The hypothetical data presented in this guide, supported by established principles of medicinal chemistry, suggests that these derivatives can exhibit superior cross-reactivity profiles compared to compounds lacking this structural motif. The puckered conformation of the cyclobutane ring likely plays a key role in achieving a more precise and favorable interaction with the intended target, thereby minimizing off-target binding.[1]

To validate these findings for any specific this compound derivative, a rigorous and multi-faceted approach to cross-reactivity profiling is essential. The detailed protocols for radiometric kinase assays and competitive ELISAs provided herein offer a solid foundation for researchers to confidently assess the selectivity of their compounds. By employing these and other orthogonal methods, drug development professionals can make more informed decisions, ultimately leading to the discovery of safer and more effective medicines.

References

  • Antibody Cross Reactivity And How To Avoid It? - ELISA kit. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

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  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2019). Journal of Medicinal Chemistry, 62(17), 7984–8001. [Link]

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The Strategic Incorporation of Amino-Cyclobutane Moieties in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart superior pharmacological properties is a perpetual endeavor. Among the saturated carbocycles, the cyclobutane motif has emerged as a particularly valuable building block. Its unique conformational rigidity and stereochemical presentation offer a powerful tool for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics. This guide provides an in-depth technical comparison of drug discovery projects that have successfully leveraged amino-substituted cyclobutane moieties, contrasting them with alternative structural motifs and providing the underlying experimental data and protocols.

The Cyclobutane Advantage: More Than Just a Four-Membered Ring

The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties. Unlike more flexible linear alkyl chains or larger cycloalkanes, the cyclobutane core imposes a significant degree of conformational restraint on a molecule.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[1]

Furthermore, the puckered, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can be critical for optimal interaction with a target's binding pocket.[3][4] This constrained geometry makes the cyclobutane scaffold an excellent bioisostere for other common chemical groups, such as gem-dimethyl groups, phenyl rings, or other cycloalkanes, while offering a different vectoral projection of appended functional groups and improved physicochemical properties like metabolic stability.[4][5]

The introduction of an amino group to the cyclobutane scaffold adds a crucial pharmacophoric element. The basic nitrogen can serve as a key hydrogen bond acceptor or donor, or as a point of attachment for further chemical elaboration, all while being held in a defined spatial orientation by the rigid cyclobutane core.[6]

Case Study: The Role of a Diaminocyclobutane Linker in JAK1 Selective Inhibitors

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and have become important targets for the treatment of autoimmune diseases.[4][7] The development of selective JAK inhibitors is a key challenge, as off-target inhibition of other JAK isoforms can lead to undesirable side effects. A notable success in achieving JAK1 selectivity was demonstrated in the discovery of PF-04965842 (abrocitinib), a clinical candidate for atopic dermatitis.[4]

Rationale for Employing a Cyclobutane Moiety

Starting from the non-selective JAK inhibitor tofacitinib, researchers sought to improve selectivity for JAK1.[4] A key strategy involved replacing the piperidine core of tofacitinib with various diamine linkers. The hypothesis was that a rigid linker could optimally position the side chain to exploit subtle differences in the ATP-binding sites of the JAK isoforms.

The investigation into various cyclic diamine linkers revealed that the cis-1,3-cyclobutane diamine moiety provided a superior combination of potency and selectivity for JAK1 over other JAK family members.[4] The rigid cyclobutane scaffold locked the substituents in a specific spatial arrangement that was highly complementary to the JAK1 binding site.

Comparative Experimental Data

The following table summarizes the structure-activity relationship (SAR) data, comparing the cis-1,3-cyclobutane diamine linker with other cyclic diamine linkers in a JAK1 inhibition assay.

Compound IDLinker MoietyJAK1 IC50 (nM)
PF-04965842 cis-1,3-Cyclobutane diamine 29
Analog 1trans-1,3-Cyclobutane diamine>1000
Analog 2cis-1,3-Cyclopentane diamine150
Analog 3trans-1,3-Cyclopentane diamine300

Data adapted from Vazquez et al. and other relevant medicinal chemistry literature on JAK inhibitors.

As the data indicates, the cis-1,3-cyclobutane diamine linker in PF-04965842 resulted in significantly higher potency for JAK1 compared to its trans-isomer and the corresponding cyclopentane analogues.[4] This highlights the critical importance of the precise geometry conferred by the cis-cyclobutane ring for optimal target engagement.

Experimental Workflow: In Vitro JAK Enzyme Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against JAK enzymes.

G cluster_prep Assay Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Detection cluster_analysis Data Analysis plate 1. Prepare 384-well assay plates compound 2. Serially dilute test compounds in DMSO plate->compound transfer 3. Transfer diluted compounds to assay plates compound->transfer enzyme 4. Add recombinant JAK enzyme to each well transfer->enzyme substrate 5. Add peptide substrate and ATP enzyme->substrate incubate 6. Incubate at room temperature to allow phosphorylation substrate->incubate detect 7. Add detection reagent (e.g., ADP-Glo™) incubate->detect read 8. Read luminescence on a plate reader detect->read normalize 9. Normalize data to controls read->normalize fit 10. Fit data to a dose-response curve to determine IC50 normalize->fit

Caption: Workflow for a typical in vitro JAK enzyme inhibition assay.

Case Study: Bioisosteric Replacement of a Cyclohexyl Amine with a Difluorocyclobutanyl Amine in IDH1 Inhibitors

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are found in several cancers. The development of inhibitors of mutant IDH1 (mIDH1) is a promising therapeutic strategy. During the optimization of a series of mIDH1 inhibitors, metabolic instability was a key issue to be addressed.[3]

Rationale for Employing a Cyclobutane Moiety

The initial lead compound, AGI-5198, contained a cyclohexyl amine moiety that was identified as a primary site of metabolic oxidation.[3] To block this metabolic soft spot and improve the pharmacokinetic profile, a bioisosteric replacement strategy was employed. The cyclohexyl amine was replaced with a difluorocyclobutanyl amine.

The rationale for this choice was twofold:

  • Metabolic Blocking: The fluorine atoms were expected to shield the adjacent C-H bonds from cytochrome P450-mediated oxidation.

  • Conformational Constraint: The cyclobutane ring would maintain a rigid conformation, which was found to be favorable for binding to the target.

This strategic modification led to the discovery of ivosidenib (Tibsovo®), an FDA-approved drug for the treatment of IDH1-mutant cancers.[3]

Comparative Experimental Data

The following table compares the metabolic stability of the initial lead compound with the optimized cyclobutane-containing drug in human liver microsomes.

CompoundKey Structural MoietyHuman Liver Microsome Clearance (µL/min/mg protein)
AGI-5198Cyclohexyl amineHigh
Ivosidenib Difluorocyclobutanyl amine Medium

Data adapted from PharmaBlock's review on cyclobutane derivatives in drug discovery.[3]

The replacement of the metabolically labile cyclohexyl amine with the more robust difluorocyclobutanyl amine resulted in a significant improvement in metabolic stability, a critical factor in the successful development of ivosidenib.[3]

Experimental Workflow: Metabolic Stability Assay in Human Liver Microsomes

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_sampling Time-course Sampling cluster_analysis Analysis microsomes 1. Prepare human liver microsomes (HLM) suspension compound 2. Add test compound to HLM suspension microsomes->compound preincubate 3. Pre-incubate at 37°C compound->preincubate start_reaction 4. Initiate reaction by adding NADPH preincubate->start_reaction aliquots 5. Take aliquots at different time points (e.g., 0, 5, 15, 30 min) start_reaction->aliquots quench 6. Quench the reaction in aliquots with organic solvent aliquots->quench lcms 7. Analyze remaining parent compound by LC-MS/MS quench->lcms calculate 8. Calculate in vitro half-life and intrinsic clearance lcms->calculate

Caption: Workflow for assessing metabolic stability in human liver microsomes.

Conclusion

The case studies presented in this guide demonstrate the significant and multifaceted contributions of amino-substituted cyclobutane moieties to successful drug discovery projects. From providing rigid linkers that enhance selectivity to serving as metabolically robust bioisosteres, the cyclobutane core offers a unique set of advantages for medicinal chemists. The precise stereochemical control and conformational restriction afforded by this small carbocycle can be instrumental in optimizing ligand-target interactions and improving the overall pharmacokinetic profile of a drug candidate. As synthetic methodologies for the construction of functionalized cyclobutanes continue to advance, the strategic incorporation of this valuable scaffold is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(11), 2516-2527. Available from: [Link]

  • ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. Retrieved January 19, 2026, from [Link]

  • de Vries, E. F. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

  • ResearchGate. (n.d.). Structures of tofacitinib, decernotinib, and reported JAK3 irreversible covalent drugs. Retrieved January 19, 2026, from [Link]

  • de Vries, E. F. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved January 19, 2026, from [Link]

  • Rico-Leo, E. M., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Pharmaceuticals, 15(11), 1386. Available from: [Link]

  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved January 19, 2026, from [Link]

  • Singh, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Biomolecular Structure and Dynamics, 1-32. Available from: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • R Discovery. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

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  • LiverTox. (2025). Protein Kinase Inhibitors. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 19, 2026, from [Link]

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  • Carleton College. (n.d.). Investigating the Role of Kinase Inhibitors and Chemotherapeutic Drugs on Pancreatic Cancer Cells. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Novel Fragments: A Case Study on (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Drug Discovery

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds.[1] Unlike high-throughput screening (HTS) which tests large, drug-like molecules, FBDD starts with small, low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target.[2][3] The core principle is that these simpler fragments can explore chemical space more effectively and serve as more efficient starting points for optimization into potent drug candidates.[4][5]

Computational methods, particularly molecular docking, are indispensable tools in the FBDD pipeline.[6][7] They allow for the rapid, in silico screening of vast fragment libraries, predicting their binding modes and affinities to a target protein before significant resources are invested in chemical synthesis and biophysical screening.[8] This guide provides an in-depth framework for conducting comparative computational docking studies, using the novel, three-dimensional fragment (2-Aminoethoxy)cyclobutane as a case study.

The choice of this fragment is deliberate. As the field moves away from flat, aromatic-heavy libraries, there is a growing need for unique, three-dimensional (3D) scaffolds that can engage with complex protein topographies and offer improved physicochemical properties.[9][10] The cyclobutane moiety is an attractive, underrepresented 3D scaffold that can provide novel exit vectors for fragment growth.[11][12] This guide will walk researchers and drug development professionals through the rationale, experimental design, and execution of a virtual screening protocol to objectively compare the potential of this compound against other common fragment alternatives.

Part 1: The Scientific Rationale for Comparative Computational Screening

The decision to advance a fragment hit into a lead optimization campaign is a critical juncture in drug discovery. Computational docking provides a foundational dataset to make this decision rationally.

Causality Behind the Choice of Computational Docking:

  • Cost and Time Efficiency: Molecular docking significantly reduces the cost and time associated with drug discovery by rapidly identifying potential lead compounds and minimizing the need for extensive physical screening.[13]

  • Structural Insight: Beyond just predicting binding affinity, docking provides a detailed 3D model of the fragment-protein interaction. This allows medicinal chemists to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for guiding subsequent structure-activity relationship (SAR) studies.[14][15]

  • Druggability Assessment: The hit rate from a fragment screening campaign, whether virtual or experimental, can be an indicator of a target's "druggability."[1] A well-designed computational screen can provide early evidence to support or reject a project's continuation.

  • Exploring 3D Chemical Space: Traditional fragment libraries are often rich in flat, sp2-hybridized structures. Scaffolds like cyclobutane introduce sp3-hybridized centers, providing a non-planar structure that can access different regions of a protein's binding site.[16] Computational analysis helps to understand if this 3D character translates into tangible binding advantages.

Part 2: A Hypothetical Case Study - Docking Against Kinase Target PIM1

To illustrate the comparative process, we will conduct a hypothetical docking study against the PIM1 kinase, a well-studied target in oncology. For our protocol, we will use the crystal structure of PIM1 in complex with an inhibitor (PDB ID: 6BVR) as our receptor.

Fragment Library Selection: Our goal is to compare this compound against fragments with varying structural features:

  • This compound: The 3D aliphatic focus fragment.

  • 4-Aminopyridine: A classic, flat aromatic fragment.

  • N-acetyl-ethanolamine: A simple, flexible acyclic fragment.

  • Cyclopentylamine: An alternative aliphatic cyclic fragment to compare ring strain and conformational effects.

This selection allows us to probe the impact of aromaticity, acyclic flexibility, and cyclic scaffold size against our focus fragment.

Part 3: The Experimental Protocol - A Validated Docking Workflow

This section details a step-by-step methodology for performing the docking calculations using widely accepted tools. The protocol is designed to be self-validating by starting with a known protein-ligand system, which allows for re-docking the native ligand to confirm the accuracy of the docking setup.

Step 1: Receptor (Protein) Preparation

The goal of this step is to prepare the raw PDB structure for docking by cleaning it and adding necessary parameters.[17][18]

  • Obtain Protein Structure: Download the PDB file for PIM1 Kinase (e.g., PDB ID: 6BVR) from the RCSB Protein Data Bank.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[17][19]

    • Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. This is crucial as they can interfere with the docking algorithm.[20] We will keep only Chain A for this study.

  • Process the Protein:

    • Using a program like AutoDock Tools, add polar hydrogens to the protein.[21] Hydrogens are typically absent in PDB files but are essential for correctly defining hydrogen bonds and electrostatic interactions.

    • Compute and assign Gasteiger or Kollman charges to each atom. This step is vital for the scoring function to accurately calculate electrostatic energy terms.[20]

    • Merge non-polar hydrogens to simplify the system.

  • Define the Binding Site (Grid Box):

    • The binding site is defined as the region where the docking algorithm will search for poses.

    • For a known target, the grid box should be centered on the position of the co-crystallized ligand.[22]

    • Set the dimensions of the grid box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow for rotational and translational freedom of the fragments.

  • Save the Prepared Receptor: Save the final processed protein in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[23]

Step 2: Ligand (Fragment) Preparation

Each fragment must be converted into a 3D structure with appropriate chemical properties.[24]

  • Obtain 2D Structures: Draw each fragment in a chemical sketcher or obtain from a database like PubChem.[25]

  • Generate 3D Conformations: Convert the 2D structures into 3D conformations. Energy minimization should be performed to generate a low-energy starting conformer.

  • Process the Ligands:

    • Using software like AutoDock Tools, assign partial charges (e.g., Gasteiger charges).

    • Detect the rotatable bonds within each fragment. The docking software will explore conformations by rotating these bonds.

  • Save the Prepared Ligands: Save each prepared fragment in the PDBQT format.

Step 3: Molecular Docking Simulation

We will use AutoDock Vina, a widely used and validated docking program, for this step.[13][23]

  • Create a Configuration File: Prepare a text file that specifies the file paths for the prepared receptor and ligand, the center coordinates and dimensions of the grid box, and the desired output file name.[22]

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, using the configuration file as input.

    • Causality: Vina uses an efficient optimization algorithm (a Lamarckian Genetic Algorithm) to explore various positions, orientations, and conformations of the ligand within the binding site.[26] It then uses a scoring function to estimate the binding affinity for each pose.

  • Repeat for All Fragments: Run the docking simulation for each of the four fragments in our library against the prepared PIM1 receptor.

Step 4: Analysis and Visualization of Results

This is the most critical step, where raw data is turned into actionable insights.[27][28]

  • Extract Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. This score is an estimation of the Gibbs free energy of binding (ΔG). More negative values indicate stronger predicted binding.[22][29]

  • Visualize Binding Poses: Load the docked poses and the receptor structure into a visualization tool (e.g., PyMOL, Chimera).[30]

  • Analyze Key Interactions: For the top-scoring pose of each fragment, identify the specific protein-ligand interactions:

    • Hydrogen bonds (and their distances).

    • Hydrophobic interactions.

    • Pi-stacking (if applicable).

    • Salt bridges. Specialized tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can automate this analysis.[29][30]

  • Cluster Analysis: Docking programs often generate multiple binding poses. It is good practice to perform a cluster analysis to see if the lowest-energy poses converge into a single, well-defined binding mode.[31]

Part 4: Data Presentation and Comparative Analysis

The results of the docking simulations must be summarized in a clear and comparable format. The following table presents hypothetical, yet plausible, results for our case study.

Table 1: Hypothetical Docking Results Against PIM1 Kinase

Fragment Name2D StructureDocking Score (kcal/mol)Key Predicted InteractionsLigand Efficiency (LE)¹
This compound this compound-5.8 H-bond (amine) with GLU121; H-bond (ether O) with backbone NH of VAL1260.58
4-Aminopyridine4-Aminopyridine-5.1H-bond (amine) with GLU121; Pi-stacking with PHE490.51
N-acetyl-ethanolamineN-acetyl-ethanolamine-4.5H-bond (amide O) with backbone NH of VAL1260.45
CyclopentylamineCyclopentylamine-4.9H-bond (amine) with GLU121; Hydrophobic interactions in pocket0.54

¹Ligand Efficiency (LE) is calculated as: -ΔG / N, where N is the number of non-hydrogen atoms. It is a key metric in FBDD for normalizing binding affinity by size.

Expert Analysis of Results:

Based on this hypothetical data, this compound emerges as the most promising fragment.

  • Superior Binding Affinity: It displays the most favorable docking score (-5.8 kcal/mol), suggesting a stronger binding interaction compared to the other fragments.

  • High Ligand Efficiency: Crucially, it also has the highest Ligand Efficiency (0.58). This indicates that it achieves its binding affinity very efficiently on a per-atom basis, which is a hallmark of a high-quality fragment hit.[2]

  • Favorable Interactions: The predicted formation of two distinct hydrogen bonds with key active site residues (the hinge region residue GLU121 and backbone NH of VAL126) provides a strong structural rationale for its higher score. The 3D nature of the cyclobutane ring likely positions the amino and ethoxy groups optimally to engage with these residues simultaneously.

  • Comparison to Alternatives:

    • 4-Aminopyridine binds reasonably well, engaging in a typical hinge-binding interaction, but lacks the second H-bond and has a lower LE.

    • N-acetyl-ethanolamine, being highly flexible, likely pays a higher entropic penalty upon binding, resulting in the weakest score.

    • Cyclopentylamine shows good hydrophobic engagement but lacks the second H-bond acceptor provided by the ether oxygen in our focus fragment.

These in silico results provide a strong, data-driven hypothesis that the 3D scaffold of this compound offers a tangible advantage for binding to the PIM1 kinase active site. This justifies prioritizing this fragment for chemical synthesis and subsequent biophysical validation.

Part 5: Visualization of Workflows and Logic

Visual diagrams are essential for communicating complex scientific workflows. The following are generated using Graphviz (DOT language).

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB: 6BVR) Clean 2. Clean Receptor (Remove Water, Ligands) PDB->Clean ProcessP 3. Process Receptor (Add H, Assign Charges) Clean->ProcessP Grid 4. Define Binding Site (Grid Box Generation) ProcessP->Grid Dock 5. Run Docking (AutoDock Vina) Grid->Dock Frags 1. Obtain Fragments (2D Structures) ProcessL 2. Process Fragments (Generate 3D, Assign Charges) Frags->ProcessL ProcessL->Dock Scores 6. Extract Scores (Binding Affinity) Dock->Scores Visualize 7. Visualize Poses & Interactions Scores->Visualize Compare 8. Comparative Analysis (Generate Table, Select Hit) Visualize->Compare

Caption: A flowchart of the computational docking workflow.

G cluster_frags Fragment Library Target Protein Target (PIM1 Kinase) Docking Molecular Docking Simulation Target->Docking F1 This compound F1->Docking F2 4-Aminopyridine F2->Docking F3 N-acetyl-ethanolamine F3->Docking F4 Cyclopentylamine F4->Docking Results Comparative Data Table (Scores, Interactions, LE) Docking->Results Decision Prioritized Fragment Hit Results->Decision

Caption: The logical relationship in a comparative fragment docking study.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the comparative computational analysis of novel fragments like this compound. By following a rigorous protocol of receptor and ligand preparation, executing validated docking simulations, and analyzing the results through key metrics like binding affinity and ligand efficiency, researchers can make informed decisions about which fragments to prioritize for further development. Our hypothetical case study demonstrates that the unique 3D scaffold of this compound can offer significant advantages in forming productive interactions within a target binding site. This in silico approach is a cornerstone of modern FBDD, enabling the efficient discovery of next-generation therapeutics.

References

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Safety Operating Guide

Navigating the Disposal of (2-Aminoethoxy)cyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2-Aminoethoxy)cyclobutane, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Before handling this compound, it is imperative to understand its inherent hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for a related compound, this compound hydrochloride, indicates that it can cause skin and eye irritation, and may cause respiratory irritation.[1] Structurally similar amino compounds are also known to be corrosive and may produce toxic gases upon combustion.[2][3]

Key Hazards:

  • Skin and Eye Irritant: Direct contact can cause irritation.[1]

  • Respiratory Irritant: Inhalation of vapors or aerosols may irritate the respiratory tract.[1]

  • Potential for Hazardous Reactions: Amines can react violently with strong acids and oxidizing agents.[2][4]

A thorough risk assessment should be conducted prior to any handling or disposal activities. This includes evaluating the quantity of the waste, the potential for exposure, and the availability of necessary safety equipment.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:

Control Type Specific Requirement Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of vapors and aerosols.[1]
Eye/Face Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes and eye contact.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Gloves must be inspected before use.[5]
Body Protection Lab coat or other protective clothingTo prevent contamination of personal clothing.[1]
Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a critical step in preventing hazardous reactions.[4][6] this compound waste must be collected in a dedicated, properly labeled container.

Core Principles of Segregation:

  • Dedicated Container: Do not mix this compound waste with other chemical waste streams, especially acids and oxidizing agents.[4][7]

  • Compatible Containers: Use containers made of materials compatible with amines, such as high-density polyethylene (HDPE).[4] Avoid metal containers for acids and bases.[8]

  • Secure Closure: Ensure containers are tightly sealed to prevent leaks and the release of fumes.[4][6]

  • Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

Step-by-Step Disposal Workflow

The following workflow outlines the procedural steps for the safe disposal of this compound waste from the point of generation to its final removal.

DisposalWorkflow cluster_generation Waste Generation Point cluster_accumulation Satellite Accumulation Area (SAA) cluster_pickup Waste Pickup & Disposal A 1. Generate This compound Waste B 2. Transfer to a Dedicated, Labeled Container A->B Immediate Transfer C 3. Store in Designated SAA B->C Secure Storage D 4. Request Waste Pickup from EHS C->D When Full or Time Limit Reached E 5. Licensed Disposal D->E EHS Responsibility

Disposal Workflow for this compound

Protocol Steps:

  • Generation: Collect all waste containing this compound at the point of generation. This includes unused neat material, solutions, and contaminated consumables like gloves and wipes.[8]

  • Containerization: Immediately transfer the waste into a designated and properly labeled hazardous waste container.[9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][10] This area must be near the point of waste generation and under the direct supervision of laboratory personnel.[8][10] Ensure the SAA allows for segregation of incompatible waste streams.[7]

  • Waste Pickup Request: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), request a pickup from your institution's Environmental Health and Safety (EHS) department.[7][11]

  • Licensed Disposal: Your EHS department will then manage the transport and final disposal of the waste through a licensed hazardous waste disposal company.[4] This ensures compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][12][13]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the entrance.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2] Do not use combustible materials.

  • Collect and Contain: Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Waste Minimization and Regulatory Compliance

Laboratories are encouraged to adopt practices that minimize the generation of hazardous waste.[10] This can include ordering only the necessary quantities of chemicals and substituting with less hazardous alternatives where possible.[6][10]

All disposal activities must comply with the regulations set forth by the EPA and corresponding state and local agencies.[12][13] The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[13]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Amine Disposal For Businesses. Collect and Recycle.
  • 0073 - Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol. New Jersey Department of Health.
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
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A Comprehensive Guide to the Safe Handling of (2-Aminoethoxy)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (2-Aminoethoxy)cyclobutane, a valuable building block in novel molecular design, requires meticulous handling due to its specific chemical properties. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for its safe utilization, grounded in the compound's inherent reactivity. We will explore not just the "what," but the "why" behind each safety protocol, ensuring a culture of informed caution in your laboratory.

Hazard Profile: Understanding the Reactivity of this compound

This compound possesses a bifunctional nature, containing both a primary amine and a cyclic ether. This combination dictates its primary hazards. Safety Data Sheets (SDS) for the hydrochloride salt and analogous structures, like 2-(2-Aminoethoxy)ethanol, classify this family of compounds as corrosive and hazardous.[1][2][3]

  • Corrosivity and Irritation (Amine Group): The primary amine group renders the molecule basic and corrosive. Direct contact can cause severe skin burns and serious eye damage.[2][3] Inhalation of vapors may lead to respiratory irritation.[1][3]

  • Peroxide Formation (Ether Group): Like many cyclic ethers, the cyclobutane ether moiety is susceptible to autoxidation in the presence of atmospheric oxygen, forming unstable and potentially explosive peroxides over time.[4][5][6][7][8] This reaction is often accelerated by light and heat.[5][9]

  • Toxicity: The compound is classified as harmful if swallowed.[1]

Given these intrinsic properties, a multi-faceted approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): A System for Total Barrier Protection

The selection of PPE is your first and most critical line of defense. The goal is to create a complete barrier between the researcher and the chemical, addressing all potential routes of exposure.[2][10]

PPE CategoryProtection LevelKey Selection Criteria
Eye and Face Protection RequiredChemical Splash Goggles compliant with ANSI Z87.1 standards are mandatory.[1] For tasks with a higher risk of splashing, such as transfers of larger volumes, a full-face shield must be worn over the goggles.[1][4][11]
Skin and Body Protection RequiredChemical-Resistant Gloves: Due to the corrosive nature of amines, gloves made of nitrile or neoprene are recommended for splash protection.[1][4] For prolonged contact or immersion, heavier-duty butyl rubber gloves are advised. Always double-glove for added security.[11] Lab Coat: A flame-resistant lab coat that fully covers the arms is essential. Chemical Apron: For larger scale work, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection As NeededAll handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[2][4]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow Workflow for PPE Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling this compound? AssessVolume Small Scale (<10mL) or Large Scale? Start->AssessVolume BasePPE Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat AssessVolume->BasePPE Small Scale EnhancedBody Add Chemical Apron AssessVolume->EnhancedBody AssessSplash Potential for Splashing? EnhancedFace Add Face Shield AssessSplash->EnhancedFace Yes Respiratory Work in Fume Hood. Consider Respirator for Spills. AssessSplash->Respiratory No BasePPE->AssessSplash EnhancedFace->Respiratory EnhancedBody->BasePPE

Caption: Decision tree for selecting appropriate PPE based on experimental scale and splash risk.

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol is essential for mitigating the risks associated with this compound.

  • Verify Chemical Integrity: Before use, inspect the container for any signs of peroxide formation, such as crystal formation or a viscous appearance.[7] If peroxides are suspected, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[7]

  • Labeling: Upon receipt, label the container with the date it was received and the date it was first opened. This is crucial for tracking the potential for peroxide formation.[6]

  • Storage: Store this compound in a cool, dry, dark, and well-ventilated area, away from heat and direct sunlight to inhibit peroxide formation.[5][9] Keep it segregated from strong oxidizing agents and acids.[3] The storage area should be designated for corrosive materials.[1]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to control vapor inhalation.[12] Ensure the sash is at the lowest practical height.

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.[13]

  • Transfer: When transferring the liquid, use a grounded, bonded system for metal containers to prevent static discharge, which can be an ignition source.[14][15] For smaller quantities, use a pipette with a mechanical bulb; never pipette by mouth.[13]

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Never use an open flame.

  • Post-Handling: After use, securely cap the container. Wipe down the exterior of the container and the work area in the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Remove your lab coat and any other PPE before leaving the laboratory. Wash hands thoroughly with soap and water.[13]

Emergency Response Plan

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills within a fume hood, absorb the material with a compatible absorbent (e.g., vermiculite, dry sand). For larger spills, evacuate the area and contact your EHS office.[16] Ensure there are no ignition sources nearby.[9]

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a legal and ethical responsibility.

  • Waste Segregation: this compound is a non-halogenated organic compound. It should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic liquids.[16][17]

  • Container Management:

    • Use a container compatible with the chemical.

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[16]

    • Store the waste container in a designated satellite accumulation area.

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[18] Once triple-rinsed, the container can often be disposed of as regular lab glass, but be sure to deface the label first. Follow your institution's specific guidelines.[18]

  • Pickup: When the waste container is full, arrange for pickup by your institution's EHS department.

Diagram 2: Waste Disposal Workflow

Disposal_Workflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_disposal Disposal Path Start Waste Generated LiquidWaste Liquid Waste Start->LiquidWaste EmptyContainer Empty Container Start->EmptyContainer Segregate Collect in 'Non-Halogenated Organic Waste' Container LiquidWaste->Segregate Rinse Triple-Rinse with Solvent EmptyContainer->Rinse EHS_Pickup Request EHS Pickup When Full Segregate->EHS_Pickup CollectRinsate Collect Rinsate in Waste Container Rinse->CollectRinsate DisposeContainer Deface Label & Dispose of Container per Institutional Policy Rinse->DisposeContainer CollectRinsate->Segregate

Caption: Step-by-step process for the safe segregation and disposal of chemical waste.

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can confidently work with this compound, ensuring both the advancement of your research and the unwavering protection of your team.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.